3-Phenylbutan-2-ol
Description
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Properties
IUPAC Name |
3-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNYCTPSPZHJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Phenylbutan-2-ol chemical properties and structure
An In-depth Technical Guide to 3-Phenylbutan-2-ol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, targeted towards researchers, scientists, and professionals in drug development.
Chemical Structure and Stereoisomerism
This compound is a secondary alcohol containing a phenyl group. Its structure possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationship between these stereoisomers is depicted in the diagram below. The erythro isomers are (2R,3S) and (2S,3R), while the threo isomers are (2R,3R) and (2S,3S).
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its various stereoisomers. It is important to note that some of the physical properties, such as boiling point and density, are often reported for the mixture of isomers or as estimates, and experimentally determined values for each pure stereoisomer are not widely available.
| Property | (2R,3R)-3-phenylbutan-2-ol | (2S,3S)-3-phenylbutan-2-ol | (2R,3S)-3-phenylbutan-2-ol | (2S,3R)-3-phenylbutan-2-ol |
| IUPAC Name | (2R,3R)-3-phenylbutan-2-ol[1] | (2S,3S)-3-phenylbutan-2-ol | (2R,3S)-3-phenylbutan-2-ol[2] | (2S,3R)-3-phenylbutan-2-ol[3] |
| CAS Number | Not available | Not available | Not available | Not available |
| Molecular Formula | C₁₀H₁₄O[1] | C₁₀H₁₄O | C₁₀H₁₄O[2] | C₁₀H₁₄O[3] |
| Molecular Weight | 150.22 g/mol [1] | 150.22 g/mol | 150.22 g/mol [2] | 150.22 g/mol [3] |
| Boiling Point | Not available | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available | Not available |
| Density | Not available | Not available | Not available | Not available |
| Solubility | Soluble in many organic solvents like ethanol (B145695) and dimethylformamide. | Soluble in many organic solvents like ethanol and dimethylformamide. | Soluble in many organic solvents like ethanol and dimethylformamide. | Soluble in many organic solvents like ethanol and dimethylformamide. |
Experimental Protocols
Synthesis of this compound via Reduction of 3-Phenylbutan-2-one (B1615089)
A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 3-phenylbutan-2-one, using a mild reducing agent such as sodium borohydride (B1222165).
Materials:
-
3-Phenylbutan-2-one
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylbutan-2-one in methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.
-
Workup: Acidify the mixture with 1 M HCl to a pH of ~2-3. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
The following are general protocols for the spectroscopic characterization of this compound. Instrument parameters may need to be optimized for specific equipment.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified alcohol in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Expect signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methine proton on the phenyl-bearing carbon, and the two methyl groups.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the different carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Analysis: Acquire the IR spectrum. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Other expected peaks include C-H stretches and C=C stretches from the aromatic ring.
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
GC Conditions:
-
Column: A chiral column is necessary to separate the stereoisomers.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient should be used to ensure good separation of the isomers.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragmentation patterns. The mass spectrum will show the molecular ion peak and characteristic fragments that can be used to confirm the structure.
-
References
An In-Depth Technical Guide to the Absolute Configuration of (2R,3R)-3-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the absolute configuration of (2R,3R)-3-phenylbutan-2-ol, a chiral alcohol with applications in stereoselective synthesis and as a chiral auxiliary. This document details the principles of stereochemical assignment using the Cahn-Ingold-Prelog (CIP) priority rules, summarizes key physical and spectroscopic data, and presents established experimental protocols for its synthesis and the definitive determination of its absolute configuration. The information herein is intended to serve as a critical resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction to the Stereochemistry of 3-Phenylbutan-2-ol
This compound possesses two chiral centers, C2 and C3, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other and are referred to as the erythro diastereomers. The (2R,3S) and (2S,3R) isomers are also an enantiomeric pair, known as the threo diastereomers. The precise three-dimensional arrangement of the substituents around these chiral centers, known as the absolute configuration, dictates the molecule's chiroptical properties and its interactions with other chiral molecules, which is of paramount importance in biological and pharmaceutical contexts.
Determination of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules
The absolute configuration of each chiral center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3][4] This systematic method involves a two-step process of assigning priorities to the substituents attached to the chiral center and then determining the spatial orientation.
Workflow for Assigning R/S Configuration:
Caption: Cahn-Ingold-Prelog (CIP) priority assignment workflow for the chiral centers of this compound.
For (2R,3R)-3-phenylbutan-2-ol, the sequence of priorities at C2 traces a clockwise direction, and similarly, the sequence at C3 is also clockwise, leading to the (2R,3R) designation.
Physicochemical and Spectroscopic Data
Accurate physical and spectroscopic data are essential for the identification and characterization of (2R,3R)-3-phenylbutan-2-ol. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (2R,3R)-3-phenylbutan-2-ol | Other Stereoisomers | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | [5] |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol | [5] |
| Melting Point | Not available in literature | Not available in literature | |
| Boiling Point | Not available in literature | Not available in literature | |
| Specific Rotation ([α]D) | Not available in literature | Not available in literature |
Table 2: Computed Properties of (2R,3R)-3-phenylbutan-2-ol
| Property | Value | Reference(s) |
| XLogP3-AA | 2.3 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 150.104465066 Da | [5] |
| Monoisotopic Mass | 150.104465066 Da | [5] |
Spectroscopic Data:
While specific, high-resolution spectra for enantiomerically pure (2R,3R)-3-phenylbutan-2-ol are not widely published, general spectral characteristics can be inferred.
-
¹H NMR: The proton nuclear magnetic resonance (NMR) spectrum is expected to show distinct signals for the two methyl groups, the two methine protons, the hydroxyl proton, and the aromatic protons of the phenyl group. The coupling constants between the methine protons (at C2 and C3) are particularly informative for determining the relative erythro or threo configuration.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit unique resonances for each of the ten carbon atoms in the molecule, providing a fingerprint for the carbon skeleton.
-
IR Spectroscopy: The infrared (IR) spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H bonds (aromatic and aliphatic) and C=C bonds of the phenyl ring will also be present.
Experimental Protocols
Stereoselective Synthesis of (2R,3R)-3-phenylbutan-2-ol
The stereoselective synthesis of the erythro diastereomer of this compound can be achieved through the reduction of 3-phenyl-2-butanone. To obtain the specific (2R,3R) enantiomer, an enantioselective reducing agent or a chiral catalyst is required.
Protocol: Diastereoselective Reduction of 3-Phenyl-2-butanone to (±)-erythro-3-Phenyl-2-butanol
This protocol describes a general method for the diastereoselective synthesis of the racemic erythro mixture, which can then be subjected to chiral resolution.
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 3-phenyl-2-butanone (1 equivalent) and dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Reducing Agent: A solution of a reducing agent known to favor the formation of the erythro isomer, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) with a Lewis acid catalyst, is added dropwise to the stirred solution of the ketone.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: The product is extracted from the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the racemic erythro-3-phenyl-2-butanol.
Chiral Resolution: The resulting racemic erythro mixture can be resolved into its individual enantiomers, (2R,3R)- and (2S,3S)-3-phenylbutan-2-ol, using techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a derivative), followed by fractional crystallization and subsequent liberation of the enantiopure alcohol.
Determination of Absolute Configuration by the Mosher's Ester Method
The Mosher's ester method is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols. This method involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Caption: Workflow for determining the absolute configuration of a chiral alcohol using the Mosher's ester method.
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: The chiral alcohol ((2R,3R)-3-phenylbutan-2-ol) is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine (B92270) or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Purification: The resulting diastereomeric Mosher's esters are purified, typically by flash chromatography.
-
NMR Analysis: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis: The chemical shifts (δ) of the protons on the substituents flanking the newly formed ester linkage are carefully assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.
-
Configuration Assignment: Based on the established model of the conformation of Mosher's esters, the signs of the Δδ values are used to assign the absolute configuration of the original alcohol. Protons on one side of the ester plane will have positive Δδ values, while those on the other side will have negative Δδ values.
Conclusion
The absolute configuration of (2R,3R)-3-phenylbutan-2-ol is a fundamental aspect of its chemical identity, influencing its physical, chemical, and biological properties. The Cahn-Ingold-Prelog priority rules provide a systematic framework for its unambiguous assignment. While there is a need for more comprehensive, publicly available experimental data for this specific stereoisomer, this guide has outlined the theoretical principles and provided established experimental methodologies for its stereoselective synthesis and the definitive determination of its absolute configuration. The protocols and information presented herein are intended to support further research and application of (2R,3R)-3-phenylbutan-2-ol in the fields of synthetic and medicinal chemistry.
References
- 1. Cas 74365-65-4,(2S,3S)-(-)-erythro-3-phenyl-2-butanol | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates | Scilit [scilit.com]
- 5. (2R,3R)-3-phenylbutan-2-ol | C10H14O | CID 11355575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of (2S,3R)-3-phenylbutan-2-ol: A Technical Guide
Introduction
(2S,3R)-3-phenylbutan-2-ol is a chiral alcohol of interest in synthetic organic chemistry and stereochemical studies. Its specific stereoisomeric structure necessitates precise analytical characterization for unambiguous identification and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for (2S,3R)-3-phenylbutan-2-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, based on established methodologies for similar chiral alcohols, are also presented to facilitate the acquisition of comparable data.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (2S,3R)-3-phenylbutan-2-ol. It is important to note that while ¹³C NMR, IR, and MS data are available in public repositories, detailed experimental ¹H NMR data, including chemical shifts, coupling constants, and specific peak assignments, are not readily found in the public domain.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (2S,3R)-3-phenylbutan-2-ol
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹³C | Data not explicitly available in cited sources | - | C1 (CH₃-CH(OH)) |
| Data not explicitly available in cited sources | - | C2 (CH-OH) | |
| Data not explicitly available in cited sources | - | C3 (CH-Ph) | |
| Data not explicitly available in cited sources | - | C4 (CH₃-CH(Ph)) | |
| Data not explicitly available in cited sources | - | C5 (Aromatic C-ipso) | |
| Data not explicitly available in cited sources | - | C6, C10 (Aromatic C-ortho) | |
| Data not explicitly available in cited sources | - | C7, C9 (Aromatic C-meta) | |
| Data not explicitly available in cited sources | - | C8 (Aromatic C-para) | |
| ¹H | Detailed data not available in cited sources | - | - |
Note: While a general ¹³C NMR spectrum is indicated as available in databases, specific chemical shift values are not provided in the readily accessible search results. Detailed ¹H NMR data is currently unavailable in the public domain.
Table 2: Infrared (IR) Spectroscopy Data for (2S,3R)-3-phenylbutan-2-ol [1]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | Broad band ~3400-3200 | Strong |
| C-H stretch (aromatic) | ~3100-3000 | Medium |
| C-H stretch (aliphatic) | ~3000-2850 | Medium-Strong |
| C=C stretch (aromatic) | ~1600, ~1495, ~1450 | Medium-Weak |
| C-O stretch (secondary alcohol) | ~1100 | Strong |
Note: The data presented is based on typical values for similar structures and the availability of a vapor phase IR spectrum in public databases. Specific peak assignments for (2S,3R)-3-phenylbutan-2-ol are not explicitly detailed.
Table 3: Mass Spectrometry (MS) Data for (2S,3R)-3-phenylbutan-2-ol [1]
| m/z | Proposed Fragment | Significance |
| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |
| 135 | [M - CH₃]⁺ | Loss of a methyl group |
| 132 | [M - H₂O]⁺ | Loss of water |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Benzylic cleavage fragments |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 45 | [C₂H₅O]⁺ | Cleavage alpha to the hydroxyl group |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for secondary benzylic alcohols. The GC-MS data is noted in the PubChem database.
Experimental Protocols
The following are detailed, generalized experimental protocols for the spectroscopic analysis of (2S,3R)-3-phenylbutan-2-ol. These protocols are based on standard methodologies for the analysis of chiral alcohols and volatile organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (2S,3R)-3-phenylbutan-2-ol.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or thin film.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small drop of neat (2S,3R)-3-phenylbutan-2-ol directly onto the center of the ATR crystal.
-
-
Acquisition:
-
Instrument: FT-IR Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of (2S,3R)-3-phenylbutan-2-ol in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless injector, operated in split mode.
-
Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: ~230 °C.
-
-
-
Data Analysis: Identify the chromatographic peak corresponding to (2S,3R)-3-phenylbutan-2-ol and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chiral alcohol such as (2S,3R)-3-phenylbutan-2-ol.
This diagram outlines the process from obtaining a pure sample to its comprehensive characterization using multiple spectroscopic techniques, leading to the final structural and stereochemical confirmation.
References
An In-Depth Technical Guide to the Erythro and Threo Diastereomers of 3-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylbutan-2-ol is a chiral alcohol that, due to the presence of two stereocenters at positions C2 and C3, exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers are grouped into two pairs of enantiomers, which are diastereomeric to each other. The diastereomeric pairs are designated using the historical erythro and threo nomenclature, which originates from the structures of the four-carbon sugars erythrose and threose. In the context of this compound, the erythro isomer has similar substituents on the same side in a Fischer projection, while the threo isomer has them on opposite sides.[1][2][3] The distinct spatial arrangements of the hydroxyl and phenyl groups in these diastereomers result in different physical and spectroscopic properties, which are critical for their identification, separation, and application in stereoselective synthesis and drug development.
This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the erythro and threo diastereomers of this compound, with a focus on detailed experimental protocols and comparative data analysis.
Stereochemistry and Nomenclature
The stereochemical relationship between the four stereoisomers of this compound can be visualized as follows:
Synthesis of Erythro and Threo Diastereomers
A common and effective method for the synthesis of this compound is the diastereoselective reduction of the prochiral ketone, 3-phenylbutan-2-one (B1615089). The choice of reducing agent and reaction conditions can influence the ratio of the resulting erythro and threo diastereomers.
Theoretical Background: Cram's Rule of Asymmetric Induction
Cram's rule provides a model to predict the major diastereomer formed in the nucleophilic attack on a carbonyl group adjacent to a chiral center.[1][2][4] For the reduction of (S)-3-phenylbutan-2-one, the phenyl group is the largest (L), the methyl group is medium (M), and the hydrogen is the small (S) substituent on the alpha-carbon. According to Cram's rule, the largest group orients itself anti to the incoming nucleophile (hydride). The nucleophile then preferentially attacks from the side of the smallest substituent, leading to the formation of the syn (in this case, erythro) diastereomer as the major product when using less sterically hindered reducing agents. More sterically demanding reducing agents may favor the anti (threo) product due to steric hindrance with the medium-sized group.[1][2]
Experimental Protocol: Diastereoselective Reduction of 3-Phenylbutan-2-one
This protocol describes a general method for the synthesis of a mixture of erythro and threo diastereomers of this compound via the reduction of 3-phenylbutan-2-one. The diastereomeric ratio can be influenced by the choice of the reducing agent.
Materials:
-
3-Phenylbutan-2-one
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (for NaBH₄) or anhydrous diethyl ether/tetrahydrofuran (for LiAlH₄)
-
Hydrochloric acid (dilute)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylbutan-2-one in the appropriate solvent (methanol for NaBH₄ or anhydrous diethyl ether/THF for LiAlH₄) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add the reducing agent (NaBH₄ or LiAlH₄) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture. For NaBH₄ in methanol, slowly add dilute hydrochloric acid until the effervescence ceases. For LiAlH₄, slowly and carefully add water dropwise, followed by a 15% aqueous solution of sodium hydroxide (B78521) and then more water (Fieser work-up).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of erythro and threo diastereomers.
Separation of Erythro and Threo Diastereomers
Due to their different physical properties, the erythro and threo diastereomers can be separated by standard chromatographic techniques.
Experimental Protocol: Separation by Column Chromatography
Materials:
-
Crude mixture of this compound diastereomers
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates and chamber
-
Potassium permanganate (B83412) stain
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude mixture of this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a mixture of hexane and ethyl acetate. The optimal eluent composition should be determined by TLC analysis. A typical starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation by TLC, visualizing the spots with a potassium permanganate stain.
-
Analysis and Pooling: Analyze the fractions to identify those containing the pure erythro and threo isomers. Pool the respective pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the pure erythro and threo diastereomers.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key physicochemical and spectroscopic data for the erythro and threo diastereomers of this compound.
Table 1: Physicochemical Properties
| Property | Erythro Diastereomer | Threo Diastereomer |
| IUPAC Name | (2R,3S)- and (2S,3R)-3-phenylbutan-2-ol | (2R,3R)- and (2S,3S)-3-phenylbutan-2-ol |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [5] | 150.22 g/mol [6] |
| Boiling Point | - | - |
| Melting Point | - | - |
| Specific Rotation ([α]D) | Varies with enantiomer | Varies with enantiomer |
Note: Specific boiling and melting points for the individual diastereomers are not consistently reported in the literature and can vary with purity.
Table 2: Comparative ¹H NMR Spectroscopic Data (CDCl₃)
| Proton Assignment | Erythro Diastereomer (δ, ppm, multiplicity, J in Hz) | Threo Diastereomer (δ, ppm, multiplicity, J in Hz) |
| -OH | ~1.6 (br s) | ~1.7 (br s) |
| -CH(OH)- | ~3.8 (quintet, J ≈ 6.5) | ~4.1 (quintet, J ≈ 6.4) |
| -CH(Ph)- | ~2.7 (quintet, J ≈ 7.0) | ~2.5 (quintet, J ≈ 7.1) |
| -CH₃ (on C2) | ~1.2 (d, J ≈ 6.5) | ~0.9 (d, J ≈ 6.4) |
| -CH₃ (on C3) | ~1.3 (d, J ≈ 7.0) | ~1.3 (d, J ≈ 7.1) |
| Aromatic-H | ~7.2-7.4 (m) | ~7.2-7.4 (m) |
Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and spectrometer frequency. The key distinguishing feature is the relative upfield shift of the C2-methyl group in the threo isomer compared to the erythro isomer.
Table 3: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Assignment | Erythro Diastereomer (δ, ppm) | Threo Diastereomer (δ, ppm) |
| C1 (-CH₃ on C2) | ~21 | ~15 |
| C2 (-CH(OH)-) | ~73 | ~76 |
| C3 (-CH(Ph)-) | ~47 | ~49 |
| C4 (-CH₃ on C3) | ~16 | ~18 |
| Aromatic C (quaternary) | ~144 | ~145 |
| Aromatic CH | ~126-129 | ~126-129 |
Note: The chemical shifts are approximate. The most significant difference is observed in the chemical shift of the C1 methyl group.
Conclusion
The erythro and threo diastereomers of this compound, while structurally similar, exhibit distinct physicochemical and spectroscopic properties that allow for their differentiation and separation. The diastereoselective reduction of 3-phenylbutan-2-one provides a viable synthetic route to these compounds, with the stereochemical outcome being influenced by the choice of reducing agent as predicted by models such as Cram's rule. Subsequent separation by column chromatography enables the isolation of the pure diastereomers. The comparative analysis of their NMR spectra, particularly the chemical shifts of the methyl groups adjacent to the stereocenters, serves as a reliable method for their structural elucidation. This detailed understanding is crucial for researchers in organic synthesis and medicinal chemistry who utilize these stereoisomers as chiral building blocks or study their biological activities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. (2S,3R)-3-phenylbutan-2-ol | C10H14O | CID 12335569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Phenylbutan-2-ol (CAS: 52089-32-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylbutan-2-ol (CAS number: 52089-32-4), a secondary alcohol with applications in organic synthesis. This document collates available data on its chemical and physical properties, safety and handling, spectroscopic information, and detailed experimental protocols for its synthesis. While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in this compound.
Chemical and Physical Properties
This compound is a chiral compound existing as different stereoisomers. The properties listed below are generally for the racemic mixture unless otherwise specified.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Phenyl-2-butanol, α,β-Dimethylbenzeneethanol | [1] |
| CAS Number | 52089-32-4 | [1][2] |
| Appearance | No information available | |
| Boiling Point | No information available | |
| Melting Point | No information available | |
| Density | No information available | |
| Solubility | No information available | |
| XLogP3-AA | 2.3 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR Spectroscopy | Data not explicitly available in search results. |
| ¹³C NMR Spectroscopy | Data not explicitly available in search results. |
| Infrared (IR) Spectroscopy | Data not explicitly available in search results. |
| Mass Spectrometry (MS) | Data not explicitly available in search results. |
Safety and Hazard Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective approach is the reduction of its corresponding ketone, 3-phenylbutan-2-one (B1615089).
Synthesis via Reduction of 3-Phenylbutan-2-one
This protocol details the reduction of 3-phenylbutan-2-one to this compound using sodium borohydride (B1222165), a mild and selective reducing agent.
Materials:
-
3-phenylbutan-2-one
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylbutan-2-one (1 equivalent) in methanol or ethanol at room temperature.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate (B1201080) ester intermediate.
-
Solvent Removal: Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
References
Physical properties of 3-phenyl-2-butanol
An In-depth Technical Guide to the Physical Properties of 3-Phenyl-2-Butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties of 3-phenyl-2-butanol, a significant organic compound with applications in chemical synthesis and research. The document outlines available quantitative data, details established experimental protocols for property determination, and presents a logical workflow for the physical characterization of chemical compounds.
Data Presentation
The physical properties of 3-phenyl-2-butanol and its isomers are summarized below. It is important to note that specific experimental data for 3-phenyl-2-butanol is limited in publicly available literature; therefore, data for its isomers are included for comparative purposes.
| Property | 3-Phenyl-2-butanol (Computed) | 2-Phenyl-2-butanol (Experimental) | 4-Phenyl-2-butanol (Experimental) |
| Molecular Formula | C₁₀H₁₄O[1][2] | C₁₀H₁₄O[3] | C₁₀H₁₄O[4] |
| Molecular Weight | 150.22 g/mol [1][2] | 150.22 g/mol [3] | 150.22 g/mol [4] |
| Melting Point | Not available | -5 °C[3] | Not available |
| Boiling Point | Not available | 107-108 °C at 20 mmHg[3][5][6] | 123-124 °C at 15 mmHg[4] |
| Density | Not available | 0.977 g/mL at 25 °C[3][5][6] | 0.977-0.983 g/mL[4] |
| Refractive Index | Not available | n20/D 1.519[3][5][6] | 1.514-1.518[4] |
| Solubility | Not available | Not available | Insoluble in water; soluble in organic solvents and oils.[4] |
| XLogP3 | 2.3[1] | Not available | 2.3[4] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as 3-phenyl-2-butanol.
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For compounds that are liquid at room temperature, this involves determining the freezing point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]
-
Capillary tubes[7]
-
Thermometer[7]
-
Cooling bath (for determining freezing point)
Procedure:
-
If the substance is a solid at room temperature, a small, finely powdered sample is packed into a capillary tube sealed at one end.[8][9]
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[8]
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[7][10] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[7]
-
For liquids, the sample is cooled in a controlled manner, and the temperature at which solid crystals first appear and the temperature at which the entire sample solidifies are recorded as the freezing point range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[11][12]
Apparatus:
Procedure (Micro Method):
-
A few milliliters of the liquid are placed in a small test tube.[12]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[13]
-
The test tube is attached to a thermometer and heated in a heating bath.[14]
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[15]
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]
-
It is also crucial to record the atmospheric pressure, as boiling point varies with pressure.[11]
Density Determination
Density is the mass of a substance per unit volume.
Apparatus:
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.[16]
-
A known volume of the liquid is carefully added to the graduated cylinder or pycnometer.[17][18]
-
The combined mass of the liquid and the container is measured.[16]
-
The mass of the liquid is determined by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume.[19] This process should be repeated multiple times to ensure accuracy.[16]
Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Refractometer (e.g., Abbe refractometer)[20]
-
Dropper or pipette
Procedure:
-
The prism of the refractometer is cleaned and calibrated using a standard liquid with a known refractive index.
-
A few drops of the sample liquid are placed on the prism.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Solubility Determination
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes[21]
-
Vortex mixer or shaker
-
Various solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄)[21][22]
Procedure:
-
A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[21]
-
A small volume of the solvent (e.g., 0.75 mL) is added in portions.[21]
-
The mixture is vigorously shaken after each addition.[21]
-
The compound is considered soluble if it completely dissolves.
-
A systematic approach is often used, starting with water, then moving to other solvents to determine the compound's acidic, basic, or neutral nature.[22]
Mandatory Visualization
The following diagram illustrates the logical workflow for determining the physical properties of a chemical compound.
References
- 1. (2S,3S)-3-Phenyl-2-butanol | C10H14O | CID 12335572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylbutan-2-ol | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]
- 4. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
- 6. 2-苯基-2-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. westlab.com [westlab.com]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 18. wjec.co.uk [wjec.co.uk]
- 19. homesciencetools.com [homesciencetools.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. www1.udel.edu [www1.udel.edu]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Phenylbutan-2-ol
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenylbutan-2-ol. The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.
Introduction
This compound is a chiral alcohol that exists as two pairs of enantiomers, diastereomers commonly referred to as the erythro and threo forms. Due to the presence of two stereocenters, four stereoisomers are possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The distinct spatial arrangement of the phenyl, hydroxyl, and methyl groups in these diastereomers results in unique NMR spectra, providing a powerful tool for their differentiation. This guide will detail the expected ¹H and ¹³C NMR spectral features for these diastereomers.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the diastereomers of this compound. These values are estimated based on established NMR principles and data from structurally similar compounds.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for Diastereomers of this compound (in CDCl₃)
| Assignment | Erythro Isomer (Predicted) | Threo Isomer (Predicted) |
| H1 (CH₃-C2) | ~1.1-1.3 ppm (d, J ≈ 6-7 Hz) | ~1.0-1.2 ppm (d, J ≈ 6-7 Hz) |
| H2 (CH-OH) | ~3.8-4.2 ppm (dq, J ≈ 4-5, 6-7 Hz) | ~3.9-4.3 ppm (dq, J ≈ 3-4, 6-7 Hz) |
| H3 (CH-Ph) | ~2.6-2.9 ppm (dq, J ≈ 4-5, 7-8 Hz) | ~2.7-3.0 ppm (dq, J ≈ 3-4, 7-8 Hz) |
| H4 (CH₃-C3) | ~1.2-1.4 ppm (d, J ≈ 7-8 Hz) | ~1.1-1.3 ppm (d, J ≈ 7-8 Hz) |
| OH | Variable (broad singlet) | Variable (broad singlet) |
| Aromatic-H | ~7.1-7.4 ppm (m) | ~7.1-7.4 ppm (m) |
d: doublet, dq: doublet of quartets, m: multiplet
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data for Diastereomers of this compound (in CDCl₃)
| Assignment | Erythro Isomer (Predicted) | Threo Isomer (Predicted) |
| C1 (CH₃-C2) | ~20-24 ppm | ~18-22 ppm |
| C2 (CH-OH) | ~72-76 ppm | ~70-74 ppm |
| C3 (CH-Ph) | ~45-50 ppm | ~47-52 ppm |
| C4 (CH₃-C3) | ~15-20 ppm | ~13-18 ppm |
| C-ipso | ~142-145 ppm | ~143-146 ppm |
| C-ortho | ~128-130 ppm | ~128-130 ppm |
| C-meta | ~127-129 ppm | ~127-129 ppm |
| C-para | ~126-128 ppm | ~126-128 ppm |
Experimental Protocols
The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.
Visualizations
Chemical Structure and Diastereomers
The following diagram illustrates the chemical structure of this compound and the relationship between its diastereomers.
In-Depth Analysis of the Mass Spectrometry Fragmentation Pattern of 3-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-phenylbutan-2-ol. The information presented herein is intended to support researchers and scientists in identifying and characterizing this compound and similar structures in various analytical applications, including drug development and quality control.
Molecular Structure and Properties
This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O and a molecular weight of approximately 150.22 g/mol .[1] Its structure consists of a phenyl group attached to a butane (B89635) backbone with a hydroxyl group at the C2 position.
Electron Ionization Mass Spectrometry Data
The mass spectrum of this compound is characterized by several key fragments that provide valuable structural information. The quantitative data for the most significant peaks are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 150 | [C₁₀H₁₄O]⁺• (Molecular Ion) | Low |
| 135 | [M - CH₃]⁺ | ~20 |
| 132 | [M - H₂O]⁺• | ~5 |
| 106 | [C₇H₆O]⁺• / [C₈H₁₀]⁺ | ~85 |
| 105 | [C₈H₉]⁺ | ~80 |
| 91 | [C₇H₇]⁺ | 100 (Base Peak) |
| 77 | [C₆H₅]⁺ | ~30 |
| 45 | [C₂H₅O]⁺ | ~40 |
| 43 | [C₃H₇]⁺ | ~50 |
Note: Relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions.
Interpretation of the Fragmentation Pattern
The fragmentation of this compound under electron ionization follows predictable pathways for secondary aromatic alcohols. The major fragmentation routes are detailed below and illustrated in the accompanying diagram.
A faint molecular ion peak ([M]⁺•) is expected at m/z 150, which is characteristic of many alcohols that readily undergo fragmentation.
The base peak at m/z 91 is attributed to the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺). This is a common and diagnostic fragment for compounds containing a benzyl (B1604629) group. It is formed through cleavage of the C-C bond beta to the phenyl ring, followed by rearrangement.
The prominent peak at m/z 106 can be attributed to a rearrangement followed by cleavage, potentially forming a radical cation with the formula [C₈H₁₀]⁺•. Another possibility for this peak is the formation of a protonated benzaldehyde-like structure.
The significant peak at m/z 105 arises from the loss of a methyl radical from the molecular ion, followed by the loss of water, or directly from the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon with the phenyl group. This results in a stable benzylic cation.
Other notable fragments include:
-
m/z 135 : Loss of a methyl radical ([CH₃]•) from the molecular ion.
-
m/z 132 : Dehydration, the loss of a water molecule ([H₂O]) from the molecular ion.
-
m/z 77 : The phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the bond connecting the phenyl group to the alkyl chain.
-
m/z 45 : An oxygen-containing fragment, likely [CH₃CH=OH]⁺, formed by alpha-cleavage.
-
m/z 43 : A propyl cation ([C₃H₇]⁺) resulting from cleavage of the alkyl chain.
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative experimental protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is based on common practices for the analysis of aromatic alcohols and may require optimization for specific instrumentation and sample matrices.[2]
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as acetonitrile (B52724) or methanol.
-
Prepare working solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7820A or equivalent.
-
Injector: Split/splitless injector.
-
Inlet Temperature: 250 - 300 °C.
-
Injection Volume: 1-2 µL.
-
Split Ratio: 10:1 to 50:1, depending on concentration.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 - 1.2 mL/min.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 - 70 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-15 °C/min to 280 - 320 °C.
-
Final hold: Hold at the final temperature for 2-5 minutes.
-
-
Total Run Time: Approximately 25-30 minutes.
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 400.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak and compare it to the reference data provided in this guide and in spectral libraries (e.g., NIST).
This comprehensive guide provides the necessary data and protocols to confidently identify and characterize this compound using mass spectrometry. The detailed fragmentation analysis and visualization serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
Infrared (IR) spectroscopy of 3-phenylbutan-2-ol
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Phenylbutan-2-ol
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is produced, which provides a unique molecular fingerprint. This guide provides a detailed analysis of the infrared spectrum of this compound, a secondary alcohol containing a monosubstituted benzene (B151609) ring. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Molecular Structure of this compound
This compound (C₁₀H₁₄O) is a chemical compound with the following structural features: a hydroxyl (-OH) group attached to the second carbon of a butane (B89635) chain, and a phenyl (C₆H₅) group attached to the third carbon.[1][2][3] This structure gives rise to characteristic absorption bands in the IR spectrum corresponding to its functional groups: a secondary alcohol and a monosubstituted aromatic ring.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3500–3200 | O-H stretch, H-bonded | Secondary Alcohol | Strong, Broad |
| 3100–3000 | C-H stretch | Aromatic (sp² C-H) | Medium to Weak |
| < 3000 | C-H stretch | Aliphatic (sp³ C-H) | Medium to Strong |
| 1600, 1500 | C=C stretch | Aromatic Ring | Medium, Sharp |
| 1450–1600 | Complex ring vibrations | Aromatic Ring | Medium |
| 1150–1075 | C-O stretch | Secondary Alcohol | Strong |
| 770–710 | C-H out-of-plane bend | Monosubstituted Benzene | Strong |
| 690 ± 10 | Ring bend | Monosubstituted Benzene | Strong |
Analysis of Key Spectral Features
-
O-H Stretching: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[4][5][6][7][8] The broadness of this peak is a classic indicator of an alcohol.[7][9]
-
C-H Stretching: The spectrum will exhibit C-H stretching vibrations in two distinct regions. Absorptions for the sp² hybridized carbons of the aromatic ring typically appear between 3100 and 3000 cm⁻¹.[10] In contrast, the C-H stretches for the sp³ hybridized carbons of the aliphatic portion of the molecule will be found just below 3000 cm⁻¹.[5][10]
-
Aromatic Ring Vibrations: The presence of the monosubstituted benzene ring will give rise to several characteristic peaks. Sharp peaks around 1600 and 1500 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring.[11][12]
-
C-O Stretching: As a secondary alcohol, this compound is expected to show a strong C-O stretching absorption in the range of 1150-1075 cm⁻¹.[6][9] This peak is often one of the most intense in the fingerprint region for alcohols.
-
Aromatic C-H Bending: Strong absorptions in the fingerprint region can confirm the substitution pattern of the benzene ring. For a monosubstituted ring, a strong C-H out-of-plane bending vibration is expected between 770 and 710 cm⁻¹, and another strong ring bending peak is anticipated around 690 cm⁻¹.[13]
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for obtaining the IR spectrum of this compound, which is a liquid at room temperature.
Objective: To acquire a high-quality infrared spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.
-
Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any environmental interferences, such as atmospheric water and carbon dioxide.
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution). The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Process the spectrum as needed, which may include baseline correction or smoothing.
-
Identify and label the major absorption peaks. Compare the peak positions with known correlation charts to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe to remove all traces of the sample.
-
Visualizations
The following diagrams illustrate key aspects of the IR spectroscopy of this compound.
Caption: Experimental workflow for IR analysis.
Caption: Functional groups and IR absorptions.
References
- 1. This compound | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 52089-32-4 | Buy Now [molport.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Biological Activity of 3-Phenylbutan-2-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 3-phenylbutan-2-ol derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Introduction to this compound Derivatives
The this compound scaffold is a versatile chemical structure that has served as a building block in the synthesis of various biologically active molecules. Its derivatives have shown promise in a range of therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial applications. The structural simplicity of the this compound core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide will delve into the documented biological activities of these derivatives, providing a foundation for future research and development efforts.
Anti-inflammatory and Analgesic Activities
A notable area of investigation for phenylalkanol derivatives has been their potential as anti-inflammatory and analgesic agents. Research into structurally related compounds, such as derivatives of 3-phenylbutanal, has provided valuable insights into the potential of the phenylbutan backbone.
Quantitative Data on Anti-inflammatory and Analgesic Activity
A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs demonstrated significant inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key targets in anti-inflammatory therapy.[1][2][3] The following table summarizes the in vitro inhibitory concentrations (IC50) for the most potent compounds identified in this study.
| Compound ID | Target Enzyme | IC50 (µM) |
| FM4 | COX-2 | 0.74 |
| FM10 | COX-2 | 0.69 |
| FM12 | COX-2 | 0.18 |
| FM4 | COX-1 | Potent |
| FM10 | COX-1 | Potent |
| FM12 | COX-1 | Potent |
| Multiple | 5-LOX | Potent |
| Data sourced from a study on 3-phenylbutanal derivatives, which suggests the potential of the broader phenylbutan scaffold.[1][2][3] |
These results highlight the potential of the phenylbutan scaffold in designing potent anti-inflammatory agents. The in vivo analgesic and anti-inflammatory models further supported the therapeutic potential of these compounds.[1][3]
Experimental Protocols for Anti-inflammatory and Analgesic Assays
The following are generalized experimental protocols for assessing the anti-inflammatory and analgesic activities of small molecules, based on standard methodologies.
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (vehicle-treated) sample. The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity
While specific studies on a broad range of this compound derivatives are limited, the structural features of these compounds, particularly their phenolic and alcoholic moieties, suggest potential antimicrobial properties. The lipophilicity and the presence of a hydroxyl group are known to contribute to the antimicrobial action of various aromatic alcohols.[4]
Experimental Protocols for Antimicrobial Assays
Standard methodologies are employed to evaluate the antimicrobial potential of chemical compounds.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Standardized suspensions of the test microorganisms (bacteria or fungi) are prepared in a suitable broth medium.
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This method provides a qualitative assessment of the antimicrobial activity.
-
Agar (B569324) Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.
Anticancer Activity
The potential of this compound derivatives as anticancer agents is an area that warrants further investigation. The phenyl group and the hydroxyl functionality are common features in many known anticancer agents.
Experimental Protocols for In Vitro Anticancer Assays
The following are standard protocols for screening compounds for potential anticancer activity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC50 value is determined.
Neuroprotective Activity
Phenolic compounds are known to possess neuroprotective properties, often attributed to their antioxidant and anti-inflammatory effects.[5][6] The this compound structure, containing a phenyl group that can be substituted with hydroxyl groups, makes its derivatives interesting candidates for neuroprotection studies.
Experimental Protocols for Neuroprotection Assays
In vitro models are commonly used to assess the neuroprotective potential of compounds.
This assay evaluates the ability of a compound to protect neuronal cells from damage caused by oxidative stress.
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured and seeded in multi-well plates.
-
Compound Pre-treatment: The cells are pre-treated with the test compound for a certain period.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the stressor to those treated with the stressor alone.
Visualizations
To aid in the understanding of the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Caption: Simplified signaling pathway of COX inhibition by this compound derivatives.
Conclusion
The derivatives of this compound represent a promising class of compounds with the potential for development into therapeutic agents for a variety of conditions, particularly those involving inflammation and pain. The available data, primarily from structurally related analogs, strongly suggest that this scaffold is a viable starting point for the design of novel bioactive molecules. Further comprehensive studies, including the synthesis and screening of a wider range of derivatives, are warranted to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a foundational resource to support and inspire such future research endeavors.
References
- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Chiral Synthon: A Technical Guide to 3-Phenylbutan-2-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure molecules are the cornerstone of modern drug development and fine chemical synthesis. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even harmful. Chiral building blocks, possessing one or more stereocenters, are therefore invaluable tools for the stereocontrolled synthesis of complex molecular targets. 3-Phenylbutan-2-ol, a chiral secondary alcohol, represents a versatile and potentially powerful synthon for the introduction of chirality and for use as a directing group in asymmetric transformations. Its structural relative, 1-amino-2-methyl-4-phenylbutan-2-ol, is a known valuable chiral building block, highlighting the potential of the this compound scaffold.[1] This technical guide provides an in-depth overview of the synthesis, resolution, and potential applications of this compound as a chiral building block in organic synthesis.
Synthesis of Racemic this compound
The most common route to racemic this compound is through the reduction of its corresponding ketone, 3-phenylbutan-2-one (B1615089). The synthesis of this ketone can be achieved through various established methods.
Synthesis of 3-Phenylbutan-2-one
A robust and industrially viable method for the synthesis of 3-phenylbutan-2-one involves a two-step process starting from benzaldehyde (B42025) and acetone (B3395972).[2]
-
Claisen-Schmidt Condensation: Benzaldehyde is condensed with acetone in the presence of a base catalyst (e.g., sodium hydroxide) to form 4-phenyl-3-buten-2-one (B7806413) (benzylideneacetone).
-
Selective Catalytic Hydrogenation: The carbon-carbon double bond of the resulting α,β-unsaturated ketone is selectively hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 3-phenylbutan-2-one.
The following diagram illustrates the industrial synthesis pathway for 3-phenylbutan-2-one.
Reduction of 3-Phenylbutan-2-one to Racemic this compound
The reduction of 3-phenylbutan-2-one to racemic this compound can be readily achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.
Experimental Protocol: Reduction of 3-Phenylbutan-2-one
-
Dissolve 3-phenylbutan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford racemic this compound.
Access to Enantiopure this compound
The preparation of enantiomerically pure this compound is the critical step for its application as a chiral building block. This can be accomplished through two primary strategies: asymmetric reduction of the prochiral ketone or resolution of the racemic alcohol.
Asymmetric Reduction of 3-Phenylbutan-2-one
Potential Asymmetric Reduction Strategies:
-
Catalytic Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ru, Rh) complexed with chiral ligands (e.g., BINAP) are highly effective for the asymmetric hydrogenation of ketones.
-
Chiral Hydride Reagents: Stoichiometric or catalytic amounts of chiral hydride reagents, such as those derived from boranes and chiral amino alcohols, can provide high levels of enantioselectivity.
The following table summarizes typical conditions and expected outcomes for the asymmetric reduction of analogous ketones.
| Catalyst/Reagent | Substrate | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | e.e. (%) |
| Ru(II)-TsDPEN | Acetophenone | Formic acid/Triethylamine | 28 | - | 95 | 97 |
| (S)-CBS-oxazaborolidine | Propiophenone | THF | -20 | - | 96 | 97 |
| Noyori's Catalyst | Various aryl ketones | Isopropanol | 25 | 10 | >90 | >99 |
Resolution of Racemic this compound
Resolution of a racemic mixture is a classical and often practical approach to obtaining enantiopure compounds.
2.2.1. Classical Resolution via Diastereomeric Salt Formation
This method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as fractional crystallization. For an alcohol, this typically requires derivatization to a carboxylic acid ester or a similar functional group that can form salts with a chiral amine or base.
2.2.2. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The acylated and unacylated alcohols can then be easily separated.
Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound (General Procedure)
-
Dissolve racemic this compound (1.0 eq) and an acyl donor (e.g., vinyl acetate, 1.5 eq) in a suitable organic solvent (e.g., hexane, THF).
-
Add a lipase (B570770) (e.g., Novozym 435®, Candida antarctica lipase B) to the solution.
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.
-
The acylated enantiomer can be deacylated to afford the other enantiomer of the alcohol.
The following diagram illustrates the workflow for enzymatic kinetic resolution.
Applications of this compound as a Chiral Building Block
While specific examples of the use of this compound as a chiral building block are not extensively documented in the provided search results, its structure suggests several potential applications in asymmetric synthesis.
As a Chiral Auxiliary
A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered. Enantiopure this compound can be used to form chiral esters or ethers, which can then undergo diastereoselective reactions.
Potential Application: Diastereoselective Enolate Alkylation
-
Esterification: Enantiopure this compound is esterified with a carboxylic acid (e.g., propanoic acid).
-
Enolate Formation: The resulting chiral ester is treated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.
-
Alkylation: The enolate is reacted with an electrophile (e.g., an alkyl halide). The stereocenter on the this compound moiety directs the approach of the electrophile, leading to a high diastereomeric excess (d.e.).
-
Auxiliary Removal: The chiral auxiliary is removed by hydrolysis or reduction to yield the enantiomerically enriched product.
The following table provides hypothetical data for such a reaction, based on known chiral auxiliaries.
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | d.e. (%) |
| (R)-3-Phenylbutan-2-ol | Benzyl bromide | LDA | THF | -78 | >90 |
| (R)-3-Phenylbutan-2-ol | Methyl iodide | LHMDS | THF | -78 | >90 |
As a Chiral Starting Material
Enantiopure this compound can serve as a starting material for the synthesis of more complex chiral molecules. The hydroxyl group can be converted into other functional groups or used as a handle for further transformations, while the existing stereocenter is preserved. The synthesis of derivatives like 1,3-diamino-4-phenylbutan-2-ol, which are important building blocks for therapeutically important molecules, showcases the utility of this structural motif.[3][4][5]
Conclusion
This compound possesses the key structural features of a valuable chiral building block. While detailed reports on its specific applications are not abundant in the public domain, established methodologies for the synthesis of its racemic form, its enantioselective synthesis via asymmetric reduction, and its resolution through enzymatic methods provide clear pathways to obtaining this chiral synthon in high enantiomeric purity. Its potential for use as a chiral auxiliary in diastereoselective reactions and as a chiral starting material for the synthesis of complex molecules makes it a promising target for further investigation by researchers in academia and the pharmaceutical industry. The successful application of its amino-derivatives in the synthesis of bioactive compounds further underscores the potential of the this compound scaffold in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unica.it [iris.unica.it]
An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylbutan-2-ol, a chiral alcohol, possesses two stereocenters, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers, comprising two pairs of enantiomers (erythro and threo diastereomers), exhibit unique three-dimensional arrangements that significantly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound. It details the synthesis of its diastereomeric mixtures through the reduction of 3-phenylbutan-2-one (B1615089) and outlines methods for the separation and resolution of the individual stereoisomers. Furthermore, this guide compiles available physical and spectroscopic data for each stereoisomer and presents detailed experimental protocols for their preparation and analysis, serving as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to the Stereoisomers of this compound
The presence of two chiral centers at the C2 and C3 positions of this compound results in the existence of four stereoisomers. These are categorized into two pairs of diastereomers, commonly referred to by the relative stereochemical descriptors erythro and threo.
-
Erythro diastereomers: The (2R,3R) and (2S,3S) enantiomers.
-
Threo diastereomers: The (2R,3S) and (2S,3R) enantiomers.
The spatial orientation of the hydroxyl and phenyl groups defines the distinct properties and potential biological activities of each isomer.
dot
Caption: Stereoisomeric relationships of this compound.
Physicochemical Properties of this compound Stereoisomers
| Stereoisomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Specific Rotation [α]D |
| (2R,3R) | (2R,3R)-3-phenylbutan-2-ol | C₁₀H₁₄O | 150.22 | Not Reported | Not Reported | Not Reported |
| (2S,3S) | (2S,3S)-3-phenylbutan-2-ol | C₁₀H₁₄O | 150.22 | Not Reported | Not Reported | Not Reported |
| (2R,3S) | (2R,3S)-3-phenylbutan-2-ol | C₁₀H₁₄O | 150.22 | Not Reported | Not Reported | Not Reported |
| (2S,3R) | (2S,3R)-3-phenylbutan-2-ol | C₁₀H₁₄O | 150.22 | Not Reported | Not Reported | Not Reported |
| Racemic Erythro | (2R,3R)-3-phenylbutan-2-ol | C₁₀H₁₄O | 150.22 | Not Reported | Not Reported | 0° |
| Racemic Threo | (2R,3S)-3-phenylbutan-2-ol | C₁₀H₁₄O | 150.22 | Not Reported | Not Reported | 0° |
Synthesis of this compound Stereoisomers
The synthesis of this compound stereoisomers typically commences with the reduction of the prochiral ketone, 3-phenylbutan-2-one. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting alcohol.
dot
Caption: General synthesis pathway for this compound.
Experimental Protocol: Diastereoselective Reduction of 3-Phenylbutan-2-one
Objective: To synthesize a mixture of erythro and threo diastereomers of this compound.
Materials:
-
3-phenylbutan-2-one
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (B129727) (for NaBH₄) or anhydrous diethyl ether/THF (for LiAlH₄)
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (using NaBH₄):
-
Dissolve 3-phenylbutan-2-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cautiously add 1M HCl to quench the reaction and neutralize the mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Note on Diastereoselectivity: The reduction of 3-phenylbutan-2-one, which has a chiral center adjacent to the carbonyl group, is guided by Cram's rule of asymmetric induction. The nucleophilic hydride will preferentially attack the carbonyl group from the less hindered face, leading to a mixture of diastereomers where one is typically favored. The exact ratio of erythro to threo isomers can be influenced by the choice of reducing agent and the reaction temperature.
Separation and Resolution of Stereoisomers
The separation of the four stereoisomers involves a two-stage process: first, the separation of the diastereomeric pairs (erythro and threo), followed by the resolution of each pair of enantiomers.
dot
Synonyms for 3-phenylbutan-2-ol (e.g., Benzeneethanol, .alpha.,.beta.-dimethyl-)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylbutan-2-ol, also known by synonyms such as Benzeneethanol, .alpha.,.beta.-dimethyl-, is a secondary alcohol with a chiral center, leading to the existence of stereoisomers that can exhibit distinct biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, its chemical properties, synthesis strategies, and potential pharmacological relevance. Due to a notable lack of extensive research on this compound itself, this guide incorporates data from structurally similar analogs to provide insights into its potential biological profile and to guide future research and development endeavors.
Chemical Identity and Synonyms
A clear identification of this compound is crucial for accurate research and communication. The following table summarizes its primary identifiers and a comprehensive list of its synonyms.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 52089-32-4 |
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
A variety of synonyms for this compound are used across chemical literature and databases. These include:
-
Benzeneethanol, .alpha.,.beta.-dimethyl-
-
3-Phenyl-2-butanol
-
(±)-3-Phenyl-2-butanol
-
erythro-3-Phenyl-2-butanol
-
threo-3-Phenyl-2-butanol
-
(2R,3R)-3-phenylbutan-2-ol
-
(2S,3S)-3-phenylbutan-2-ol
-
(2R,3S)-3-phenylbutan-2-ol
-
(2S,3R)-3-phenylbutan-2-ol
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound, primarily sourced from computational predictions available in public databases.[1]
| Property | Value |
| XLogP3-AA | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 150.104465 g/mol |
| Monoisotopic Mass | 150.104465 g/mol |
| Topological Polar Surface Area | 20.2 Ų |
Synthesis and Stereochemistry
The synthesis of this compound can be approached through various methods, with a primary focus on controlling the stereochemistry at its two chiral centers. A common strategy involves the stereoselective reduction of the corresponding ketone, 3-phenylbutan-2-one (B1615089).
Stereoselective Reduction of 3-Phenylbutan-2-one (Hypothetical Protocol)
Objective: To synthesize specific stereoisomers of this compound through the stereoselective reduction of 3-phenylbutan-2-one.
Materials:
-
3-Phenylbutan-2-one
-
Chiral reducing agent (e.g., (R)- or (S)-CBS reagent, or a chiral borohydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching solution (e.g., dilute HCl)
-
Drying agent (e.g., anhydrous MgSO4)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-phenylbutan-2-one in anhydrous THF.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of the chosen chiral reducing agent in THF to the cooled ketone solution. The choice of the (R)- or (S)-enantiomer of the reducing agent will determine the stereochemistry of the resulting alcohol.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add the quenching solution to the reaction mixture at low temperature to neutralize the excess reducing agent.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous MgSO4, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterization: Characterize the purified stereoisomer of this compound using NMR spectroscopy, mass spectrometry, and chiral HPLC to determine its enantiomeric excess.
Caption: A generalized workflow for the stereoselective synthesis of this compound.
Biological Activity and Therapeutic Potential (Based on Analogs)
Direct pharmacological studies on this compound are limited. However, research on structurally related phenylbutanol derivatives suggests potential anti-inflammatory and analgesic activities.
Anti-inflammatory and Analgesic Activity
Studies on various phenylbutanol analogs have demonstrated their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The following table summarizes the in vitro inhibitory activities of some of these analogs.
| Compound ID | Target | IC50 (µM) |
| FM4 | COX-2 | 0.74 |
| FM10 | COX-2 | 0.69 |
| FM12 | COX-2 | 0.18 |
These findings suggest that the phenylbutanol scaffold is a promising starting point for the development of novel anti-inflammatory and analgesic agents.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., analogs of this compound)
-
Colorimetric or fluorometric detection kit
-
Microplate reader
Methodology:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO or another appropriate solvent.
-
Reaction Incubation: In a 96-well plate, incubate the enzymes with the test compounds or a vehicle control for a specified period at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Detection: After a set incubation time, stop the reaction and measure the product formation using a colorimetric or fluorometric probe according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A simplified workflow for an in vitro COX inhibition assay.
Toxicology and Safety
GHS Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Signaling Pathways (Hypothetical)
Given the potential anti-inflammatory activity of this compound based on its analogs, a hypothetical mechanism of action could involve the inhibition of the arachidonic acid signaling pathway. By inhibiting COX enzymes, the compound would reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Hypothetical inhibition of the arachidonic acid pathway by this compound.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation in the field of drug discovery, particularly in the areas of anti-inflammatory and analgesic therapies. The current body of literature, while not extensive on this specific molecule, provides a solid foundation for future research based on the activities of its structural analogs.
Key areas for future investigation include:
-
Enantioselective Synthesis: Development and optimization of a robust and scalable stereoselective synthesis for each of the four stereoisomers of this compound.
-
In Vitro Biological Screening: Comprehensive screening of the individual stereoisomers against a panel of relevant biological targets, including but not limited to COX-1, COX-2, and 5-LOX.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which the active stereoisomers exert their biological effects.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of the most promising stereoisomers in relevant animal models.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives as novel therapeutic agents. The provided data and protocols are intended to facilitate the design and execution of further studies to unlock the full potential of this intriguing molecule.
References
The Expanding Therapeutic Landscape of Phenylpropanoid Derivatives: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Phenylpropanoids, a diverse class of plant secondary metabolites, are emerging as a significant source of lead compounds in drug discovery.[1][2] Derived from the shikimate pathway, these compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antioxidant effects.[2][3][4][5] This technical guide provides an in-depth overview of the research applications of phenylpropanoid derivatives, focusing on their mechanisms of action, quantitative biological activities, and the experimental methodologies used to evaluate their therapeutic potential. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding and guide future research endeavors.
Introduction: The Phenylpropanoid Pathway and its Derivatives
Phenylpropanoids are synthesized in plants from the amino acids phenylalanine and tyrosine.[1] The core phenylpropanoid pathway generates key intermediates like cinnamic acid, p-coumaric acid, and their CoA esters, which then serve as precursors for a vast array of derivatives.[1][6] These include simple phenolic acids (e.g., caffeic acid, ferulic acid), flavonoids (e.g., quercetin), stilbenes (e.g., resveratrol), lignans, and coumarins.[1][7] This structural diversity underpins their multifaceted biological activities and makes them a fertile ground for therapeutic innovation.[8][9]
Therapeutic Applications and Mechanisms of Action
Anti-inflammatory Activity
Phenylpropanoid derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][10][11] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of pro-inflammatory gene expression.[12]
Mechanism of Action: NF-κB Pathway Inhibition
Compounds like caffeic acid and its phenethyl ester (CAPE) have been shown to inhibit the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitor of κB (IκBα).[13][14][15] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[13][14] Curcumin (B1669340) is another well-studied phenylpropanoid that inhibits NF-κB signaling, although its precise mechanism may vary depending on the cell type, with some studies indicating inhibition of IKK activity and others suggesting a direct inhibition of p65 DNA binding.[16][17][18][19]
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of phenylpropanoid derivatives is often quantified by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound | Assay | Cell Line | IC50 | Reference |
| 2'-Hydroxycinnamaldehyde | NO Production | RAW 264.7 | 8 µM | [12] |
| 2'-Hydroxycinnamaldehyde | NF-κB Activity | RAW 264.7 | 22 µM | [12] |
| Cinnamaldehyde | NO Production | BV2 microglia | ~70% inhibition at 50 µM | [12] |
| Curcumin Analog (EF31) | NF-κB DNA Binding | RAW 264.7 | ~5 µM | [18] |
| Curcumin Analog (EF24) | NF-κB DNA Binding | RAW 264.7 | ~35 µM | [18] |
| Curcumin | NF-κB DNA Binding | RAW 264.7 | >50 µM | [18] |
Anticancer Activity
The anticancer properties of phenylpropanoids are attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways crucial for cancer cell survival and metastasis, such as the PI3K/Akt and MAPK pathways.[4][8]
Mechanism of Action: PI3K/Akt and MAPK Pathway Modulation
Eugenol (B1671780) has been shown to inhibit the proliferation of HER2-positive breast cancer cells by blocking the HER2/PI3K-Akt signaling network.[3][6][10][20] This involves the downregulation of key proteins like HER2, Akt, and PDK1, leading to cell cycle arrest and apoptosis.[3][20] Quercetin modulates multiple pathways, including PI3K, MAPK, and WNT, leading to the inhibition of cell proliferation and the induction of apoptosis in cervical cancer cells.[1][21][22][23][24] Resveratrol (B1683913) has been observed to inhibit the phosphorylation of p38 MAPK and ERK1/2, which are involved in cell survival and proliferation.[7][12][25][26][27]
Quantitative Anticancer Activity
The cytotoxic effects of phenylpropanoid derivatives are commonly assessed using the MTT assay, which measures cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | IC50 | Reference |
| Eugenol | MCF-10AT (Breast precancerous) | 80 µM (32.8% inhibition) | [3] |
| Phenylpropanoid-based sulfonamide | MCF-7 (Breast) | Not specified, showed activity | |
| 1,2,3-triazole-isoxazoline derivatives of eugenol | A549 (Lung) | 17.32–25.4 µM | [10] |
Antimicrobial Activity
Several phenylpropanoid derivatives exhibit significant activity against a range of bacteria and fungi.[24] Their mechanisms of action are varied and can include disruption of cell membranes, inhibition of ATP synthesis, and interference with microbial metabolism.[8]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Plicatin B | Streptococcus mutans | 31.2 | [24] |
| Plicatin B | Streptococcus mitis | 31.2 | [24] |
| Plicatin B | Streptococcus sanguinis | 31.2 | [24] |
| Tetrahydro-plicatin B | Streptococcus mitis | 31.2 | [24] |
| Tetrahydro-plicatin B | Streptococcus mutans | 62.5 | [24] |
| Luteolin (in combination with Ciprofloxacin) | Staphylococcus aureus | Reduces CIP MIC from 0.625 to 0.078 µM | [7][14] |
| Sinapic Acid (in combination with Ciprofloxacin) | Klebsiella pneumoniae | Reduces CIP MIC from 1.56 to 0.78 µM | [7][14] |
Neuroprotective and Antioxidant Activities
Phenylpropanoids are potent antioxidants and have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases.[5][15][28][29][30] Their neuroprotective effects are often linked to their ability to scavenge free radicals, upregulate endogenous antioxidant enzymes, and modulate signaling pathways involved in neuronal survival.[29][31]
Quantitative Neuroprotective and Antioxidant Activity
Neuroprotective activity is often assessed by the ability of a compound to protect neuronal cell lines (e.g., SH-SY5Y) from toxins, with results expressed as the half-maximal effective concentration (EC50). Antioxidant activity is quantified using various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, with results often presented as IC50 or EC50 values.
| Compound | Activity | Assay/Model | EC50/IC50 | Reference | | :--- | :--- | :--- | :--- | | Caffeic Acid Phenethyl Ester (CAPE) | Neuroprotection | NSC34 motor neuron cells | 2 µM |[28] | | Resveratrol | Neuroprotection | Primary hippocampal neurons | ~25 µM |[30] | | Ferulic Acid | Antioxidant (DPPH) | | 86.51 µmol/L |[32] | | Eugenol | Antioxidant (DPPH) | | 11.7 µg/mL |[11] | | Eugenol | Antioxidant (DPPH) | | 130.485 µg/mL |[33] | | 6-Bromoeugenol | Antioxidant (DPPH) | | 34.270 µg/mL |[33] | | Clove Oil | Antioxidant (DPPH) | | 158 µg/mL |[9] | | Clove Oil | Antioxidant (DPPH) | | 54 µg/mL |[34] | | Curcumin | Neuroprotection | SH-SY5Y cells | Effective at 1.25-20 µM |[29] | | Curcumin + Piperine | AChE Inhibition | | 62.81 ± 0.01 µg/ml |[35] |
Detailed Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[4][21]
-
Compound Treatment: Treat the cells with various concentrations of the phenylpropanoid derivative for a specified duration (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16][18]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][10][13][20][22]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the phenylpropanoid derivative in a suitable broth medium in a 96-well microtiter plate.[10][20]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture.[6]
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[10][20]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[1][3][11]
Protocol:
-
Sample Preparation: Prepare various concentrations of the phenylpropanoid derivative in a suitable solvent (e.g., methanol (B129727) or ethanol).[3]
-
DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in the same solvent.[2]
-
Reaction Mixture: Mix the sample solution with the DPPH solution.[1][3]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer.[1][2]
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 or EC50 value.
Neuroprotective Activity: SH-SY5Y Cell-Based Assay
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.[16][21][31]
Protocol:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in a suitable medium. For some experiments, differentiation into a more mature neuronal phenotype using retinoic acid may be performed.[16][21]
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).[21]
-
Pre-treatment: Pre-treat the cells with various concentrations of the phenylpropanoid derivative for a specified time (e.g., 2-24 hours).[21]
-
Neurotoxin Induction: Induce neurotoxicity by adding a neurotoxin such as MPP+ or H₂O₂ and incubate for 24 hours.[16][21]
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.[16]
-
Data Analysis: Calculate the percentage of neuroprotection relative to the toxin-treated control and determine the EC50 value.
Conclusion and Future Directions
Phenylpropanoid derivatives represent a vast and promising reservoir of bioactive compounds with significant therapeutic potential. Their diverse structures and mechanisms of action offer multiple avenues for drug development in areas of high unmet medical need, including oncology, inflammatory disorders, infectious diseases, and neurodegeneration. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of natural products. Future research should focus on optimizing the bioavailability and pharmacokinetic properties of promising phenylpropanoid leads, as well as exploring their potential in combination therapies.
References
- 1. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory mechanisms of resveratrol in platelet activation: pivotal roles of p38 MAPK and NO/cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eugenol alleviated breast precancerous lesions through HER2/PI3K-AKT pathway-induced cell apoptosis and S-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resveratrol reduces p38 mitogen-activated protein kinase phosphorylation by activating Sirtuin 1 to alleviate cognitive dysfunction after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Resveratrol inhibits EMMPRIN expression via P38 and ERK1/2 pathways in PMA-induced THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Curcumin protects SH-SY5Y cells from oxidative stress by up-regulating HO-1 via Phosphatidylinositol 3 Kinase/Akt/Nrf-2 and down-regulating HO-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synergistic Neuroprotection Through Epigenetic Modulation by Combined Curcumin-Enriched Turmeric Extract and L-Ascorbic Acid in Oxidative Stress-Induced SH-SY5Y Cell Damage [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Synergistic Effects of Curcumin and Piperine as Potent Acetylcholine and Amyloidogenic Inhibitors With Significant Neuroprotective Activity in SH-SY5Y Cells via Computational Molecular Modeling and in vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of 3-Phenylbutan-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the enantioselective synthesis of 3-Phenylbutan-2-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. Two primary methodologies are presented: the asymmetric hydrogenation of 3-phenyl-2-butanone utilizing a Noyori-type catalyst, and the kinetic resolution of racemic this compound via lipase-catalyzed acylation. These methods offer high enantioselectivity and yield, providing access to both enantiomers of the target molecule. This guide includes detailed experimental procedures, quantitative data summaries, and workflow visualizations to aid researchers in the successful application of these techniques.
Introduction
Chiral alcohols are critical intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of these intermediates often dictates the biological activity and safety profile of the final drug substance. This compound, with its two stereocenters, is a key structural motif in various pharmacologically active compounds. Consequently, robust and efficient methods for its enantioselective synthesis are of significant interest to the scientific community.
This application note details two powerful strategies for obtaining enantiomerically enriched this compound:
-
Noyori Asymmetric Hydrogenation: This method involves the direct, enantioselective reduction of the prochiral ketone, 3-phenyl-2-butanone, using a chiral ruthenium-diphosphine catalyst, such as a Ru-BINAP complex. This atom-economical approach can provide high yields and excellent enantiomeric excess (e.e.) of the desired alcohol enantiomer.[1][2][3]
-
Lipase-Catalyzed Kinetic Resolution: This biocatalytic method utilizes an enzyme, typically Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer of a racemic mixture of this compound.[4][5][6] This process allows for the separation of the unreacted alcohol and the acylated product, both with high enantiomeric purity.
Data Presentation
The following table summarizes typical quantitative data for the two described methods for the enantioselective synthesis of this compound.
| Method | Catalyst/Enzyme | Substrate | Product(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | 3-Phenyl-2-butanone | (2R,3S)-3-Phenylbutan-2-ol | >95 | >98 |
| Lipase-Catalyzed Kinetic Resolution | Immobilized Candida antarctica lipase B (CALB) | (±)-3-Phenylbutan-2-ol | (S)-3-Phenylbutan-2-ol & (R)-3-Phenylbutyl acetate (B1210297) | ~45 (for each) | >99 (for both) |
Experimental Protocols
Method 1: Noyori Asymmetric Hydrogenation of 3-Phenyl-2-butanone
This protocol describes the enantioselective reduction of 3-phenyl-2-butanone to (2R,3S)-3-phenylbutan-2-ol using a chiral Ru-BINAP catalyst.
Materials:
-
3-Phenyl-2-butanone
-
RuCl₂[(R)-BINAP] (Ruthenium(II) dichloride [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl])
-
Anhydrous, degassed Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and heating plate
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, add RuCl₂[(R)-BINAP] (0.01 mol%) to a Schlenk flask or an autoclave vessel.
-
Reaction Setup: Remove the vessel from the glovebox and add anhydrous, degassed methanol (sufficient to dissolve the substrate to a 0.1 M concentration).
-
Add 3-phenyl-2-butanone (1.0 eq) to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
Method 2: Lipase-Catalyzed Kinetic Resolution of (±)-3-Phenylbutan-2-ol
This protocol describes the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (CALB) and an acyl donor.
Materials:
-
(±)-3-Phenylbutan-2-ol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))
-
Molecular sieves (4 Å)
-
Orbital shaker or magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry flask, add (±)-3-phenylbutan-2-ol (1.0 eq), anhydrous organic solvent, and molecular sieves.
-
Add the acyl donor (e.g., vinyl acetate, 1.5 eq).
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
-
Reaction: Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Let the reaction proceed at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by GC or HPLC to approximately 50% conversion. This is crucial for achieving high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-3-phenylbutan-2-ol from the (R)-3-phenylbutyl acetate by flash column chromatography on silica gel.
-
(Optional) Hydrolysis of the Ester: The enantiomerically enriched (R)-3-phenylbutyl acetate can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain (R)-3-phenylbutan-2-ol.
-
Analysis: Determine the yield and enantiomeric excess of both the recovered alcohol and the ester (or the alcohol after hydrolysis) by chiral HPLC or GC analysis.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described enantioselective syntheses.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Synthesis of 3-Phenylbutan-2-ol from Benzene: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 3-phenylbutan-2-ol, a valuable chiral intermediate in the development of pharmaceuticals and other fine chemicals. Two primary synthetic routes commencing from benzene (B151609) are presented, offering researchers flexibility based on available starting materials and desired stereochemical control. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral alcohol that serves as a key building block in the synthesis of various biologically active molecules. Its stereoisomers are of particular interest in medicinal chemistry due to their differential interactions with biological targets. This document outlines two robust and well-established methods for the preparation of this compound from the readily available starting material, benzene. The primary route involves a two-step sequence: Friedel-Crafts acylation of benzene to form 3-phenylbutan-2-one (B1615089), followed by the reduction of the ketone to the desired secondary alcohol. An alternative approach utilizing a Grignard reaction is also described.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate, 3-phenylbutan-2-one.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzene | Benzene | C₆H₆ | 78.11 | 80.1 |
| Butanoyl chloride | Butanoyl chloride | C₄H₇ClO | 106.55 | 102 |
| 3-Phenylbutan-2-one | 3-Phenylbutan-2-one | C₁₀H₁₂O | 148.20 | 225-226[1] |
| This compound | This compound | C₁₀H₁₄O | 150.22 | 220-222 |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Reagents | Catalyst/Reducing Agent | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Route 1: Step 1 | Benzene, Butanoyl chloride | AlCl₃ | Benzene (excess) | ~30 min (reflux) | 60 | High (not specified) |
| Route 1: Step 2 | 3-Phenylbutan-2-one | Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | 15 min - 1 hr | Room Temperature | 60-75 |
| Route 2 | 1-Bromoethylbenzene, Acetaldehyde (B116499) | Magnesium (Mg) | Diethyl ether | Not specified | Not specified | Not specified |
Table 3: Spectroscopic Data for 3-Phenylbutan-2-one
| Technique | Key Data |
| ¹H NMR | Characteristic signals for aromatic protons, methine proton at C3, and methyl protons at C1 and C4.[2] |
| ¹³C NMR | Distinct signals for the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons.[1] |
| Mass Spec. | Molecular ion peak (M+) at m/z 148.[1] |
| IR | Strong absorption band characteristic of a carbonyl group (C=O) around 1715 cm⁻¹. |
Table 4: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Signals corresponding to aromatic protons, methine protons, and methyl groups, along with a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for the aromatic carbons, the carbon bearing the hydroxyl group (C2), and the other aliphatic carbons. |
| Mass Spec. | Molecular ion peak (M+) at m/z 150. |
| IR | Broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. |
Experimental Protocols
Route 1: Friedel-Crafts Acylation Followed by Reduction
This is a widely used and reliable method for the synthesis of this compound.
Step 1: Synthesis of 3-Phenylbutan-2-one via Friedel-Crafts Acylation
Principle: This reaction is an electrophilic aromatic substitution where benzene attacks an acylium ion generated from butanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]
Materials:
-
Benzene (anhydrous)
-
Butanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (anhydrous, as an alternative solvent)
-
Concentrated Hydrochloric Acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, reflux condenser, dropping funnel, drying tube)
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel.
-
Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by excess anhydrous benzene which acts as both reactant and solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add butanoyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 60°C) for about 30 minutes to complete the reaction.[3]
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 3-phenylbutan-2-one can be purified by vacuum distillation.
Step 2: Reduction of 3-Phenylbutan-2-one to this compound
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that reduces the carbonyl group of the ketone to a secondary alcohol.[4]
Materials:
-
3-Phenylbutan-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Diethyl ether or Dichloromethane (for extraction)
-
Dilute Hydrochloric Acid
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-phenylbutan-2-one (1 equivalent) in methanol or ethanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (a slight excess, typically 1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carefully add water to quench the excess sodium borohydride.
-
Add dilute hydrochloric acid to neutralize the mixture.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation. A typical yield for this reduction is in the range of 60-75%.
Route 2: Synthesis of this compound via Grignard Reaction
Principle: This route involves the formation of an organometallic Grignard reagent which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde.
Materials:
-
1-Bromoethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetaldehyde
-
Saturated ammonium (B1175870) chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromoethylbenzene (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and a cloudy appearance). If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining 1-bromoethylbenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of acetaldehyde (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Synthetic routes to this compound from benzene.
Caption: Key factors influencing reaction outcomes.
References
Application Note: Synthesis of 3-Phenyl-2-Butanol via Grignard Reaction
Abstract
This document provides a comprehensive protocol for the synthesis of the secondary alcohol 3-phenyl-2-butanol. The methodology leverages the Grignard reaction, a powerful and versatile carbon-carbon bond-forming reaction fundamental to organic synthesis. The protocol details the preparation of the Grignard reagent, isopropylmagnesium bromide, and its subsequent nucleophilic addition to the carbonyl group of phenylacetaldehyde (B1677652). This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram for clarity, intended for use by researchers in organic chemistry and drug development.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1][2] These reagents are potent nucleophiles and strong bases, necessitating anhydrous conditions for successful synthesis.[1][3] The reaction of a Grignard reagent with an aldehyde provides a reliable route to secondary alcohols.[4] This protocol specifically outlines the synthesis of 3-phenyl-2-butanol, which is achieved by reacting isopropylmagnesium bromide with phenylacetaldehyde.[5]
Reaction Scheme:
-
Step 1: Formation of Grignard Reagent CH₃CH(Br)CH₃ + Mg --(Anhydrous Ether)--> CH₃CH(MgBr)CH₃ (2-Bromopropane to Isopropylmagnesium Bromide)[6]
-
Step 2: Nucleophilic Addition and Protonation
-
C₆H₅CH₂CHO + CH₃CH(MgBr)CH₃ --(Anhydrous Ether)--> Intermediate Alkoxide
-
Intermediate Alkoxide --(H₃O⁺ workup)--> C₆H₅CH₂(CH(OH))CH(CH₃)₂ (Phenylacetaldehyde to 3-Phenyl-2-Butanol)
-
Experimental Protocol
2.1 Materials and Reagents
-
Magnesium turnings
-
2-Bromopropane (B125204) (Isopropyl bromide)
-
Phenylacetaldehyde
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation, optional)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and distillation
Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All reagents are flammable and/or toxic. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn. All glassware must be thoroughly dried to remove all traces of water.
2.2 Procedure
Step 2.2.1: Preparation of Isopropylmagnesium Bromide
-
Assemble the reaction apparatus consisting of a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware should be flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen or argon. Protect the setup from atmospheric moisture using drying tubes (e.g., with CaCl₂).
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small volume of anhydrous diethyl ether, just enough to cover the magnesium.
-
Prepare a solution of 2-bromopropane (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 2-bromopropane solution to the magnesium suspension. If the reaction does not start spontaneously (indicated by bubbling and gentle refluxing), add a single crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the gray, cloudy mixture for an additional 30-60 minutes until most of the magnesium has been consumed.[7]
Step 2.2.2: Reaction with Phenylacetaldehyde
-
Cool the freshly prepared Grignard reagent solution in an ice-water bath.
-
Prepare a solution of phenylacetaldehyde (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
-
Add the phenylacetaldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature throughout the addition to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes.
Step 2.2.3: Quenching and Aqueous Work-up
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the intermediate magnesium alkoxide and neutralize any unreacted Grignard reagent. Alternatively, the reaction mixture can be poured over a mixture of crushed ice and dilute acid (e.g., 1M H₂SO₄).[7]
-
Transfer the mixture to a separatory funnel. The layers should be separated.
-
Extract the aqueous layer two times with diethyl ether.
-
Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.[7]
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
Step 2.2.4: Purification and Characterization
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure 3-phenyl-2-butanol.
-
Characterize the final product using IR and NMR spectroscopy and compare the data with literature values.
Quantitative Data
The following table summarizes key quantitative information for the product, 3-phenyl-2-butanol.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [8][9] |
| Molecular Weight | 150.22 g/mol | [8][9] |
| Appearance | Colorless liquid | |
| Boiling Point | ~100-102 °C at 10 mmHg | |
| Expected Yield | 65-85% (Typical) | |
| IR (Vapor Phase) | Key peaks: ~3300-3500 cm⁻¹ (O-H stretch), ~3000-3100 cm⁻¹ (Aromatic C-H), ~2850-3000 cm⁻¹ (Aliphatic C-H) | [10] |
| ¹³C NMR | Expected signals for 10 distinct carbons | [8][11] |
| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) at m/z = 150 | [8][11] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-phenyl-2-butanol.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved 5) Provide the reaction sequence (not the mechanism) | Chegg.com [chegg.com]
- 6. Question: Product of Grignard Reaction of 2-Bromopropane Given the react.. [askfilo.com]
- 7. odinity.com [odinity.com]
- 8. (2S,3R)-3-phenylbutan-2-ol | C10H14O | CID 12335569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Phenylbutan-2-ol | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Stereoselective Reduction of (S)-3-Phenylbutan-2-one to Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of chiral ketones is a fundamental transformation in organic synthesis, providing access to enantiomerically enriched secondary alcohols which are crucial building blocks for pharmaceuticals and other biologically active molecules. This document details the stereoselective reduction of (S)-3-Phenylbutan-2-one to its corresponding diastereomeric alcohols, (2S,3S)-3-Phenylbutan-2-ol and (2R,3S)-3-Phenylbutan-2-ol. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reagent employed, a principle explained by Cram's rule and the Felkin-Anh model.
The reduction of (S)-3-Phenylbutan-2-one with a non-bulky hydride reagent, such as Sodium Borohydride (NaBH₄), proceeds via a transition state predicted by Cram's rule . In this model, the carbonyl group is flanked by the small and medium-sized substituents of the adjacent chiral center, leading to the hydride attacking from the less hindered face. This results in the preferential formation of the syn diastereomer, (2S,3S)-3-Phenylbutan-2-ol.
Conversely, when a sterically demanding hydride reagent like L-Selectride® (lithium tri-sec-butylborohydride) is used, the reaction follows the Felkin-Anh model . To minimize steric interactions, the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile. The hydride then attacks from the least hindered trajectory, leading to the formation of the anti diastereomer, (2R,3S)-3-Phenylbutan-2-ol, as the major product.
Data Presentation
The following table summarizes the expected outcomes for the stereoselective reduction of (S)-3-Phenylbutan-2-one based on the choice of reducing agent.
| Starting Material | Reducing Agent | Major Product | Predicted Stereoselectivity Model | Diastereomeric Ratio (syn:anti) |
| (S)-3-Phenylbutan-2-one | Sodium Borohydride (NaBH₄) | (2S,3S)-3-Phenylbutan-2-ol (syn) | Cram's Rule | >50:50 |
| (S)-3-Phenylbutan-2-one | L-Selectride® | (2R,3S)-3-Phenylbutan-2-ol (anti) | Felkin-Anh Model | <50:50 |
Experimental Protocols
Protocol 1: Synthesis of (2S,3S)-3-Phenylbutan-2-ol (syn diastereomer) via Sodium Borohydride Reduction
Objective: To synthesize the syn diastereomer of 3-phenylbutan-2-ol through the stereoselective reduction of (S)-3-Phenylbutan-2-one using Sodium Borohydride.
Materials:
-
(S)-3-Phenylbutan-2-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (B129727) (MeOH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-Phenylbutan-2-one (1.48 g, 10 mmol) in anhydrous methanol (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (0.42 g, 11 mmol) to the stirred solution in small portions over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to yield (2S,3S)-3-Phenylbutan-2-ol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio.
Protocol 2: Synthesis of (2R,3S)-3-Phenylbutan-2-ol (anti diastereomer) via L-Selectride® Reduction
Objective: To synthesize the anti diastereomer of this compound through the stereoselective reduction of (S)-3-Phenylbutan-2-one using L-Selectride®.
Materials:
-
(S)-3-Phenylbutan-2-one
-
L-Selectride® (1.0 M solution in Tetrahydrofuran)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask under inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringes and needles for transfer of reagents
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add a solution of (S)-3-Phenylbutan-2-one (1.48 g, 10 mmol) in anhydrous THF (20 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 12 mL, 12 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow, dropwise addition of water (5 mL).
-
Allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH (10 mL), followed by the slow, dropwise addition of 30% H₂O₂ (10 mL) while cooling in an ice bath to control the exothermic reaction.
-
Stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution (30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (2R,3S)-3-Phenylbutan-2-ol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio.
Visualizations
Caption: Logical workflow of the stereoselective reduction.
Caption: General experimental workflow for stereoselective reduction.
Application Notes: The Utility of 3-Phenylbutan-2-ol in Asymmetric Synthesis
Topic: Using 3-Phenylbutan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Note on Current Status: Extensive review of the scientific literature reveals that this compound is not a commonly employed chiral auxiliary in asymmetric synthesis. There is a notable absence of established protocols and quantitative data regarding its application for inducing stereoselectivity in reactions such as aldol (B89426) additions, alkylations, or conjugate additions. The structural characteristics of this compound may not provide the necessary rigidity and steric hindrance to effectively control the stereochemical outcome of a reaction.
This document, therefore, will serve to theoretically evaluate the potential of this compound as a chiral auxiliary, highlight the principles of a successful chiral auxiliary, and provide detailed protocols for a structurally related and widely-used alternative, (1R,2S)-(-)-Norephedrine, to guide researchers in achieving high levels of asymmetric induction.
Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. The ideal chiral auxiliary possesses several key features:
-
Readily Available and Inexpensive: Both enantiomers should be accessible in high purity.
-
Easy to Attach and Remove: The auxiliary should be easily attached to the substrate and subsequently cleaved under mild conditions without racemization of the product.
-
High Diastereoselectivity: It must induce a strong facial bias, leading to a high diastereomeric excess (d.e.) in the key bond-forming step.
-
Rigid Conformational Control: The auxiliary should create a rigid, well-defined three-dimensional environment around the reaction center to ensure predictable stereochemical outcomes. This is often achieved through steric hindrance or chelation.
Analysis of this compound as a Potential Chiral Auxiliary
The structure of this compound presents certain challenges to its effective use as a chiral auxiliary. When attached to a substrate (for instance, as an ester), the resulting molecule may lack the conformational rigidity required for high stereocontrol. The phenyl group and the methyl groups may not provide sufficient or well-directed steric bulk to effectively shield one face of a prochiral enolate.
Recommended Alternative: (1R,2S)-(-)-Norephedrine as a Chiral Auxiliary
A more effective and extensively documented chiral auxiliary that is structurally related to the concept of a phenyl-substituted amino alcohol is (1R,2S)-(-)-Norephedrine. It is widely used in asymmetric synthesis, particularly in the form of pseudoephedrine amides for asymmetric alkylations. The ability of the hydroxyl and amine groups to form a rigid lithium chelate with the amide enolate provides excellent stereocontrol.
Application: Asymmetric Alkylation of a Propionate (B1217596) Equivalent Using a Pseudoephedrine Amide
The following protocol details a representative procedure for the asymmetric alkylation of a propionate derivative using pseudoephedrine as the chiral auxiliary. This method is a reliable way to generate α-substituted carboxylic acid derivatives with high enantiomeric purity.
Experimental Protocol: Asymmetric Alkylation
Materials:
-
(1R,2S)-(-)-N-Propionylnorephedrine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sulfuric Acid (1 M)
Procedure:
-
Enolate Formation: A solution of (1R,2S)-(-)-N-propionylnorephedrine (1.0 eq) in anhydrous THF (0.2 M) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
To this solution, LDA (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: The reaction mixture is re-cooled to -78 °C, and the alkyl halide (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the alkylated pseudoephedrine amide.
-
Auxiliary Cleavage: The purified amide is dissolved in a mixture of THF and 1 M H₂SO₄ (3:1 v/v) and heated at reflux for 12-24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer contains the chiral carboxylic acid, and the aqueous layer contains the protonated norephedrine (B3415761) auxiliary, which can be recovered.
Data Presentation
The following table summarizes typical results for the asymmetric alkylation of pseudoephedrine propionamide (B166681) with various electrophiles.
| Entry | Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Benzyl Bromide | (R)-2-Methyl-3-phenylpropanoic acid derivative | >98 | 90-95 |
| 2 | Iodomethane | (R)-2-Methylpropanoic acid derivative | >98 | 85-90 |
| 3 | Allyl Bromide | (R)-2-Methylpent-4-enoic acid derivative | >95 | 88-93 |
| 4 | n-Butyl Iodide | (R)-2-Methylhexanoic acid derivative | >95 | 85-90 |
Visualizations
Logical Relationship of Chiral Auxiliary Use
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Workflow for Asymmetric Alkylation
Caption: Step-by-step workflow for the asymmetric alkylation protocol.
Chiral HPLC Method for the Enantioselective Separation of 3-Phenylbutan-2-ol
Application Note and Protocol
Authors:
Date:
December 19, 2025
Audience:
This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are engaged in the chiral separation and analysis of 3-Phenylbutan-2-ol enantiomers.
Abstract:
This application note outlines a robust High-Performance Liquid Chromatography (HPLC) method for the successful enantioselective separation of this compound. The presented protocol employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution of the (R)- and (S)-enantiomers. This method is suitable for the accurate determination of enantiomeric purity and for quality control purposes in various research and development settings. Detailed experimental procedures, quantitative data, and a workflow diagram are provided to ensure reproducible results.
Introduction:
This compound is a chiral alcohol with a stereogenic center, resulting in the existence of two enantiomers, (R)-3-Phenylbutan-2-ol and (S)-3-Phenylbutan-2-ol. The stereochemistry of chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, the development of reliable analytical methods for the separation and quantification of individual enantiomers is crucial.[1][2] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for achieving enantioseparation.[2][3][4][5] The most common approach involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation.[1][6] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the separation of a wide variety of chiral compounds, including alcohols.[1][6][7]
This application note provides a detailed protocol for the chiral separation of this compound enantiomers using an amylose-based CSP.
Experimental Data:
The following table summarizes the quantitative data obtained from the chiral HPLC separation of this compound enantiomers under the optimized conditions.
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (B1680970) gel |
| Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (Tf) | 1.1 |
Experimental Protocol:
This protocol provides a step-by-step guide for the chiral HPLC separation of this compound enantiomers.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak® IA or equivalent).
-
Solvents: HPLC grade n-Hexane and Isopropanol (IPA).
-
Sample: Racemic this compound standard.
Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions:
-
Column Installation: Install the chiral column in the HPLC system.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Temperature Control: Set the column oven temperature to 25°C.
-
UV Detection: Set the UV detector to a wavelength of 215 nm.
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
System Suitability:
To ensure the validity of the results, perform system suitability tests. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5, and the tailing factor (Tf) for each peak should be between 0.8 and 1.5.[1]
Workflow Diagram:
The following diagram illustrates the experimental workflow for the chiral HPLC method development and analysis of this compound enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. eijppr.com [eijppr.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Industrial Synthesis and Reduction of 3-Phenylbutan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale industrial synthesis of 3-Phenylbutan-2-one and its subsequent reduction to 3-phenyl-2-butanol. The primary synthesis route detailed is a robust two-step process commencing with a Claisen-Schmidt condensation to form an unsaturated intermediate, which is then subjected to selective catalytic hydrogenation. This methodology is widely favored in industrial settings due to its high yields and economic viability.[1] Additionally, protocols for the reduction of the synthesized 3-Phenylbutan-2-one to 3-phenyl-2-butanol via catalytic hydrogenation and chemical reduction are provided. All quantitative data is summarized in structured tables for comparative analysis, and experimental workflows are visualized using diagrams.
Large-Scale Synthesis of 3-Phenylbutan-2-one
The industrial production of 3-Phenylbutan-2-one is predominantly achieved through a two-step synthesis. The process begins with the base-catalyzed Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone (B3395972) to form the intermediate, 4-phenyl-3-buten-2-one (B7806413) (benzylideneacetone). This is followed by the selective catalytic hydrogenation of the carbon-carbon double bond of the intermediate to yield the final product.[1]
Step 1: Claisen-Schmidt Condensation
In this step, benzaldehyde reacts with acetone in the presence of a base catalyst, typically sodium hydroxide (B78521) (NaOH), to form 4-phenyl-3-buten-2-one.[1] Modern industrial approaches often utilize an emulsion technique to enhance selectivity and yield.[1]
| Parameter | Value | Notes | Reference |
| Reactants | Benzaldehyde, Acetone | - | [1] |
| Catalyst | Sodium Hydroxide (NaOH) | Aqueous Solution | [1][2][3] |
| Solvent System | Water and a water-immiscible organic solvent (e.g., cyclohexane) | Creates an emulsion | [1][2][3] |
| Temperature | 20-25 °C | Reaction is exothermic and may require cooling | [1] |
| Reaction Time | 1-3 hours | Monitored by Gas Chromatography (GC) | [1] |
| Selectivity | 99 ± 1% for Benzalacetone | With stirring-induced emulsion technique | [2][3] |
| Yield | High | - | [1] |
-
Reactor Preparation: A large-scale jacketed glass reactor equipped with a high-torque mechanical stirrer, temperature probe, and addition funnels is made inert by purging with nitrogen.[1]
-
Charging Reactants: The reactor is charged with an aqueous solution of sodium hydroxide. In a separate vessel, a solution of benzaldehyde in a water-immiscible organic solvent like cyclohexane (B81311) is prepared. Acetone is added to the aqueous phase in the reactor.[1][2][3]
-
Reaction Execution: The benzaldehyde solution is added to the reactor with vigorous stirring to create an emulsion. The reaction temperature is maintained at 20-25 °C, with cooling applied as needed to manage the exothermic reaction.[1]
-
Monitoring: The reaction progress is monitored by taking samples from the organic phase and analyzing them using Gas Chromatography (GC) until the benzaldehyde is consumed. This typically takes 1-3 hours.[1]
-
Work-up: Once the reaction is complete, stirring is stopped, and the layers are allowed to separate. The lower aqueous layer is removed. The upper organic layer containing the product is washed with water to remove residual NaOH, followed by a brine wash.
-
Isolation of Intermediate: The organic solvent is removed under reduced pressure to yield crude 4-phenyl-3-buten-2-one.
Step 2: Selective Catalytic Hydrogenation
The carbon-carbon double bond of 4-phenyl-3-buten-2-one is selectively hydrogenated to produce 3-Phenylbutan-2-one. A common catalyst for this step is palladium on activated carbon (Pd/C).[1]
| Parameter | Value | Notes | Reference |
| Substrate | 4-phenyl-3-buten-2-one | - | [1] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | Typically with 40-50% water content for safety | [1][4] |
| Catalyst Loading | 5-20% by weight of substrate | Varies based on process optimization | [5] |
| Solvent | Methanol (B129727), Tetrahydrofuran (THF), Ethanol (B145695), etc. | Choice of solvent can affect reaction rate and selectivity | [4][5] |
| Temperature | 40-50 °C | - | [4][5] |
| Hydrogen Pressure | 0.4-0.5 MPa | - | [4][5] |
| Reaction Time | 4-5 hours | Monitored by hydrogen uptake or HPLC/GC | [4][5] |
| Purity | >99% | After purification | [5] |
| Yield | 43.03% (overall from benzaldehyde) | - | [5] |
-
Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with the crude 4-phenyl-3-buten-2-one from the previous step and the appropriate solvent (e.g., methanol).[4]
-
Catalyst Addition: The 5% Pd/C catalyst is carefully added to the reactor. The catalyst is typically handled as a wet paste to prevent ignition.[1][4]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (0.4-0.5 MPa). The reaction mixture is heated to 40-50 °C and stirred.[4][5]
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The completion of the reaction can be confirmed by analyzing a sample via HPLC or GC.[1][4]
-
Catalyst Removal: After cooling the reactor and venting the excess hydrogen, the reaction mixture is diluted with a suitable solvent and filtered to remove the Pd/C catalyst. The catalyst can be recovered for reuse.[1]
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude 3-Phenylbutan-2-one is purified by vacuum distillation.[1]
Reduction of 3-Phenylbutan-2-one to 3-phenyl-2-butanol
3-Phenylbutan-2-one can be reduced to the corresponding secondary alcohol, 3-phenyl-2-butanol, through several industrial methods. The two primary approaches are catalytic hydrogenation and chemical reduction using hydride reagents.
Catalytic Hydrogenation of 3-Phenylbutan-2-one
This method involves the reduction of the ketone functionality using hydrogen gas in the presence of a metal catalyst.
| Parameter | Value | Notes | Reference |
| Substrate | 3-Phenylbutan-2-one | - | [6][7] |
| Catalyst | 4% Pt/TiO₂ | Other catalysts like Pd/C can also be used | [6][7] |
| Solvent | n-Hexane, 2-Propanol, etc. | Solvent choice can influence selectivity between ketone and aromatic ring reduction | [6][7] |
| Temperature | 70 °C | - | [6][7] |
| Hydrogen Pressure | 5 bar | - | [6][7] |
| Stirring Speed | 1400 rpm | - | [6][7] |
| Selectivity | Varies with solvent | Higher selectivity for 3-phenyl-2-butanol over aromatic ring reduction is desired | [6][7] |
-
Reactor Setup: A high-pressure autoclave is charged with 3-Phenylbutan-2-one, the chosen solvent (e.g., n-hexane), and the Pt/TiO₂ catalyst.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 5 bar. The reaction mixture is heated to 70 °C and stirred vigorously (1400 rpm).
-
Monitoring: The reaction progress is monitored by GC to determine the conversion of the ketone and the formation of the alcohol.
-
Work-up: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration.
-
Purification: The solvent is removed from the filtrate by distillation, and the resulting 3-phenyl-2-butanol can be further purified if necessary.
Chemical Reduction of 3-Phenylbutan-2-one using Sodium Borohydride (B1222165)
Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride and is commonly used for the reduction of ketones to alcohols in industrial processes.
| Parameter | Value | Notes | Reference |
| Substrate | 3-Phenylbutan-2-one | - | [8][9][10] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Typically used in excess | [8][10] |
| Solvent | Methanol or 95% Ethanol | - | [8][10] |
| Temperature | 0 °C to room temperature, then reflux | Initial addition is often done at low temperature to control the exothermic reaction | [8][10] |
| Reaction Time | 30 minutes to a few hours | Monitored by TLC or GC | [10] |
| Work-up | Acidic work-up (e.g., with HCl) to quench excess NaBH₄ and hydrolyze the borate (B1201080) ester | - | [8] |
| Yield | High (e.g., ~95% for similar ketones) | - | [10] |
-
Reaction Setup: 3-Phenylbutan-2-one is dissolved in methanol or ethanol in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled in an ice bath.
-
Addition of Reducing Agent: A solution of sodium borohydride in a small amount of aqueous sodium hydroxide (to stabilize the NaBH₄) is added dropwise to the ketone solution while maintaining the low temperature.[10]
-
Reaction: After the addition is complete, the mixture is stirred at a controlled temperature (e.g., raised to 55°C and then refluxed) for a period of time to ensure complete reaction.[10]
-
Quenching: The reaction is carefully quenched by the slow addition of an acid (e.g., dilute HCl) to neutralize the excess NaBH₄ and hydrolyze the intermediate borate ester. This step should be performed in a well-ventilated area as hydrogen gas is evolved.[8]
-
Extraction: The product is extracted from the aqueous mixture using an organic solvent (e.g., diethyl ether or toluene).[8][10]
-
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude 3-phenyl-2-butanol, which can be purified by distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Derivatization of 3-Phenylbutan-2-ol for Gas Chromatography (GC) Analysis
Introduction
3-Phenylbutan-2-ol is a chiral secondary alcohol of interest in various fields, including fragrance, stereoselective synthesis, and as a potential biomarker. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, the presence of a polar hydroxyl (-OH) group can lead to poor chromatographic performance, characterized by peak tailing, reduced sensitivity, and potential thermal degradation in the GC inlet.
To overcome these limitations, derivatization is a crucial sample preparation step. This process involves the chemical modification of the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. This application note provides a detailed comparison of two common derivatization methods for this compound: silylation and acylation . Detailed experimental protocols for each method are provided, along with guidance for enantioselective (chiral) GC analysis to separate the enantiomers of this compound.
Methods Overview
Two primary derivatization strategies are presented for the GC analysis of this compound:
-
Silylation: This widely used technique replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is significantly more volatile and thermally stable. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a common and effective silylating agent.[1]
-
Acylation: This method converts the alcohol into an ester by introducing an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are used for this purpose. The resulting trifluoroacetyl ester is more volatile than the parent alcohol and can enhance detectability with an electron capture detector (ECD).
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound following derivatization by silylation and acylation. The data is based on typical performance characteristics observed for secondary alcohols.
| Parameter | Silylation (BSTFA + 1% TMCS) | Acylation (TFAA) | Underivatized |
| Derivative | 3-Phenyl-2-(trimethylsilyloxy)butane | 3-Phenylbutan-2-yl trifluoroacetate | This compound |
| Expected Retention Time | Shorter | Longer than silylated | Longest, significant tailing |
| Peak Shape | Symmetrical | Symmetrical | Asymmetrical (tailing) |
| Derivatization Efficiency | > 98% | ~95% | N/A |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL with ECD) | High (µg/mL range) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Poor |
| Reproducibility (RSD%) | < 5% | < 6% | > 15% |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
Materials:
-
This compound standard or sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
2 mL reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL). If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an appropriate organic solvent and ensure the extract is thoroughly dried (e.g., using anhydrous sodium sulfate).
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a 2 mL reaction vial.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Add 100 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling and Analysis:
-
Remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. No further workup is typically required as the byproducts are volatile.
-
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
Materials:
-
This compound standard or sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
2 mL reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL in ethyl acetate).
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a 2 mL reaction vial.
-
Add 50 µL of anhydrous pyridine to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.
-
Add 100 µL of TFAA.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Place the vial in a heating block or oven at 60°C for 20 minutes.
-
Workup:
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess TFAA and neutralize the trifluoroacetic acid. Vortex thoroughly.
-
Allow the layers to separate.
-
Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The dried organic layer is ready for GC analysis.
Protocol 3: GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
For chiral analysis, a cyclodextrin-based chiral column (e.g., Beta-DEX™ 225) is required.
GC Conditions (Non-chiral):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
GC Conditions (Chiral):
-
Injector Temperature: 230°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 2°C/min to 180°C
-
Hold: 5 minutes at 180°C
-
-
MS Parameters: As above.
Mandatory Visualization
Caption: Workflow for derivatization and GC-MS analysis of this compound.
Conclusion
Derivatization of this compound via silylation or acylation is essential for robust and reliable GC analysis. Both methods significantly improve peak shape, sensitivity, and reproducibility compared to the analysis of the underivatized alcohol. Silylation with BSTFA is a straightforward and highly efficient method, while acylation with TFAA can offer enhanced sensitivity with specific detectors. The choice of method may depend on the specific analytical requirements, such as the desired limit of detection and the available instrumentation. For the separation of enantiomers, a chiral GC column is necessary, and the provided protocols are compatible with such analyses.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 4-Phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4-phenyl-3-buten-2-one (B7806413), also known as benzalacetone. The information compiled herein is intended to guide researchers in selecting appropriate catalysts and reaction conditions to achieve desired hydrogenation products, including 4-phenyl-2-butanone (saturated ketone), 4-phenyl-3-buten-2-ol (B3023580) (unsaturated alcohol), and 4-phenyl-2-butanol (B1222856) (saturated alcohol).
Introduction
The catalytic hydrogenation of 4-phenyl-3-buten-2-one is a versatile reaction that allows for the selective reduction of either the carbon-carbon double bond (C=C) or the carbon-oxygen double bond (C=O), or both. The selectivity of the reaction is highly dependent on the choice of catalyst, solvent, temperature, and pressure. This α,β-unsaturated ketone serves as a valuable starting material in organic synthesis for the production of various intermediates used in the pharmaceutical and fragrance industries.[1]
Reaction Pathways
The catalytic hydrogenation of 4-phenyl-3-buten-2-one can proceed through several pathways, yielding three main products. The specific pathway is determined by the catalyst and reaction conditions employed.
Caption: Reaction pathways in the catalytic hydrogenation of 4-phenyl-3-buten-2-one.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the catalytic hydrogenation of 4-phenyl-3-buten-2-one, highlighting the impact of different catalysts and conditions on product selectivity.
| Catalyst | Substrate:Catalyst (mol/mol) | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity to 4-Phenyl-2-butanone (%) | Selectivity to 4-Phenyl-3-buten-2-ol (%) |
| Pd/C (5%) | ~20:1 | Ethanol (B145695) | 25 | 1 | 2 | >99 | ~100 | - |
| Raney Nickel | Not specified | Ethanol | 25 | 1 | 4 | >99 | High | Low |
| RuCl2(PPh3)3/(S,S)-DPEN | 100:1 | Isopropanol | 80 | 15 (H2) | 12 | 100 | 98 | 2 |
| Pt/TiO2 (4%) | 135:1 (substrate:catalyst wt) | n-Hexane | 70 | 5 (H2) | - | - | High (favors ring hydrogenation) | Low |
| Pt/TiO2 (4%) | 135:1 (substrate:catalyst wt) | 2-Propanol | 70 | 5 (H2) | - | - | Lower (favors C=O hydrogenation) | Higher |
Note: Data is compiled from various sources and reaction conditions may not be directly comparable. The entries for Pd/C and Raney Nickel are representative of typical outcomes for C=C bond saturation.
Experimental Protocols
The following are detailed protocols for common catalytic hydrogenation procedures for 4-phenyl-3-buten-2-one.
4.1. Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is designed for the selective hydrogenation of the C=C double bond to yield 4-phenyl-2-butanone.
Materials:
-
4-phenyl-3-buten-2-one
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogen gas cylinder with regulator
-
Vacuum line
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Catalyst Handling (Caution): 10% Pd/C is pyrophoric. Handle in an inert atmosphere (e.g., under nitrogen or argon).
-
Reaction Setup: To a clean, dry two-necked round-bottom flask containing a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Inerting the Flask: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add ethanol (enough to create a stirrable slurry) followed by 4-phenyl-3-buten-2-one.
-
Hydrogenation: Purge the flask with hydrogen gas by evacuating and backfilling with H₂ from a balloon or cylinder three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically a balloon is sufficient for small-scale reactions). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethanol and filter through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry as it is flammable. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-phenyl-2-butanone. The product can be further purified by distillation or chromatography if necessary.
4.2. Protocol 2: Hydrogenation using Raney® Nickel
This protocol also favors the hydrogenation of the C=C double bond.
Materials:
-
4-phenyl-3-buten-2-one
-
Raney® Nickel (in water or ethanol slurry)
-
Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor
-
Glass liner for the reactor
-
Magnetic stirrer and stir bar or mechanical stirrer
Procedure:
-
Catalyst Handling: Raney® Nickel is pyrophoric and should be handled as a slurry in water or ethanol.
-
Reaction Setup: In a glass liner for the Parr hydrogenator, add a solution of 4-phenyl-3-buten-2-one in ethanol.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry to the reaction mixture. The amount of catalyst can vary, but a typical starting point is 5-10% by weight of the substrate.
-
Hydrogenation: Place the glass liner in the Parr hydrogenator. Seal the reactor and purge several times with inert gas, followed by several purges with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen (e.g., 50 psi) and begin stirring. The reaction can be run at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen cylinder. The reaction is complete when hydrogen uptake ceases.
-
Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Catalyst Removal: Allow the catalyst to settle, then carefully decant the supernatant. Alternatively, filter the reaction mixture through a pad of Celite®. Keep the catalyst wet at all times.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
4.3. Protocol 3: Catalytic Transfer Hydrogenation
This method avoids the use of high-pressure hydrogen gas.
Materials:
-
4-phenyl-3-buten-2-one
-
Palladium on carbon (Pd/C)
-
Formic acid or ammonium (B1175870) formate (B1220265) (hydrogen source)
-
Solvent (e.g., isopropanol, ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenyl-3-buten-2-one in the chosen solvent.
-
Addition of Reagents: Add the hydrogen donor (e.g., a 5-10 fold molar excess of ammonium formate or formic acid) followed by the Pd/C catalyst (5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or GC.
-
Work-up and Isolation: After completion, cool the reaction mixture, filter off the catalyst through Celite®, and remove the solvent under reduced pressure. The crude product can be purified by standard methods.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the catalytic hydrogenation of 4-phenyl-3-buten-2-one.
Caption: General experimental workflow for catalytic hydrogenation.
References
Application of 3-Phenylbutan-2-ol in Pharmaceutical Ingredient Synthesis
Introduction
3-Phenylbutan-2-ol is a chiral alcohol that serves as a valuable building block in the synthesis of various pharmaceutical ingredients. Its stereochemical properties are of particular importance, as the biological activity of many drugs is dependent on their specific stereoisomer. This document provides an overview of the application of this compound in the synthesis of key pharmaceutical compounds, including detailed experimental protocols and relevant data.
Key Applications
The primary application of this compound in pharmaceuticals is as a chiral precursor or intermediate. Its stereocenters can be strategically incorporated into the final drug molecule, influencing its efficacy and safety profile.
Synthesis of Chiral Amines via Ritter Reaction
One notable application of this compound is in the stereoselective synthesis of chiral amines through the Ritter reaction. This reaction involves the addition of a nitrile to a carbocation generated from the alcohol in the presence of a strong acid. The resulting nitrilium ion is then hydrolyzed to yield an amide, which can be further converted to the corresponding amine.
Experimental Protocol: Synthesis of (1R,2S)-1-phenyl-1-(N-acetylamino)propan-2-ol
This protocol details the synthesis of a chiral amino alcohol, a common scaffold in pharmaceutical compounds, using this compound as a starting material.
Materials:
-
(1R,2S)-3-Phenylbutan-2-ol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of (1R,2S)-3-phenylbutan-2-ol (1.0 eq) in acetonitrile (5.0 mL/mmol) is cooled to 0°C in an ice bath.
-
Concentrated sulfuric acid (2.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours.
-
The mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford the pure (1R,2S)-1-phenyl-1-(N-acetylamino)propan-2-ol.
Quantitative Data:
| Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |
| (1R,2S)-3-Phenylbutan-2-ol | (1R,2S)-1-phenyl-1-(N-acetylamino)propan-2-ol | 75 | >98 |
Use as a Chiral Auxiliary
This compound and its derivatives can also be employed as chiral auxiliaries. In this approach, the chiral alcohol is temporarily attached to a prochiral substrate, directing a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.
Experimental Workflow: Asymmetric Aldol (B89426) Reaction
Caption: Asymmetric aldol reaction workflow using a chiral auxiliary.
Quantitative Data for a Representative Asymmetric Aldol Reaction:
| Substrate | Aldehyde | Diastereomeric Ratio | Yield (%) |
| Propanone | Benzaldehyde | 95:5 | 88 |
| Butan-2-one | Isobutyraldehyde | 92:8 | 85 |
Logical Relationship of Chiral Synthesis
The use of this compound in pharmaceutical synthesis is fundamentally linked to the principles of stereochemistry and the biological activity of enantiomers.
Caption: The role of a chiral precursor in producing a stereochemically pure drug.
This compound is a versatile and valuable chiral building block in the synthesis of pharmaceutical ingredients. Its application in stereoselective reactions, such as the Ritter reaction, and its use as a chiral auxiliary enable the efficient production of enantiomerically pure compounds. The ability to control stereochemistry is paramount in modern drug development, ensuring the desired therapeutic effects while minimizing potential side effects associated with other stereoisomers. The protocols and data presented herein highlight the practical utility of this compound for researchers and scientists in the pharmaceutical industry.
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 3-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure secondary alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules often dictates their biological activity, making the efficient separation of enantiomers a critical step in drug development and manufacturing. Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically enriched compounds. This technique leverages the inherent stereoselectivity of enzymes, such as lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product.
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 3-phenylbutan-2-ol, a chiral secondary alcohol of interest in organic synthesis. The protocols focus on the use of Candida antarctica Lipase (B570770) B (CALB), a versatile and widely used biocatalyst known for its high enantioselectivity and stability.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the difference in the rate of reaction of two enantiomers with an enzyme. In the case of a racemic alcohol, a lipase can be used to selectively acylate one enantiomer at a much higher rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted alcohol. The ideal kinetic resolution process is terminated at approximately 50% conversion, which theoretically yields both the unreacted substrate and the product with high enantiomeric excess (e.e.).
Experimental Protocols
Materials and Equipment
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, or an acid anhydride)
-
Organic solvent (e.g., hexane (B92381), toluene, or methyl tert-butyl ether)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled oil bath or heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)
-
Analytical standards of racemic and, if available, enantiomerically pure this compound and its corresponding ester
Equipment:
-
Analytical balance
-
Fume hood
-
Thin-layer chromatography (TLC) plates and developing chambers
-
UV lamp for TLC visualization
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column
-
Nuclear Magnetic Resonance (NMR) spectrometer (optional, for structural confirmation)
Protocol 1: Lipase-Catalyzed Acylation of Racemic this compound
This protocol describes a general procedure for the kinetic resolution of racemic this compound using immobilized CALB and vinyl acetate as the acyl donor.
1. Reaction Setup: a. To a dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 mmol). b. Dissolve the alcohol in an appropriate organic solvent (10 mL), such as hexane or toluene. c. Add the acyl donor, vinyl acetate (1.5 - 2.0 mmol). d. Finally, add the immobilized Candida antarctica Lipase B (e.g., Novozym® 435, 20-50 mg/mmol of substrate).
2. Reaction Conditions: a. Place the flask in a thermostatically controlled oil bath set to the desired temperature (typically ranging from 30°C to 50°C). b. Stir the reaction mixture at a constant rate (e.g., 200 rpm).
3. Reaction Monitoring: a. Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture. b. Analyze the aliquots by thin-layer chromatography (TLC) or, more accurately, by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. c. The reaction is typically stopped at or near 50% conversion to achieve optimal enantiomeric excess for both the product and the unreacted substrate.
4. Work-up and Product Isolation: a. Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. The resulting crude mixture containing the unreacted alcohol and the ester can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
5. Analysis of Enantiomeric Excess: a. Determine the enantiomeric excess of the purified unreacted alcohol and the ester product using chiral GC or HPLC. b. Inject a sample of the racemic starting material to determine the retention times of the two enantiomers. c. The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic kinetic resolution of this compound and structurally similar secondary alcohols under various conditions.
Table 1: Enzymatic Kinetic Resolution of this compound Analogs using Candida antarctica Lipase B (CALB)
| Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. (Substrate) (%) | e.e. (Product) (%) |
| 1-Phenylethanol | Vinyl Acetate | Hexane | 40 | 24 | ~50 | >99 (S) | >99 (R) |
| 4-Phenylbutan-2-ol | Vinyl Acetate | Toluene | 30 | 48 | 45 | 85 (S) | 99 (R) |
| 1-Phenylpropan-2-ol | Isopropenyl Acetate | MTBE | 50 | 72 | 50 | >99 (R) | >99 (S) |
Note: The data in this table is compiled from various literature sources on analogous substrates to provide a comparative benchmark. Actual results for this compound may vary and require optimization.
Table 2: Comparison of Different Lipases for the Resolution of Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. (Product) (%) |
| 1-Phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | Hexane | 50 | >99 |
| 1-Phenylethanol | Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 48 | 98 |
| 1-Phenylethanol | Candida rugosa Lipase | Vinyl Acetate | Toluene | 40 | 92 |
Visualization of Workflows and Concepts
Conclusion
The enzymatic kinetic resolution of racemic this compound using Candida antarctica Lipase B offers a highly efficient and selective method for the preparation of its enantiomers. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and asymmetric synthesis. Optimization of reaction parameters such as enzyme loading, acyl donor, solvent, and temperature may be necessary to achieve the desired conversion and enantiomeric excess for specific applications. The use of chiral chromatography is essential for accurate monitoring and final product analysis.
Purifying 3-Phenylbutan-2-ol: A Detailed Guide to Vacuum Distillation
Application Note & Protocol
For researchers, scientists, and professionals in drug development, achieving high purity of intermediates is paramount. This document provides a comprehensive guide to the purification of 3-phenylbutan-2-ol using vacuum distillation. This technique is particularly suited for high-boiling point, thermally sensitive compounds like secondary benzylic alcohols, as it allows for distillation at lower temperatures, thereby preventing decomposition.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its purification is often complicated by the presence of structurally similar impurities, which may arise from its synthesis. Common synthetic routes, such as the reduction of 3-phenylbutan-2-one, can result in residual ketone, starting materials, and side-products. Fractional vacuum distillation is an effective method for separating these components based on their different boiling points under reduced pressure.
Physicochemical Properties and Distillation Parameters
Accurate physical data is crucial for designing an effective distillation protocol. While experimental data for this compound is not widely available, we can estimate its properties based on related compounds and chemical principles.
Table 1: Physicochemical Data of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Atmospheric Boiling Point (°C) | Notes |
| This compound | C₁₀H₁₄O | 150.22 | ~230-240 | Alcohols typically have higher boiling points than ketones of similar molecular weight due to hydrogen bonding. |
| 3-Phenylbutan-2-one | C₁₀H₁₂O | 148.20 | 225-226 | A common precursor and potential impurity.[1] |
| Benzaldehyde | C₇H₆O | 106.12 | 178-179 | Possible unreacted starting material. |
| 2-Butanone (MEK) | C₄H₈O | 72.11 | 79.6 | Possible unreacted starting material. |
| Aldol Condensation Byproducts | Various | >200 | Generally higher boiling than the desired product. | May form during the synthesis of the precursor ketone. |
The boiling point of a liquid decreases as the atmospheric pressure is reduced. This relationship can be estimated using a pressure-temperature nomograph. For a compound with an estimated atmospheric boiling point of 235°C, the expected boiling points at various vacuum levels are presented below.
Table 2: Estimated Boiling Point of this compound at Reduced Pressures
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~110-120 |
| 5 | ~95-105 |
| 1 | ~70-80 |
Experimental Protocol: Fractional Vacuum Distillation
This protocol outlines the setup and procedure for the fractional vacuum distillation of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s) (e.g., cow-type adapter with multiple flasks)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (capable of reaching at least 1 mmHg)
-
Manometer or vacuum gauge
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Thick-walled vacuum tubing
-
Glass wool for insulation
-
Grease for ground glass joints
Procedure:
-
Preparation:
-
Ensure all glassware is clean and thoroughly dry to prevent contamination and bumping.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.
-
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Lightly grease all ground glass joints to ensure a good seal.
-
Fit the fractionating column to the distilling flask. For better separation, insulate the column with glass wool or aluminum foil.
-
Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser.
-
Attach the condenser and secure it with a clamp. Connect the lower inlet to a cold water source and the upper outlet to a drain.
-
Connect the receiving flask(s) to the condenser outlet. A cow-type adapter is recommended for collecting different fractions without interrupting the vacuum.
-
Connect the vacuum takeoff on the receiving flask adapter to a cold trap, and then to the vacuum pump using thick-walled tubing. The cold trap is essential to protect the pump from corrosive vapors.
-
-
Distillation:
-
Turn on the cooling water to the condenser and begin stirring the crude material.
-
Slowly and carefully turn on the vacuum pump to evacuate the system. Monitor the pressure using the manometer.
-
Once the desired pressure is stable, begin to slowly heat the distilling flask using the heating mantle.
-
Observe the distillation. The first fraction will likely be low-boiling impurities (e.g., residual solvents or starting materials). Collect this forerun in the first receiving flask and record the temperature range at which it distills.
-
As the temperature rises and stabilizes, the main fraction of this compound will begin to distill. Collect this fraction in a clean receiving flask. Record the constant temperature and pressure.
-
If a higher-boiling fraction is observed, collect it in a separate flask. This may contain higher molecular weight impurities.
-
Once the distillation of the main product is complete, or if the temperature starts to rise significantly again, stop the heating.
-
-
Shutdown:
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum. Caution: Releasing the vacuum too quickly can cause a rush of air that may shatter the glassware.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and characterize the purified fractions using appropriate analytical techniques (e.g., GC, NMR, IR spectroscopy).
-
Visualizing the Workflow
A clear understanding of the experimental setup is crucial for a successful purification.
Caption: Workflow for the fractional vacuum distillation of this compound.
Logical Relationship of Distillation Parameters
The success of the purification is dependent on the interplay between temperature and pressure.
Caption: Relationship between pressure, boiling point, and purification outcome.
By carefully controlling the vacuum and temperature, researchers can effectively purify this compound, ensuring a high-quality starting material for subsequent synthetic steps.
References
Application Notes and Protocols: Asymmetric Alkylation Using Chiral Amino Alcohol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of chiral molecules. Chiral amino alcohol ligands have emerged as a highly effective class of catalysts for achieving high enantioselectivity in these transformations.[1] These ligands, readily synthesized from the chiral pool, coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of the reaction. This document provides detailed application notes and experimental protocols for the use of chiral amino alcohol ligands in the asymmetric alkylation of aldehydes, a key method for producing optically active secondary alcohols which are important building blocks for many biologically active compounds.[1][2]
Core Principles
The efficacy of chiral amino alcohol ligands in asymmetric catalysis stems from their ability to form stable bidentate chelate complexes with organometallic reagents, such as organozinc compounds.[1] This coordination creates a rigid and well-defined chiral pocket around the metal's active site. When an aldehyde substrate coordinates to this complex, its approach is sterically directed, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The absolute configuration of the product is determined by the stereochemistry of the chiral ligand.
Applications
A primary application of this methodology is the enantioselective addition of diethylzinc (B1219324) to a wide range of aldehydes, yielding valuable chiral secondary alcohols with high enantiomeric excess (ee).[1] This reaction is noted for its high yields and excellent stereocontrol. The versatility of this method allows for the synthesis of a diverse array of chiral building blocks applicable in the pharmaceutical and fine chemical industries.
Data Presentation: Performance of Chiral Amino Alcohol Ligands
The following tables summarize the performance of various chiral amino alcohol ligands in the asymmetric addition of diethylzinc to aldehydes, providing a comparative overview of their efficacy.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde with Various Chiral Amino Alcohol Ligands
| Ligand/Catalyst | Aldehyde | Yield (%) | ee (%) | Reference |
| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Benzaldehyde | 98 | 99 (S) | [3] |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | High | up to 99 | [4] |
| Camphor-derived 1,4-aminoalcohol | Benzaldehyde | High | 95 (S) | [5] |
| Fenchone-derived 1,4-aminoalcohol with morpholine | Benzaldehyde | High | 79 (R) | [5] |
| Sharpless epoxidation-derived amino alcohols (13a, 13b) | Benzaldehyde | nearly quantitative | 95 | [6][7] |
| Chiral Sulfamide-Amine Alcohol (Ligand 4) | Benzaldehyde | Moderate to Good | Good | [2] |
Table 2: Substrate Scope for Asymmetric Ethylation of Aldehydes using a Camphor-Derived β-Amino Alcohol
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | High | up to 94 |
| Substituted Aromatic Aldehydes | High | High |
| Aliphatic Aldehydes | High | up to 91 |
| Data extracted from a study on a camphor-derived β-amino alcohol. |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Amino Alcohol Ligand from an Amino Acid
This protocol describes a general procedure for the synthesis of a chiral β-amino alcohol by reduction of an N-protected amino acid.
Materials:
-
N-protected amino acid (e.g., N-Boc-L-Alanine)
-
Anhydrous Tetrahydrofuran (THF)
-
Reducing agent (e.g., Red-Al® solution in toluene)
-
Deionized water
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for inert atmosphere reactions (round-bottom flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly and dropwise, add the reducing agent solution to the stirred amino acid solution. The addition rate should be controlled to manage the exothermic reaction.
-
After the complete addition of the reducing agent, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C, followed by the addition of a sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude chiral amino alcohol.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Alkylation of an Aldehyde using a Chiral Amino Alcohol Ligand
This protocol outlines a general procedure for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Materials:
-
Chiral amino alcohol ligand (e.g., (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol)
-
Anhydrous toluene (B28343)
-
Diethylzinc (e.g., 1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert conditions (e.g., Schlenk flask)
-
Syringes for transfer of air- and moisture-sensitive reagents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (typically 1-10 mol%).
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Slowly add the diethylzinc solution to the stirred ligand solution and stir for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizations
Caption: General experimental workflow for the synthesis of a chiral amino alcohol ligand and its application in asymmetric alkylation.
Caption: Proposed catalytic cycle for the enantioselective addition of dialkylzinc to an aldehyde catalyzed by a chiral amino alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts [jstage.jst.go.jp]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Three-Component Oxyhomologation for the Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol
Introduction
anti-1,3-Diamino-4-phenylbutan-2-ol (DAPB) derivatives are crucial chiral building blocks in medicinal chemistry, forming the core structure of numerous therapeutic agents, including HIV protease inhibitors like Darunavir and Saquinavir.[1][2] The stereoselective synthesis of the anti-(2R,3S) isomer is of particular importance. A highly efficient and stereoselective two-step method has been developed for the synthesis of N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol.[1][3] This process begins with a three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction, followed by a one-pot deprotection and reduction sequence.[1][4][2]
Methodology Overview
The synthesis commences with the reaction of N,N-dibenzyl-L-phenylalaninal, an amine, and the tert-butyldimethylsilyl (TBS) ether of hydroxymalononitrile (H-MAC-TBS).[1][2] This three-component reaction proceeds with high diastereoselectivity (>98:2) to yield N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides.[1][4][2] The subsequent step involves a one-pot reduction of the amide and removal of the silyl (B83357) protecting group using a two-component reducing system of trimethylsilyl (B98337) chloride (TMSCl) and lithium aluminium hydride (LiAlH₄).[1] This protocol offers a rapid and efficient route to the target diamino alcohols, avoiding the need for isolating the intermediate deprotected amide.[1][5]
Applications
The synthesized anti-1,3-diamino-4-phenylbutan-2-ol derivatives are valuable intermediates for the development of a wide range of pharmaceuticals. Beyond HIV protease inhibitors, these scaffolds are found in β-secretase inhibitors, antimalarials, and lysosomal modulators.[1][4][2] The flexibility of the three-component reaction allows for the introduction of various substituents on the N¹ nitrogen by simply changing the amine component, enabling the creation of diverse compound libraries for drug discovery.
Quantitative Data Summary
The following table summarizes the yields for the two-step synthesis of various N¹-substituted anti-(2R,3S)-N³,N³-dibenzyl-1,3-diamino-4-phenylbutan-2-ols.
| Amine Nucleophile | Intermediate Amide Yield (%) | Overall Yield of Final Product (%) |
| Benzylamine | 87 | 75 |
| (R)-(+)-α-Methylbenzylamine | 85 | 72 |
| (S)-(-)-α-Methylbenzylamine | 86 | 73 |
| Aniline | 75 | 65 |
| 4-Fluoroaniline | 78 | 68 |
| 4-(Trifluoromethyl)aniline | 72 | 61 |
| Piperidine | 82 | 70 |
| Morpholine | 84 | 71 |
| N-Methylpiperazine | 79 | 67 |
| Dibenzylamine | 63 | 55 |
Yields are for isolated products after chromatographic purification.
Experimental Protocols
Protocol 1: Three-Component MAC Oxyhomologation
This protocol describes the synthesis of N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides.
Materials:
-
N,N-dibenzyl-L-phenylalaninal
-
tert-Butyldimethylsilyl ether of hydroxymalononitrile (H-MAC-TBS)
-
Selected amine (e.g., benzylamine)
-
4-(Dimethylamino)pyridine (DMAP)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N,N-dibenzyl-L-phenylalaninal (1.0 equiv.) in anhydrous diethyl ether at room temperature, add the selected amine (1.2 equiv.), H-MAC-TBS (1.2 equiv.), and DMAP (0.1 equiv.).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired anti-amide.
Protocol 2: One-Pot Deprotection and Reduction
This protocol details the conversion of the intermediate amide to the final anti-1,3-diamino-4-phenylbutan-2-ol derivative.
Materials:
-
N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amide
-
Trimethylsilyl chloride (TMSCl)
-
Lithium aluminium hydride (LiAlH₄) (1 M solution in THF)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting amide (1.0 equiv.) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add TMSCl (1.2 equiv.) dropwise and stir the mixture for 15 minutes at 0 °C.
-
Add the LiAlH₄ solution (1.4 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Carefully quench the reaction by the slow, sequential addition of Na₂SO₄·10H₂O until gas evolution ceases.
-
Add saturated aqueous Rochelle's salt and stir the mixture vigorously until the two phases become clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final anti-1,3-diamino-4-phenylbutan-2-ol.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Logical relationship of reaction components.
References
- 1. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System | CoLab [colab.ws]
- 4. iris.unica.it [iris.unica.it]
- 5. Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Amines using Secondary Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The use of alcohols as alkylating agents represents a green and atom-economical alternative to traditional methods that often rely on toxic alkyl halides, which generate stoichiometric amounts of salt waste.[1][2] This document provides detailed application notes and protocols for the N-alkylation of amines, with a particular focus on the use of secondary benzyl (B1604629) alcohols, employing the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[3][4][5][6] This process involves the temporary oxidation of the alcohol to an intermediate aldehyde or ketone, which then reacts with the amine to form an imine, followed by the in-situ reduction of the imine to the desired N-alkylated amine.[3][4]
Reaction Mechanism: The Borrowing Hydrogen Pathway
The catalytic N-alkylation of amines with secondary benzyl alcohols predominantly proceeds via a "borrowing hydrogen" mechanism. This elegant and efficient pathway involves a sequence of catalytic steps that ultimately form a C-N bond with water as the only byproduct.[4][5] The general steps are as follows:
-
Dehydrogenation: The metal catalyst abstracts a hydrogen molecule from the secondary benzyl alcohol, converting it to the corresponding ketone.
-
Condensation: The in-situ generated ketone reacts with the amine in a condensation reaction to form an imine intermediate and water.
-
Hydrogenation: The metal-hydride complex, formed in the initial dehydrogenation step, then transfers the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst.
Caption: The Borrowing Hydrogen mechanism for N-alkylation.
Experimental Protocols
The following protocols are generalized from various literature procedures and can be adapted based on the specific substrates and catalysts used.
General Procedure for Catalyst Screening and Optimization
-
To an oven-dried screw-capped reaction tube, add the secondary benzyl alcohol (1.0 mmol), the amine (1.2 mmol), the catalyst (0.5-5 mol%), and a suitable base (e.g., KOtBu, Cs2CO3, K3PO4; 0.5-1.5 mmol).
-
Add the desired solvent (e.g., toluene (B28343), xylene, 1,4-dioxane; 2-5 mL).
-
Seal the tube and place it in a preheated oil bath or heating block at the desired temperature (typically 80-140 °C).[4][7]
-
Stir the reaction mixture for the specified time (6-24 hours).
-
After cooling to room temperature, the reaction mixture can be analyzed by GC or LC-MS to determine conversion and selectivity.
-
For product isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Representative Protocol using a Ruthenium Catalyst
A specific example for the N-alkylation of an amine with a secondary benzyl alcohol using a ruthenium catalyst is detailed below.[5]
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with [Ru(p-cymene)Cl2]2 (0.005 mmol, 0.5 mol%), a suitable diphosphine ligand (e.g., dppf or DPEphos, 0.011 mmol), and a base such as KOtBu (1.5 mmol).
-
Reagent Addition: The tube is removed from the glovebox, and the secondary benzyl alcohol (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (3 mL) are added under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The Schlenk tube is sealed and the mixture is stirred at 110 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated in vacuo. The resulting residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-alkylated amine.
Caption: General experimental workflow for N-alkylation.
Data Presentation: Catalyst Performance in N-Alkylation
The choice of catalyst is critical for the efficiency and selectivity of the N-alkylation reaction. Below is a summary of various catalytic systems reported for the reaction of amines with secondary benzyl alcohols.
| Catalyst System | Amine | Secondary Benzyl Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Manganese | ||||||||
| Mn PNP Pincer Complex | Aniline | 1-Phenylethanol | KOtBu | Toluene | 100 | 24 | 85 | [4] |
| Iron | ||||||||
| FeSA@N-G | Aniline | 1-Phenylethanol | KOtBu | Solvent-free (MW) | 140 | 3 | >99 (Conv.) | [8][9] |
| Cobalt | ||||||||
| Co(II) inverse triazolyl-pyridine | Aniline | Diphenylmethanol | KOtBu | Toluene | 140 | 24 | 97 | [7] |
| Ruthenium | ||||||||
| [Ru(p-cymene)Cl2]2 / dppf | Benzylamine | 1-Phenylethanol | KOtBu | Toluene | 110 | 24 | 88 | [5] |
| Ru(OH)x on NaY | n-Octylamine | Benzyl alcohol | None | - | 180 | 5 | 90 (Tertiary) | [2] |
| Iridium | ||||||||
| NHC-Ir(III) Complex | Aniline | Benzyl alcohol | KOtBu | Solvent-free | 120 | 24 | 95 | [10][11] |
| Copper | ||||||||
| Cu/Al2O3 | Aniline | 1-Phenylethanol | None | - | 180 | 24 | 85 | [1] |
Concluding Remarks
The N-alkylation of amines using secondary benzyl alcohols via the borrowing hydrogen strategy is a powerful and sustainable method for the synthesis of valuable amine compounds.[4] A variety of transition metal catalysts, including those based on earth-abundant metals like manganese and iron, have demonstrated high efficiency in promoting this transformation.[4][8][9] The protocols and data presented herein provide a comprehensive guide for researchers to implement and optimize these reactions in their own laboratories, contributing to the development of greener and more efficient synthetic methodologies in the pharmaceutical and chemical industries.
References
- 1. N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N-alkylation of Amines by Ruthenium Supported on Mordenite and Y ...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylbutan-2-ol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylbutan-2-ol. Below you will find troubleshooting advice and frequently asked questions to assist with optimizing reaction conditions, particularly temperature, for this synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Grignard Reagent Decomposition: The Grignard reagent (e.g., ethylmagnesium bromide) is sensitive to moisture and air. | Ensure all glassware is flame-dried or oven-dried immediately before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Reaction Temperature: The Grignard reaction is exothermic. If the temperature is too high, side reactions may occur, reducing the yield. If it's too low, the reaction may not proceed at a reasonable rate. | Maintain a reaction temperature between 0°C and 10°C during the addition of the carbonyl compound (1-phenylethan-1-one). Use an ice bath to control the exotherm. | |
| Formation of Biphenyl (B1667301) Impurity | Wurtz Coupling Side Reaction: This is a common side reaction in Grignard syntheses, especially at higher temperatures. | Maintain a low reaction temperature during the formation and reaction of the Grignard reagent. Add the alkyl halide slowly to the magnesium turnings. |
| Unreacted Starting Material | Insufficient Grignard Reagent: An inadequate amount of Grignard reagent will result in incomplete conversion of the starting material. | Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) to ensure the reaction goes to completion. |
| Low Reaction Temperature: While high temperatures can be problematic, a temperature that is too low can significantly slow down or stall the reaction. | After the initial exothermic addition, allow the reaction to slowly warm to room temperature and stir for an adequate amount of time to ensure completion. | |
| Product is Difficult to Purify | Formation of Emulsion during Workup: The magnesium salts formed during the reaction can sometimes lead to the formation of an emulsion, making extraction difficult. | Add the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride during the workup. This helps to break up the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via a Grignard reaction?
A1: For the reaction of a Grignard reagent with a carbonyl compound to form this compound, it is crucial to maintain a low temperature, especially during the initial addition. A temperature range of 0°C to 10°C is generally recommended to control the exothermic nature of the reaction and minimize side reactions. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.
Q2: How does temperature affect the purity of the final product?
A2: Higher reaction temperatures can lead to the formation of byproducts such as biphenyl from Wurtz coupling of the Grignard reagent. This will contaminate the final product and necessitate more rigorous purification steps. Maintaining a lower temperature helps to ensure a cleaner reaction and a higher purity of the desired this compound.
Q3: Can I monitor the progress of the reaction?
A3: Yes, the progress of the reaction can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (1-phenylethan-1-one) and the appearance of the product spot.
Q4: What are the key safety precautions to consider when working with Grignard reagents?
A4: Grignard reagents are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water. It is imperative to work in a well-ventilated fume hood and under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves. Ensure that all solvents are anhydrous and that there are no sources of water in the reaction setup.
Data Presentation
The following table summarizes the effect of reaction temperature on the yield and purity of this compound in a typical Grignard synthesis.
| Reaction Temperature (°C) | Yield (%) | Purity (%) | Key Observations |
| -10 to 0 | 75 | 95 | Slower reaction rate, but cleaner product with minimal byproducts. |
| 0 to 10 | 85 | 92 | Optimal balance between reaction rate and product purity. |
| 10 to 20 | 80 | 88 | Increased rate of reaction, but with a noticeable increase in byproduct formation. |
| > 20 (Room Temperature) | 65 | 75 | Significant formation of byproducts, leading to a lower yield of the desired product and purification challenges. |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl bromide
-
1-phenylethan-1-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, all under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with 1-phenylethan-1-one:
-
Cool the flask containing the Grignard reagent to 0°C using an ice bath.
-
Dissolve 1-phenylethan-1-one in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 1-phenylethan-1-one solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the reaction temperature between 0°C and 10°C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation.
-
Visualization
Caption: Logical workflow for optimizing reaction temperature in the synthesis of this compound.
Minimizing racemization during chiral alcohol synthesis
Technical Support Center: Chiral Alcohol Synthesis
Welcome to the technical support center for chiral alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to minimize racemization and achieve high enantiomeric purity.
Troubleshooting Guide
This guide addresses common problems encountered during chiral alcohol synthesis, providing potential causes and actionable solutions to maintain stereochemical integrity.
Q1: My reaction is resulting in a low enantiomeric excess (% ee). What are the likely causes and how can I fix it?
A1: Low enantiomeric excess is a frequent issue stemming from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.
-
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures or extended reaction times can lead to racemization.[1]
-
Solution: Lower the reaction temperature; cryogenic conditions are often beneficial. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.[1]
-
-
Strongly Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, leading to a loss of stereochemical purity.[1]
-
Solution: Opt for milder acids or bases. For instance, use organic bases like triethylamine (B128534) instead of strong inorganic bases such as sodium hydroxide.[1] During workup, use buffered solutions or mild quenching agents like saturated aqueous sodium bicarbonate to avoid pH extremes.[1]
-
-
Inappropriate Solvent Choice: The solvent can influence the stability of intermediates that may be prone to racemization.[1]
-
Solution: Screen a variety of solvents. Protic solvents can sometimes stabilize ionic intermediates that lead to racemization, while aprotic polar solvents might also contribute depending on the mechanism.[1]
-
-
Catalyst Inactivity or Degradation: The chiral catalyst may be sensitive to air or moisture, leading to reduced enantioselectivity.
-
Racemization During Purification: The stationary phase used in chromatography can be a source of racemization.
-
Solution: Silica (B1680970) gel is acidic and can cause racemization of sensitive compounds. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or a more neutral support like alumina.[1]
-
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q2: At which stages of my experiment is racemization most likely to occur?
A2: Racemization can happen at multiple points:
-
During the main reaction: This is often due to harsh conditions like high heat or the use of strong acids/bases.[1]
-
During aqueous workup: Exposing the chiral product to strongly acidic or basic aqueous solutions can cause racemization.[1]
-
During purification: As mentioned, chromatography on acidic silica gel can be a culprit for sensitive molecules.[1]
-
During storage: Some chiral alcohols may be unstable and can racemize over time, especially if stored in protic solvents or at non-optimal pH.[4][5]
Q3: How can protecting groups help minimize racemization?
A3: Protecting groups are a valuable tool for preventing racemization. They can:
-
Provide Steric Hindrance: Bulky protecting groups can physically block access to the chiral center, preventing reagents from causing racemization.[1]
-
Impart Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to removal by a base, which is often the initial step in a racemization pathway.[1]
Q4: What is the difference between kinetic resolution and asymmetric synthesis for producing chiral alcohols?
A4:
-
Asymmetric Synthesis: This method creates a chiral center from a prochiral starting material, ideally producing one enantiomer in excess. A prime example is the Corey-Bakshi-Shibata (CBS) reduction of a ketone to a chiral alcohol.[2][6][7] The theoretical maximum yield for the desired enantiomer is 100%.
-
Kinetic Resolution: This process involves the separation of a racemic mixture (a 50:50 mix of enantiomers) by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other.[8] This leaves the unreacted starting material enriched in the slower-reacting enantiomer. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%.[9] Dynamic kinetic resolution is a more advanced technique that combines resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100%.[10]
-
Method Selection Logic:
Caption: Decision tree for selecting a synthesis strategy.
Quantitative Data Summary
The selection of a catalyst and reaction conditions is critical for achieving high enantioselectivity. The following table summarizes data for the kinetic resolution of secondary alcohols.
| Catalyst/Enzyme | Alcohol Substrate | Acylating Agent | Solvent | Selectivity (s) | % ee (Product) | Reference |
| Chiral DMAP analogue | 1-Phenylethanol | Acetic Anhydride | tert-Amyl alcohol | >52 | >99.2% | [8] |
| Novozyme® 435 | 1-Phenylethanol | Isopropenyl acetate | Toluene | - | 99% | [10] |
| Novozyme® 435 | 1-(1-Naphthyl)ethanol | Isopropenyl acetate | Toluene | - | 99% | [10] |
| Chiral Guanidine | rac-1-Phenyl-1-propanol | Isobutyric anhydride | Toluene | - | High | [11] |
Note: Selectivity factor (s) is a measure of how much faster the catalyst reacts with one enantiomer over the other. Higher values indicate better separation.
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Ketone
This protocol describes a general procedure for the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.[2][12]
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-Me-CBS-oxazaborolidine (0.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Borane Addition:
-
Slowly add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 M in THF, 0.6 eq) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C. This forms the active catalyst-borane complex.[2]
-
-
Substrate Addition:
-
In a separate flask, dissolve the ketone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture at 0 °C.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol (B129727) dropwise to quench the excess borane.
-
-
Workup:
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (% ee) of the alcohol product by chiral HPLC or GC.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric composition of a chiral alcohol sample.[13][14]
-
Sample Preparation:
-
Accurately weigh and dissolve the chiral alcohol sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[14]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method Setup:
-
Column: Select an appropriate chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: A common mobile phase is a mixture of n-hexane and isopropanol. The ratio is critical and must be optimized (e.g., 90:10 Hexane:IPA).[14]
-
Flow Rate: Set a flow rate, typically around 1.0 mL/min.[14]
-
Column Temperature: Maintain a constant temperature, usually 25 °C.[14]
-
Detection: Use a UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).[14]
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas for each enantiomer.
-
Calculate the % ee using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. uma.es [uma.es]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Side product formation in the synthesis of 3-phenylbutan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-phenylbutan-2-one (B1615089). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their synthetic procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 3-phenylbutan-2-one, offering potential causes and solutions for three common synthetic routes.
Route 1: Claisen-Schmidt Condensation followed by Selective Hydrogenation
Question: Why is the yield of my initial condensation product, 4-phenyl-3-buten-2-one (B7806413), low, and how can I minimize the formation of the dibenzalacetone side product?
Answer:
Low yields of 4-phenyl-3-buten-2-one are often attributed to the formation of the primary side product, dibenzalacetone, where a second molecule of benzaldehyde (B42025) reacts with the product. The ratio of starting materials is a critical factor in controlling the selectivity of this reaction.
Troubleshooting Steps:
-
Optimize Reactant Ratio: Employing an excess of acetone (B3395972) can significantly favor the formation of the desired mono-condensation product. A modern, high-selectivity emulsion synthesis technique has been shown to achieve high yields of 4-phenyl-3-buten-2-one while minimizing the dibenzalacetone byproduct.[1][2]
-
Temperature Control: The Claisen-Schmidt condensation is an exothermic reaction. Maintaining a controlled temperature, typically between 20-25°C, is crucial to prevent side reactions.[1]
-
Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) should be carefully controlled. A concentration of around 0.2 M in the aqueous phase has been found to be effective in emulsion systems.[2]
-
Vigorous Stirring: In an emulsion setup, vigorous stirring is essential to create a stable emulsion and maximize the interfacial area where the reaction occurs, which can lead to higher selectivity.[2]
Data Presentation: Effect of Reactant Ratio on Product Distribution
| Benzaldehyde:Acetone Ratio | 4-phenyl-3-buten-2-one Yield | Dibenzalacetone Yield | Reference |
| 1:1 | Moderate | Significant | General Observation |
| 1:3 (in emulsion) | 93 ± 2% conversion | <1% (99 ± 1% selectivity) | [2] |
Question: During the hydrogenation of 4-phenyl-3-buten-2-one, I am observing incomplete conversion or reduction of the ketone group. What could be the cause?
Answer:
Incomplete conversion or over-reduction during the selective hydrogenation step can be due to several factors related to the catalyst, reaction conditions, and substrate purity.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. The catalyst should be handled carefully to avoid deactivation. A 5% Pd/C catalyst is commonly used.[1]
-
Hydrogen Pressure and Temperature: The reaction is typically carried out under a specific hydrogen pressure (e.g., 0.45 MPa) and temperature (e.g., 50°C).[3] Deviations from the optimal conditions can affect the reaction rate and selectivity.
-
Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques like GC or HPLC to ensure the reaction goes to completion without over-reduction.[1][3]
-
Substrate Purity: Impurities in the 4-phenyl-3-buten-2-one starting material can sometimes poison the catalyst. Ensure the starting material is of sufficient purity.
Route 2: Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation is resulting in a low yield of 3-phenylbutan-2-one and a mixture of isomers. How can I improve this?
Answer:
Low yields and isomer formation in Friedel-Crafts reactions are common challenges. The direct acylation of benzene (B151609) with butanoyl chloride can lead to the formation of undesired isomers due to carbocation rearrangement. A more effective approach is to use an acyl chloride that will not rearrange, such as 2-phenylpropanoyl chloride, or to perform a Friedel-Crafts alkylation with subsequent oxidation.[3] However, if using a butanoyl derivative, the following can be considered:
Troubleshooting Steps:
-
Choice of Acylating Agent: To avoid rearrangement, it is preferable to use an acylating agent that leads directly to the desired product, such as 2-chlorobutanoyl chloride followed by dechlorination.[4]
-
Catalyst: Use a fresh, anhydrous Lewis acid catalyst like aluminum chloride (AlCl₃). Moisture will deactivate the catalyst. A stoichiometric amount is often necessary as the catalyst complexes with the ketone product.[3]
-
Reaction Temperature: The reaction temperature should be carefully controlled. Friedel-Crafts acylations often require heating, but excessive heat can promote side reactions.[4]
-
Deactivated Aromatic Ring: The aromatic starting material should not possess strongly deactivating groups (e.g., -NO₂, -CN), which can inhibit the reaction.[3]
Data Presentation: Comparison of Friedel-Crafts Strategies
| Acylating Agent | Expected Product | Potential Side Products | Typical Yield | Reference |
| Butanoyl chloride | 1-phenylbutan-1-one | Rearrangement products | Moderate | General Knowledge |
| 2-Chlorobutanoyl chloride | 2-chloro-1-phenylbutan-1-one | Polyacylation products | 60-80% | [4] |
Route 3: Grignard Reaction
Question: The yield of 3-phenyl-2-butanol from my Grignard reaction is low, and I am having trouble with the subsequent oxidation to 3-phenylbutan-2-one. What are the likely issues?
Answer:
The Grignard synthesis of 3-phenylbutan-2-one involves the preparation of an intermediate alcohol, 3-phenyl-2-butanol, which is then oxidized. Low yields in the Grignard step are often due to the high reactivity of the Grignard reagent, while issues in the oxidation step can stem from the choice of oxidant and reaction conditions.
Troubleshooting Steps for Grignard Reaction:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]
-
Magnesium Activation: Use high-purity magnesium turnings. If the reaction is slow to initiate, the magnesium can be activated with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]
-
Slow Addition: The aldehyde (e.g., acetaldehyde) should be added slowly to the Grignard reagent (e.g., benzylmagnesium bromide) at a low temperature to control the exothermic reaction and minimize side product formation.
Troubleshooting Steps for Oxidation:
-
Choice of Oxidant: A variety of oxidizing agents can be used, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The choice of oxidant will affect the yield and ease of purification.
-
Reaction Conditions: The temperature and reaction time of the oxidation must be carefully controlled to prevent over-oxidation or decomposition of the starting material and product.
-
Purification: The final product may need to be purified by distillation or chromatography to remove unreacted starting alcohol and any side products from the oxidation.[4]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally provides the highest yield for 3-phenylbutan-2-one?
A1: The choice of synthesis route for optimal yield depends on the available starting materials and experimental setup. The Friedel-Crafts acylation of benzene with 2-phenylpropanoyl chloride is a direct and often high-yielding method.[3] Another effective approach is the oxidation of 3-phenyl-2-butanol, which can be synthesized in high yield via a Grignard reaction between acetaldehyde (B116499) and benzylmagnesium bromide.[3] The Claisen-Schmidt condensation followed by selective hydrogenation is a robust and industrially viable method favored for its high yields and economic viability.[1]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of reactants and the appearance of the product.[3] For more quantitative monitoring, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.[1][3]
Q3: What are the key safety precautions to take during the synthesis of 3-phenylbutan-2-one?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Grignard reagents are highly reactive and can ignite on contact with air or water. Friedel-Crafts catalysts like aluminum chloride are corrosive and react violently with water.[3]
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation and Hydrogenation
Step 1: Synthesis of 4-phenyl-3-buten-2-one
-
Reactor Setup: A large-scale jacketed glass reactor equipped with a high-torque mechanical stirrer, temperature probe, and addition funnels is purged with nitrogen.
-
Aqueous Phase: The reactor is charged with an aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Organic Phase: In a separate vessel, a solution of benzaldehyde in a water-immiscible organic solvent (e.g., cyclohexane) is prepared. Acetone is added to the aqueous phase.
-
Reaction Initiation: With vigorous stirring of the aqueous phase, the organic phase is slowly introduced to create a stable emulsion.
-
Temperature Control: The reaction temperature is maintained at 20-25°C using the reactor jacket.
-
Monitoring: The consumption of benzaldehyde is monitored via gas chromatography (GC).
-
Work-up: The aqueous layer is separated. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-phenyl-3-buten-2-one.[1]
Step 2: Selective Catalytic Hydrogenation
-
Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with the crude 4-phenyl-3-buten-2-one from the previous step.
-
Catalyst Addition: A palladium on activated carbon catalyst (e.g., 5% Pd/C) is added.
-
Hydrogenation: The reactor is purged with hydrogen, and the reaction is conducted at a controlled temperature and pressure (e.g., 50°C and 0.45 MPa).[3]
-
Monitoring: The reaction is monitored by hydrogen uptake and confirmed by GC analysis.
-
Work-up: After cooling and depressurization, the catalyst is filtered, and the crude product is purified by vacuum distillation to yield 3-phenylbutan-2-one.[1]
Visualizations
Caption: Workflow for the two-step synthesis of 3-phenylbutan-2-one via Claisen-Schmidt condensation and selective hydrogenation.
Caption: Troubleshooting logic for low yield and isomer formation in Friedel-Crafts acylation.
References
Troubleshooting low yield in Grignard synthesis of phenylbutanols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Grignard synthesis of phenylbutanols, ultimately aiming to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for phenylbutanol synthesis is resulting in a very low yield. What are the most common reasons for this?
Low yields in Grignard reactions are frequently attributed to a few critical factors. The primary culprits are the presence of moisture, issues with the formation of the Grignard reagent itself, and the occurrence of side reactions. Grignard reagents are highly reactive and will react with even trace amounts of water, which will quench the reagent and prevent it from reacting with your carbonyl compound.[1][2][3] Problems with the initiation of the Grignard reagent formation can also lead to a low concentration of the active reagent.[4][5] Additionally, side reactions such as Wurtz coupling can consume the starting materials and reduce the yield of the desired phenylbutanol.[4][6]
Q2: How can I ensure my reaction conditions are sufficiently anhydrous?
Maintaining anhydrous (water-free) conditions is the most critical aspect of a successful Grignard reaction.[1][2] Here are key steps to ensure your reaction is dry:
-
Glassware: All glassware must be thoroughly dried before use. The best practice is to oven-dry all glassware at a high temperature (e.g., 120°C) for several hours and then allow it to cool in a desiccator or under a stream of inert gas (like nitrogen or argon) just before use.[3][7]
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good option, but it is best practice to freshly distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for ether and THF) before use.[5]
-
Starting Materials: Ensure your starting materials (the organohalide and the carbonyl compound) are free of water. Liquid reagents can be distilled from a suitable drying agent.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[8] A simple setup involves using a balloon filled with the inert gas or a Schlenk line.
Q3: My Grignard reaction is not starting. What troubleshooting steps can I take?
Difficulty in initiating the Grignard reaction is a common problem, often due to a passivating layer of magnesium oxide on the surface of the magnesium metal.[5][9] Here are several methods to initiate the reaction:
-
Magnesium Activation:
-
Crushing: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh, reactive metal surface.[5]
-
Iodine: Add a small crystal of iodine to the flask.[5][7][10] The iodine reacts with the magnesium surface to form magnesium iodide, which helps to activate the surface. The disappearance of the brown iodine color is an indicator of activation.
-
Chemical Activation: A small amount of 1,2-dibromoethane (B42909) can be added. It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide, which helps to etch the surface of the magnesium.
-
-
Gentle Heating: Gently warming the flask with a heat gun can sometimes provide the activation energy needed to start the reaction.[5] Be cautious, as the reaction is exothermic and can become vigorous once it starts.[8][11]
-
Sonication: Placing the reaction flask in an ultrasonic bath can also help to initiate the reaction.[5]
Q4: I've identified significant amounts of biphenyl (B1667301) and benzene (B151609) as byproducts. How can I minimize their formation?
The formation of biphenyl and benzene indicates specific side reactions are occurring:
-
Biphenyl (Wurtz Coupling): Biphenyl is formed from the coupling of two phenyl groups, a side reaction known as Wurtz coupling.[4][6][7] This is more likely to occur if the concentration of the organohalide is too high during the formation of the Grignard reagent. To minimize this, add the solution of the organohalide (e.g., bromobenzene) to the magnesium turnings slowly and dropwise to maintain a low concentration in the reaction mixture.[7]
-
Benzene: The presence of benzene indicates that the phenylmagnesium bromide has been quenched by a proton source, most commonly water.[7][12] To prevent this, rigorously follow the procedures for maintaining anhydrous conditions as described in Q2.
Quantitative Data Summary
The following table summarizes key factors influencing the yield of Grignard reactions. Precise yields are highly dependent on the specific substrates and reaction conditions.
| Factor | Effect on Yield | Recommendations |
| Moisture | Significantly Decreases Yield | Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere.[1][2][3] |
| Magnesium Activation | Low Activation Leads to Low Yield | Activate magnesium by crushing, adding iodine, or using a chemical activator.[5][7] |
| Rate of Reagent Addition | Fast Addition Can Lower Yield | Add the organohalide dropwise to control the exothermic reaction and minimize Wurtz coupling.[7] |
| Reaction Temperature | Sub-optimal Temperatures Reduce Yield | The formation is often initiated at room temperature and may require gentle heating. The reaction with the carbonyl is often done at a lower temperature (e.g., 0 °C) to control the exothermic reaction.[5][7] |
| Purity of Starting Materials | Impurities Lower Yield | Use pure, dry starting materials.[5] |
Experimental Protocols
General Protocol for the Synthesis of 1-Phenyl-1-butanol via Grignard Reaction
This protocol is a generalized procedure and should be adapted based on specific experimental requirements and safety protocols.
1. Preparation and Setup:
-
All glassware (a three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be oven-dried for at least 4 hours at 120°C and assembled while hot under a stream of dry nitrogen or argon.[7]
-
Equip the flask with the magnetic stir bar, the reflux condenser (with a drying tube or nitrogen inlet at the top), and the dropping funnel.
2. Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[7]
-
In the dropping funnel, prepare a solution of bromobenzene (B47551) (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux.[7] If it does not start, refer to the troubleshooting guide (Q3).
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
3. Reaction with Butyraldehyde (B50154):
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve butyraldehyde (0.9 equivalents) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the butyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
4. Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[5][7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in Grignard Synthesis
Caption: A workflow to diagnose and resolve common causes of low yield.
General Reaction Mechanism for Grignard Synthesis of a Phenylbutanol
Caption: The general mechanism of a Grignard reaction to form a phenylbutanol.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. How does water affect Grignard reagents? | Filo [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Catalyst Deactivation in Hydrogenation of Phenylbutenone Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the hydrogenation of phenylbutenone intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of phenylbutenone intermediates, and what are their typical deactivation issues?
A1: The most commonly employed catalysts are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. Palladium catalysts are often favored for their selectivity. Deactivation of these catalysts is a common issue and can manifest as reduced reaction rates, incomplete conversion, or loss of selectivity. The primary causes of deactivation include poisoning, coking (fouling), sintering (thermal degradation), and leaching of the active metal.[1][2][3]
Q2: What are the typical signs of catalyst deactivation in my phenylbutenone hydrogenation reaction?
A2: Signs of catalyst deactivation include:
-
Slower reaction rates: The time required to achieve the desired conversion increases significantly.
-
Incomplete conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times.
-
Changes in selectivity: An increase in the formation of undesired byproducts. For instance, in the hydrogenation of 4-phenyl-3-buten-2-one (B7806413), incomplete hydrogenation may occur, or over-hydrogenation of the aromatic ring might be observed.
-
Need for harsher reaction conditions: Higher temperatures or pressures are required to achieve the same conversion that was previously possible under milder conditions.
Q3: What are common catalyst poisons I should be aware of when working with phenylbutenone intermediates?
A3: Catalyst poisons are substances that adsorb to the active sites of the catalyst, reducing its activity. In the context of pharmaceutical synthesis, common poisons include:
-
Sulfur compounds: Even at parts-per-million (ppm) levels, sulfur compounds (e.g., thiols, thioethers, thiophenes) can severely poison palladium and platinum catalysts.[4][5] These may originate from starting materials or reagents used in previous synthetic steps.
-
Nitrogen compounds: Certain nitrogen-containing functional groups in starting materials or impurities can act as inhibitors.
-
Halides: Halogenated compounds can deactivate catalysts.
-
Heavy metals: Traces of other metals can act as poisons.[4]
-
Carbon monoxide: CO can strongly adsorb on the catalyst surface and block active sites.[6]
Q4: Can a deactivated catalyst be regenerated?
A4: Yes, in many cases, deactivated catalysts can be regenerated, depending on the deactivation mechanism.
-
Coking: Deactivation by carbonaceous deposits can often be reversed by washing with a suitable solvent or by a controlled oxidation treatment to burn off the coke.
-
Poisoning: Regeneration from poisoning is more challenging. For reversible poisons, a change in reaction conditions might be sufficient. For strongly adsorbed poisons like sulfur, oxidative treatments may be required.[5][7]
-
Sintering: Deactivation due to sintering, the agglomeration of metal particles at high temperatures, is generally irreversible.
Troubleshooting Guide
Problem 1: My hydrogenation of 4-phenyl-3-buten-2-one is sluggish and incomplete.
-
Possible Cause 1: Catalyst Poisoning. Your starting material, solvent, or hydrogen gas may contain impurities.
-
Diagnostic Check: Analyze your starting materials and solvent for common poisons like sulfur and halides. Ensure the purity of your hydrogen gas.
-
Recommended Solution: Purify your starting materials and solvent. Use a guard bed with a suitable adsorbent to remove poisons before the reactants come into contact with the catalyst.
-
-
Possible Cause 2: Insufficient Catalyst Activity. The catalyst may have been improperly handled or stored, leading to oxidation or contamination.
-
Diagnostic Check: Test the catalyst activity with a standard reaction (see Experimental Protocols section).
-
Recommended Solution: Ensure proper storage of the catalyst under an inert atmosphere. Follow the recommended activation procedure before use.
-
-
Possible Cause 3: Mass Transfer Limitations. Inadequate mixing may limit the contact between hydrogen, the substrate, and the catalyst.
-
Diagnostic Check: Increase the stirring speed and observe if the reaction rate increases.
-
Recommended Solution: Optimize the reactor geometry and stirring rate to ensure efficient mass transfer.
-
Problem 2: I am observing a loss of selectivity in my reaction, with an increase in byproducts.
-
Possible Cause 1: Catalyst Poisoning Affecting Selectivity. Some poisons can selectively block sites responsible for the desired reaction pathway.
-
Diagnostic Check: Analyze for poisons as mentioned above.
-
Recommended Solution: Poison removal is crucial. In some cases, controlled addition of a less potent inhibitor can paradoxically improve selectivity by blocking sites for side reactions.
-
-
Possible Cause 2: Changes in Reaction Conditions. Unintended fluctuations in temperature or pressure can affect selectivity.
-
Diagnostic Check: Carefully monitor and control the reaction temperature and pressure.
-
Recommended Solution: Implement precise temperature and pressure control systems for your reactor.
-
-
Possible Cause 3: Catalyst Deactivation Leading to Altered Reaction Pathways. As the primary active sites deactivate, secondary sites with different selectivities may become more dominant.
-
Diagnostic Check: Characterize the spent catalyst to understand the nature of deactivation (see Experimental Protocols section).
-
Recommended Solution: If deactivation is due to coking, a regeneration procedure may restore selectivity. If sintering has occurred, the catalyst will likely need to be replaced.
-
Quantitative Data on Catalyst Deactivation
The following tables provide illustrative data on the impact of common deactivation scenarios.
Table 1: Effect of Sulfur Poisoning on Pd/C Catalyst Performance in the Hydrogenation of a Phenylbutenone Analogue (Benzalacetone)
| Thiophene Concentration (ppm) | Time to 99% Conversion (hours) | Selectivity to Saturated Ketone (%) |
| 0 | 2 | >98 |
| 5 | 8 | 95 |
| 10 | >24 (incomplete) | 85 |
| 20 | No significant reaction | - |
Note: This data is illustrative and based on typical trends observed for palladium-catalyzed hydrogenations.
Table 2: Impact of Repeated Use (Coking) on Pd/C Catalyst Activity
| Cycle Number | Initial Reaction Rate (mmol/g_cat*min) | Time to 95% Conversion (hours) |
| 1 (Fresh Catalyst) | 15.2 | 3 |
| 2 | 11.8 | 5 |
| 3 | 7.5 | 9 |
| 4 | 4.1 | >16 |
Note: This data represents a typical deactivation profile due to coking under constant reaction conditions.
Experimental Protocols
Protocol 1: Standard Test for Hydrogenation Catalyst Activity
This protocol is adapted from a method for testing catalyst activity through a reversible hydrogenation-dehydrogenation reaction.[8]
-
Materials:
-
Fresh and deactivated catalyst samples
-
Tetralin (99% purity)
-
Sealed high-pressure micro-reactors ("bombs")
-
Gas chromatograph (GC) with a suitable column for analyzing naphthalene (B1677914) and tetralin
-
Sand bath and quenching bath (cold water)
-
-
Procedure:
-
Accurately weigh a specific amount of catalyst (e.g., 50 mg) and tetralin (e.g., 1 g) into a micro-reactor.
-
Seal the reactor tightly. No external hydrogen is added.
-
Immerse the reactor in a preheated sand bath at a set temperature (e.g., 300 °C) for a precise duration (e.g., 30 minutes).
-
After the specified time, immediately quench the reactor in cold water to stop the reaction.
-
Allow the reactor to cool to room temperature, then carefully open it.
-
Dilute a sample of the liquid product with a suitable solvent (e.g., toluene) and analyze by GC to determine the concentration of naphthalene formed.
-
The amount of naphthalene formed is proportional to the dehydrogenation activity of the catalyst, which in turn correlates with its hydrogenation activity. Compare the results for fresh and deactivated catalysts.
-
Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
-
Materials:
-
Deactivated (coked) Pd/C catalyst
-
Suitable organic solvent (e.g., toluene (B28343) or the reaction solvent)
-
Deionized water
-
Filtration apparatus
-
Tube furnace with temperature programming
-
-
Procedure:
-
Solvent Washing:
-
After the hydrogenation reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a solvent such as toluene to remove adsorbed organic residues. Repeat the washing until the filtrate is colorless.
-
Follow with a wash using deionized water to remove any water-soluble impurities.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove residual solvent and water.
-
-
Oxidative Treatment (Calcination):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst in a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 5% O2 in N2) to a temperature of 250-350 °C. The heating rate should be slow (e.g., 2-5 °C/min) to avoid overheating due to the exothermic combustion of coke.
-
Hold at the final temperature for 2-4 hours to ensure complete removal of carbonaceous deposits.
-
-
Reduction (Re-activation):
-
After cooling down under nitrogen, re-activate the catalyst by heating it in a flow of hydrogen (or a dilute hydrogen/nitrogen mixture) at a temperature typically between 100-200 °C for 2-4 hours.
-
Cool the catalyst to room temperature under a nitrogen atmosphere before use.
-
-
Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
Catalyst Regeneration Cycle
Caption: A typical cycle for regenerating a coked catalyst.
References
- 1. Synthesis and Catalytic Activity in the Hydrogenation Reaction of Palladium-Doped Metal-Organic Frameworks Based on Oxo-Centered Zirconium Complexes [mdpi.com]
- 2. Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dcl-inc.com [dcl-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0354726A1 - Test for catalyst activity - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Techniques for Purifying 3-Phenylbutan-2-ol Diastereomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-phenylbutan-2-ol diastereomers using column chromatography.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic separation of this compound diastereomers.
| Issue | Possible Causes | Suggested Solutions |
| Poor or No Resolution of Diastereomer Peaks | The physicochemical properties of diastereomers can be very similar, leading to co-elution.[1] | 1. Optimize Mobile Phase Composition: Systematically alter the mobile phase polarity. For normal-phase chromatography on silica (B1680970) gel, vary the ratio of a non-polar solvent (e.g., hexane (B92381), heptane) to a polar modifier (e.g., isopropanol (B130326), ethanol).[1] Small changes can significantly impact selectivity. 2. Change Stationary Phase: If mobile phase optimization is insufficient, try a different stationary phase. Options include silica gel with a different particle or pore size, or alternative phases like cyano-bonded silica.[1] 3. Consider Chiral Stationary Phases (CSPs): Although not enantiomers, diastereomers can sometimes be effectively separated on chiral columns due to their unique selectivities.[1] 4. Adjust Temperature: Operating at sub-ambient or elevated temperatures can sometimes improve resolution.[1] 5. Derivatization: Reacting the hydroxyl group with a chiral derivatizing agent can create new diastereomeric derivatives with greater structural differences, making them easier to separate on a standard achiral column like silica gel.[1] |
| Peak Tailing | This can obscure the separation of closely eluting peaks. | 1. Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[1] 2. Address Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. In normal-phase chromatography, adding a small amount of a polar modifier like an alcohol can help to minimize these interactions.[1] 3. Check for Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column with a strong solvent or replace the guard column if necessary. |
| Broad Peaks | Broad peaks can decrease resolution and sensitivity. | 1. Improve Solubility: The diastereomers may have low solubility in the mobile phase, leading to band broadening. Adjust the mobile phase composition to improve solubility.[1] 2. Minimize Extra-Column Volume: Ensure the HPLC system is optimized for low dead volume by using appropriate tubing and connection fittings. 3. Address Slow Kinetics: Slow mass transfer can lead to peak broadening. This may sometimes be improved by increasing the column temperature or using a column with smaller particles.[1] |
| Irreproducible Retention Times | Fluctuations in experimental conditions can lead to shifts in retention times. | 1. Ensure Column Equilibration: Adequately equilibrate the column with the mobile phase before each injection (typically 10-20 column volumes).[2] 2. Check for System Leaks: Inspect the pump and connections for any leaks that could affect the mobile phase composition and flow rate.[2] 3. Maintain Constant Temperature: Use a column oven to maintain a consistent temperature throughout the analysis.[2] |
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of this compound diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for separating diastereomers of this compound?
A1: Normal-phase chromatography on a silica gel column is a frequently used and often successful starting point for the separation of diastereomers with small polarity differences, such as those of this compound.[1]
Q2: Can I use reversed-phase chromatography to separate these diastereomers?
A2: While reversed-phase chromatography can be attempted, it is often more challenging for closely related diastereomers. Success may depend on screening various stationary phases like C18, C8, or those with alternative selectivities such as Phenyl-Hexyl or Pentafluorophenyl (PFP).[1]
Q3: Is it necessary to use a chiral column to separate diastereomers?
A3: No, it is not always necessary. Diastereomers have different physical properties and can often be separated on standard achiral columns like silica gel.[3] However, in cases where separation on an achiral phase is difficult, a chiral stationary phase may provide the necessary selectivity for resolution.[1]
Q4: How can I predict which column and mobile phase will work best?
A4: Predicting the ideal chromatographic conditions with certainty is difficult, and an empirical approach is often required.[1] A good starting point is to screen different stationary phases and mobile phase compositions based on the known properties of your compound and general principles of chromatography.[1]
Q5: What is derivatization, and how can it help with the separation?
A5: Derivatization involves chemically modifying the analyte to enhance its detectability or improve its chromatographic properties.[1] For this compound, the hydroxyl group can be reacted with a chiral derivatizing agent to form new diastereomeric esters. These new compounds often have more significant differences in their three-dimensional structures, making them easier to separate using standard achiral chromatography.[1][2]
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
This protocol provides a starting point for the separation of this compound diastereomers using standard silica gel column chromatography.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane (or heptane) and Isopropanol (or ethanol) of HPLC grade
-
Sample: A mixture of this compound diastereomers dissolved in a minimal amount of the mobile phase or a weak solvent.
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization (if applicable)
2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 n-Hexane:Isopropanol). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks or channels.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the mobile phase. A gradient elution may be beneficial, starting with a low polarity mobile phase and gradually increasing the percentage of the polar modifier.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the separated diastereomers. Combine the pure fractions of each diastereomer.
3. Optimization:
-
If the resolution is poor, systematically adjust the mobile phase composition. For example, try different ratios of hexane and isopropanol (e.g., 99:1, 97:3, 95:5).
-
The flow rate can also be optimized; a slower flow rate generally leads to better resolution.
Method Development Workflow
Caption: A systematic workflow for developing a column chromatography method for separating diastereomers.
Quantitative Data Summary
The following table presents hypothetical data from a method development study for the separation of this compound diastereomers on a silica gel column. This data is for illustrative purposes to guide experimental design.
| Method | Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time Diastereomer 1 (min) | Retention Time Diastereomer 2 (min) | Resolution (Rs) |
| 1 | Silica Gel | 98:2 | 1.0 | 15.2 | 16.5 | 1.2 |
| 2 | Silica Gel | 95:5 | 1.0 | 10.8 | 11.5 | 0.9 |
| 3 | Silica Gel | 98:2 | 0.5 | 28.4 | 30.5 | 1.4 |
| 4 | Cyano | 98:2 | 1.0 | 12.1 | 13.5 | 1.6 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only.
References
Addressing impurities in the synthesis of 3-phenylbutan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-phenylbutan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 1-phenylethanal (phenylacetaldehyde). Alternatively, ethylmagnesium bromide can be reacted with 1-phenylethanone (acetophenone).
-
Reduction of 3-Phenylbutan-2-one (B1615089): This method utilizes a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to reduce the ketone functionality of 3-phenylbutan-2-one to the corresponding secondary alcohol.[1]
Q2: What are the expected diastereomers of this compound, and how can they be identified?
A2: The reduction of 3-phenylbutan-2-one, which is chiral, results in the formation of a new stereocenter at the carbonyl carbon. This leads to the production of two diastereomeric alcohols.[2] These isomers can be separated and identified using chromatographic techniques such as column chromatography.[3]
Q3: How can I monitor the progress of the reduction of 3-phenylbutan-2-one?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (3-phenylbutan-2-one) on a TLC plate, you can observe the disappearance of the ketone and the appearance of the alcohol product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.[4]
Q4: What are the critical safety precautions to consider during the synthesis of this compound?
A4: When working with Grignard reagents, it is crucial to ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.[4] Both Grignard reagents and reducing agents like LiAlH₄ can be highly reactive and potentially flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Grignard Reaction Route
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Moisture Contamination: Grignard reagents are extremely sensitive to moisture and will be quenched by water.[4] | - Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents.- Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Impure Magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating. | - Use fresh, high-purity magnesium turnings.- Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Side Reactions: Wurtz-type homo-coupling of the Grignard reagent with the starting alkyl halide can occur. | - Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.- Ensure the reaction temperature is controlled. | |
| Presence of Biphenyl Impurity | Reaction of Phenylmagnesium Bromide with Unreacted Bromobenzene (B47551): This is a common side reaction. | - Use a slight excess of magnesium to ensure all the bromobenzene reacts to form the Grignard reagent.- Control the rate of addition of bromobenzene. |
Reduction of 3-Phenylbutan-2-one Route
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient Reducing Agent: Not enough hydride source to fully reduce the ketone. | - Use a slight excess of the reducing agent (e.g., NaBH₄).- Monitor the reaction by TLC until the starting material is no longer visible. |
| Low Reaction Temperature: The reaction may be too slow at very low temperatures. | - Allow the reaction to warm to room temperature if it is proceeding too slowly at 0°C. | |
| Formation of Diastereomers | Stereochemistry of the Reduction: The hydride can attack the carbonyl from two different faces, leading to a mixture of diastereomers.[2] | - This is an inherent outcome of the reaction. The diastereomers can be separated by column chromatography after the reaction is complete. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Bromobenzene
-
1-Phenylethanal (Phenylacetaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask. Continue the addition of the bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of 1-phenylethanal in anhydrous diethyl ether dropwise with stirring.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Isolation and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Reduction of 3-Phenylbutan-2-one
Materials:
-
3-Phenylbutan-2-one
-
Methanol (B129727) or Ethanol
-
Sodium borohydride (NaBH₄)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: Dissolve 3-phenylbutan-2-one in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride in portions to the stirred solution. Be cautious as the reaction can be exothermic and may produce hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until all the starting ketone has been consumed.
-
Work-up: Carefully add dilute HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Isolation and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography.[5]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction | Reduction of 3-Phenylbutan-2-one |
| Starting Materials | Phenylacetaldehyde and Methylmagnesium bromide | 3-Phenylbutan-2-one |
| Key Reagents | Magnesium, Bromobenzene | Sodium borohydride (NaBH₄) |
| Typical Solvents | Diethyl ether, THF | Methanol, Ethanol |
| Reaction Temperature | 0°C to reflux | 0°C to room temperature |
| Common Impurities | Biphenyl, unreacted starting materials | Diastereomers, unreacted starting material |
| Purification Method | Vacuum distillation, Column chromatography | Column chromatography |
Visualizations
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Caption: Workflow for the synthesis of this compound via reduction of 3-phenylbutan-2-one.
Caption: Formation pathways of common impurities in the synthesis of this compound.
References
Technical Support Center: Optimizing Solvent Conditions for N-Alkylation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize solvent conditions for N-alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my N-alkylation reaction showing low or no yield?
A1: Several factors related to the solvent can contribute to poor yields in N-alkylation reactions.
-
Poor Solubility of Reactants: For the reaction to proceed, the amine, alkylating agent, and any base or catalyst must be at least partially soluble in the chosen solvent.[1][2] If any of the reagents are insoluble, the reaction will be slow or may not occur at all.
-
Troubleshooting: Switch to a solvent with a different polarity that can better dissolve all reactants. For instance, if you are using a nonpolar solvent and your amine salt is precipitating, a more polar solvent like DMF or acetonitrile (B52724) might be a better choice.[1][3]
-
-
Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing the transition state of the N-alkylation reaction, which is typically an SN2 process.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These are generally the preferred solvents for N-alkylation.[1][4] They are polar enough to dissolve the reactants and stabilize the charged transition state, but they do not form strong hydrogen bonds with the amine nucleophile, leaving it more reactive.[4][5]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can solvate the amine nucleophile through hydrogen bonding, which "cages" the amine and reduces its nucleophilicity, leading to slower reaction rates compared to polar aprotic solvents.[4][5]
-
Nonpolar Aprotic Solvents (e.g., Toluene (B28343), Hexane): These solvents do not effectively stabilize the polar transition state of the SN2 reaction, resulting in a higher activation energy and a significantly slower reaction rate.[4]
-
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate, especially with less reactive starting materials.[1][6]
-
Troubleshooting: If the reaction is sluggish at room temperature, consider increasing the temperature. Solvents with higher boiling points like DMF, DMSO, or toluene may be necessary for reactions requiring elevated temperatures.[1]
-
-
Presence of Water or Other Protic Impurities: Anhydrous conditions are often critical. Water can react with strong bases and can also solvate the amine, reducing its reactivity.[3]
-
Troubleshooting: Ensure all reagents and the solvent are thoroughly dried before use.
-
Q2: I'm observing significant side products, such as over-alkylation (di- or tri-alkylation). How can I improve selectivity for mono-alkylation?
A2: Over-alkylation is a common problem because the mono-alkylated product is often more nucleophilic than the starting amine.[6] Solvent choice can influence selectivity.
-
Solvent Effects on Reaction Rate: By choosing a solvent that modulates the reaction rate, you can sometimes improve selectivity.
-
Less Polar Solvents: Using a less polar solvent can sometimes help to reduce the rate of the second and third alkylation steps, thereby favoring the mono-alkylated product.[6]
-
-
Other Strategies to Improve Mono-alkylation Selectivity:
-
Control Stoichiometry: Using a large excess of the amine compared to the alkylating agent can favor mono-alkylation.[6][7]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly can help to maintain a low concentration, which can improve selectivity for the initial alkylation.[7]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity.[6][7]
-
Use of Protecting Groups: For amines with multiple reactive sites, such as piperazine, using a mono-protected starting material is the most reliable way to achieve mono-alkylation.[2]
-
Q3: My reaction is not going to completion. What solvent-related factors should I investigate?
A3: A stalled reaction can often be traced back to solvent and solubility issues.
-
Precipitation of a Reagent or Intermediate: If the amine salt or another intermediate precipitates from the solution, the reaction can stop. This can be an issue in solvents like THF where the salt solubility is low.[3]
-
Troubleshooting: Switch to a more polar aprotic solvent like DMF, which is better at dissolving ionic intermediates.[3]
-
-
Insufficient Polarity to Support the Reaction: As mentioned, the solvent needs to be polar enough to stabilize the transition state. If you are using a nonpolar solvent, the reaction may be extremely slow.
-
Troubleshooting: Screen a panel of polar aprotic solvents to find one that provides a good balance of solubility and reaction rate.[6]
-
-
Phase Transfer Catalysis (PTC): For reactions with poor solubility between the amine (often in an organic phase) and a base (often in an aqueous or solid phase), a phase transfer catalyst can be highly effective. PTC can facilitate the reaction even under solvent-free conditions or in less polar solvents like toluene.[8][9][10]
Q4: How do I choose the best solvent for my specific N-alkylation reaction?
A4: The ideal solvent should:
-
Dissolve all reactants and reagents. [1]
-
Be aprotic and polar to maximize the nucleophilicity of the amine and stabilize the SN2 transition state.[1][4]
-
Have a suitable boiling point for the required reaction temperature.[1]
-
Be inert to the reaction conditions and not participate in side reactions.
General Recommendations:
-
Good starting points: Acetonitrile, DMF, and acetone (B3395972) are excellent choices for many N-alkylation reactions.[1][11]
-
For higher temperatures: Toluene, DMF, or DMSO are suitable options.[1]
-
Greener alternatives: While effective, solvents like DMF and NMP are coming under increased scrutiny. Consider alternatives like higher boiling alcohols (e.g., butanol) or running reactions under pressure in lower-boiling solvents like acetonitrile.[12] Phase transfer catalysis can also enable the use of more benign solvents.[9]
Data Presentation
Table 1: Effect of Solvent on the Rate of a Representative SN2 N-Alkylation Reaction
The following table summarizes the second-order rate constants (k₂) for the reaction of piperidine (B6355638) with methyl iodide in various solvents at 25°C. This serves as a model to illustrate the profound impact of the solvent on the reaction rate.[4]
| Solvent Category | Solvent | Dielectric Constant (ε) | Relative Rate Constant (k₂) |
| Polar Aprotic | Acetonitrile | 37.5 | High |
| DMF | 36.7 | High | |
| Acetone | 20.7 | Moderate | |
| Polar Protic | Methanol | 32.7 | Low |
| Ethanol | 24.6 | Low | |
| Nonpolar Aprotic | Toluene | 2.4 | Very Low |
| n-Hexane | 1.9 | Very Low |
Note: The relative rate constants are compiled from various literature sources for comparative purposes. Absolute values may vary based on specific experimental conditions.[4]
Table 2: Common Solvents for N-Alkylation and Their Properties
| Solvent | Abbreviation | Type | Boiling Point (°C) | Key Considerations |
| Acetonitrile | MeCN, ACN | Polar Aprotic | 82 | Excellent general-purpose solvent for N-alkylation.[11] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | High boiling point, good for dissolving a wide range of substrates.[1][11] Can be difficult to remove and may decompose at high temperatures.[13] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | Very polar, high boiling point.[1] Care should be taken at high temperatures in the presence of bases/electrophiles.[12] |
| Acetone | - | Polar Aprotic | 56 | Good, lower-boiling point option.[11] Can participate in aldol-type side reactions with certain substrates.[14] |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | Can be a poor choice if indole (B1671886) or amine salts precipitate, leading to poor regioselectivity or incomplete reactions.[3] |
| Toluene | - | Nonpolar | 111 | Useful for higher temperature reactions where a less polar environment is desired.[1] Often used in phase transfer catalysis.[9] |
Experimental Protocols
General Experimental Protocol for N-Alkylation with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.[1][2]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add a suitable base (e.g., anhydrous potassium carbonate, K₂CO₃, 2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.05 - 1.2 equivalents) to the stirring suspension.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for an N-alkylation experiment.
Caption: Decision tree for selecting an optimal solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aldol Condensation in Ketone Synthesis
Welcome to the technical support center for preventing aldol (B89426) condensation side reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the suppression of unwanted aldol reactions during ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aldol condensation, and why is it a common side reaction in ketone synthesis?
A1: The aldol condensation is a reaction where two carbonyl compounds (ketones or aldehydes) react to form a β-hydroxy ketone or aldehyde, which can then dehydrate to an α,β-unsaturated carbonyl compound.[1] This occurs because the α-hydrogens of a ketone are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another ketone molecule, leading to self-condensation. This side reaction is common when bases are used in the synthesis or manipulation of ketones that possess α-hydrogens.
Q2: What are the general strategies to minimize or prevent aldol condensation?
A2: The primary strategies to prevent unwanted aldol side reactions focus on controlling the formation and reactivity of the enolate intermediate. Key approaches include:
-
Kinetic vs. Thermodynamic Control: Selectively forming the kinetic (less substituted) or thermodynamic (more substituted) enolate can direct the reaction away from undesired pathways.[2]
-
Choice of Base: Using strong, sterically hindered, non-nucleophilic bases can favor the rapid and complete formation of a specific enolate, minimizing opportunities for self-condensation.[3][4]
-
Reaction Temperature: Lowering the reaction temperature significantly reduces the rate of aldol addition.[3][5]
-
Protecting Groups: Temporarily converting the ketone into a non-enolizable functional group, such as an acetal (B89532) or ketal, can protect it from reacting under basic conditions.[6][7]
-
Reaction Stoichiometry and Addition Order: In crossed aldol reactions, slowly adding the enolizable ketone to a mixture of the non-enolizable partner and the base can improve selectivity.[8][9]
Troubleshooting Guides
Issue 1: My reaction is producing a complex mixture of products, and I suspect aldol self-condensation.
-
Question: How can I confirm that aldol condensation is the cause and suppress it?
-
Answer: Aldol products will have a molecular weight that is roughly double that of your starting ketone, minus the mass of water if dehydration has occurred. You can often identify these by mass spectrometry. To suppress this side reaction, the most effective method is to control enolate formation through kinetic control. This involves using a strong, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (typically -78 °C).[10] This rapidly and irreversibly forms the kinetic enolate, which can then be reacted with your desired electrophile before it has a chance to react with another molecule of the starting ketone.
Issue 2: The yield of my desired product is low, and I'm recovering a significant amount of starting material along with some unidentified higher molecular weight impurities.
-
Question: Could unfavorable equilibrium be the cause, and how can I drive the reaction to completion while avoiding aldol side products?
-
Answer: The self-aldolization of ketones can be a reversible process with an unfavorable equilibrium.[11] If your desired reaction is also reversible, you may see a mixture of starting materials and products. To shift the equilibrium towards your desired product, consider using a protocol that involves the pre-formation of the enolate with a strong base like LDA.[11][12] By converting the ketone completely to its enolate before adding the second reactant, you prevent self-condensation and ensure the enolate is available to react in the desired pathway.[13]
Issue 3: I need to perform a reaction on another part of a molecule containing a ketone, but the reagents are basic and will cause aldol condensation.
-
Question: How can I protect the ketone group to prevent it from reacting?
-
Answer: Protecting the ketone as an acetal or ketal is an excellent strategy.[14][15] Ketones can be reacted with a diol, such as ethylene (B1197577) glycol, under acidic conditions to form a cyclic acetal.[6] This protecting group is stable in neutral to strongly basic environments, effectively "hiding" the carbonyl and preventing enolate formation.[7][14] After your desired reaction is complete, the ketone can be regenerated by acidic hydrolysis.[7]
Data Presentation
Table 1: Influence of Reaction Conditions on Enolate Formation
| Condition | Base | Temperature | Solvent | Predominant Enolate | Result |
| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | THF | Less Substituted (Kinetic) | Rapid, irreversible deprotonation; minimizes aldol side reactions. |
| Thermodynamic Control | Sodium Ethoxide (NaOEt) | 25 °C (Room Temp) | Ethanol | More Substituted (Thermodynamic) | Reversible deprotonation, allows for equilibration to the more stable enolate; higher risk of aldol condensation.[16] |
| Thermodynamic Control | Sodium Hydride (NaH) | 25 °C - 65 °C | THF/DME | More Substituted (Thermodynamic) | Slower, reversible deprotonation; higher risk of aldol condensation.[10] |
Experimental Protocols
Protocol 1: General Procedure for Ketone Enolization under Kinetic Control to Prevent Self-Condensation
This protocol describes the formation of a kinetic lithium enolate, which can then be used in subsequent reactions.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone substrate
-
Anhydrous quench solution (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (1.05 equivalents). Slowly, add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.[8]
-
Enolate Formation: Cool the LDA solution back down to -78 °C. Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise. The reaction is typically rapid. Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.[8]
-
Subsequent Reaction: The pre-formed enolate is now ready to be reacted with an electrophile. Add the electrophile (1.0 equivalent) slowly to the enolate solution at -78 °C.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction at -78 °C by the slow addition of the anhydrous quench solution. Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
Visualizations
Caption: Unwanted aldol condensation side reaction pathway.
Caption: Troubleshooting workflow for aldol condensation issues.
Caption: Decision logic for selecting a prevention strategy.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ketone - Wikipedia [en.wikipedia.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. uwindsor.ca [uwindsor.ca]
Technical Support Center: Monitoring 3-Phenylbutan-2-ol Reaction Progress with HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress of 3-phenylbutan-2-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound reactions.
Problem 1: Baseline Drift or Wander
Question: My HPLC baseline is drifting or wandering during the analysis of my this compound reaction mixture. What could be the cause and how can I fix it?
Answer: Baseline drift can obscure peaks and affect the accuracy of quantification.[1][2][3] Common causes and their solutions are outlined below:
| Potential Cause | Solution |
| Mobile Phase Issues | |
| Inadequate degassing | Thoroughly degas the mobile phase using methods like sonication, vacuum filtration, or helium sparging to remove dissolved gases.[2] |
| Changes in mobile phase composition | Prepare fresh mobile phase daily, especially if it contains volatile components or buffers.[2] Ensure accurate mixing of mobile phase components. |
| Contaminated mobile phase | Use HPLC-grade solvents and high-purity salts or additives.[4][5] Filter the mobile phase through a 0.45 µm or 0.2 µm filter before use.[2] |
| Instrumental & Environmental Factors | |
| Temperature fluctuations | Use a column oven to maintain a stable column temperature.[2][5] Ensure the detector is also at a stable temperature.[2] Insulate any exposed tubing to minimize environmental temperature effects.[1][3] |
| Detector lamp instability | Allow the detector lamp to warm up sufficiently before analysis. If the lamp is old, it may need to be replaced.[2] |
| Column not equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[2][5] Flush the column with at least 10-20 column volumes of the new mobile phase.[5] |
| Air bubbles in the system | Purge the pump to remove any air bubbles. Check for leaks in the system that could introduce air.[2] |
Problem 2: Peak Tailing
Question: The peaks for my starting material and product (this compound) are showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing can lead to poor resolution and inaccurate integration.[6] It is often caused by secondary interactions between the analyte and the stationary phase.[6]
| Potential Cause | Solution |
| Column-Related Issues | |
| Silanol (B1196071) interactions | For basic compounds, operating at a lower pH (around 2-3) can protonate the silanol groups and reduce tailing.[6][7] For acidic compounds, a pH below the pKa is recommended.[7] Using an end-capped column can also minimize these interactions.[8][9] |
| Column degradation or contamination | Flush the column with a strong solvent to remove contaminants.[7] If performance does not improve, the column may need to be replaced.[7] |
| Column void or packing bed deformation | A sudden appearance of tailing could indicate a void at the column inlet.[7][8] Consider replacing the column or using a guard column.[7] |
| Mobile Phase & Sample Issues | |
| Incorrect mobile phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. |
| Inappropriate buffer concentration | If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[7] |
| Sample overload | Inject a smaller volume or dilute the sample to avoid overloading the column.[8] |
| Instrumental Issues | |
| Extra-column dead volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[7] |
Problem 3: Unexpected or "Ghost" Peaks
Question: I am seeing unexpected peaks in my chromatogram that are not my starting material or expected product. What is their origin?
Answer: Unexpected peaks, often called "ghost peaks," can arise from several sources.[10]
| Potential Cause | Solution |
| Carryover from Previous Injection | Inject a blank (mobile phase) after a concentrated sample to see if the ghost peak appears.[10][11] If so, improve the needle wash procedure on the autosampler. |
| Contaminants in the Mobile Phase or System | Use high-purity solvents and prepare fresh mobile phase daily.[4][10] Flush the HPLC system to remove any accumulated contaminants.[4] |
| Late Eluting Compounds | Extend the run time of a blank injection to see if a broad peak elutes.[11] If a late-eluting peak is present, a gradient elution or a column wash step at the end of each run may be necessary to remove it.[11] |
| Sample Degradation | Ensure the sample is stable in the sample solvent and under the analytical conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for monitoring a this compound reaction?
A1: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. A common starting point is a 50:50 (v/v) mixture.
-
Detection: UV at 254 nm, as the phenyl group will absorb in this region.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method would then be optimized to achieve good resolution between the starting materials, intermediates, and the final product.
Q2: How should I prepare my reaction samples for HPLC analysis?
A2: Proper sample preparation is crucial for accurate results and to protect the HPLC column.
-
Quench the reaction: Stop the reaction at the desired time point.
-
Dilute the sample: Take a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition. This is important to prevent peak distortion.[12]
-
Filter the sample: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column.[2]
Q3: How can I quantify the concentration of this compound and the reactants?
A3: Quantification is typically done using an external standard calibration.
-
Prepare standard solutions: Prepare a series of standard solutions of known concentrations for each compound you want to quantify (reactant and product).[13]
-
Generate a calibration curve: Inject the standard solutions and create a calibration curve by plotting the peak area versus the concentration for each compound.
-
Analyze the reaction sample: Inject your prepared reaction sample.
-
Determine concentrations: Use the peak areas from your sample chromatogram and the calibration curves to calculate the concentrations of the reactant and product.[14]
Q4: My reaction involves chiral isomers of this compound. How can I separate the enantiomers?
A4: To separate enantiomers, a chiral HPLC method is required.[15] This typically involves using a chiral stationary phase (CSP).[15][16]
-
Column: A common choice for chiral separations of alcohols are columns with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives).[17]
-
Mobile Phase: For normal-phase chiral chromatography, a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) is often used.[16][17]
-
Method Development: A systematic screening of different chiral columns and mobile phase compositions is usually necessary to find the optimal separation conditions.[17]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Reaction Monitoring
This protocol provides a general method for monitoring the progress of a reaction that produces this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Dilute the aliquot with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
-
Injection and Analysis: Inject the prepared sample (e.g., 10 µL) into the HPLC system. Monitor the chromatogram at 254 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to the starting material and this compound. Use a pre-established calibration curve to determine the concentration of each component.
-
Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
This protocol outlines a systematic approach to developing a method for separating the enantiomers of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase columns (e.g., polysaccharide-based)
-
-
Reagents:
-
Hexane or Heptane (HPLC grade)
-
Isopropanol or Ethanol (HPLC grade)
-
-
Procedure:
-
Column Screening: Screen a selection of chiral columns with a standard mobile phase (e.g., 90:10 hexane:isopropanol) to identify a column that shows some separation of the enantiomers.
-
Mobile Phase Optimization:
-
Once a suitable column is identified, optimize the mobile phase composition by varying the ratio of the alkane and alcohol to improve resolution.
-
Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds) can sometimes improve peak shape.
-
-
Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to further enhance separation and reduce analysis time.
-
Method Validation: Once optimal conditions are found, validate the method for its intended purpose (e.g., determining enantiomeric excess).
-
Data Presentation
Table 1: HPLC Method Parameters for Reaction Monitoring
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Example Data for Reaction Progress
| Reaction Time (hours) | Starting Material Peak Area | This compound Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 875,000 | 375,000 | 30% |
| 2 | 500,000 | 750,000 | 60% |
| 4 | 125,000 | 1,125,000 | 90% |
| 6 | 25,000 | 1,225,000 | 98% |
Visualizations
References
- 1. labtech.tn [labtech.tn]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 4. agilent.com [agilent.com]
- 5. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromtech.com [chromtech.com]
- 10. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Chiral Resolution of 3-Phenylbutan-2-ol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chiral resolution of 3-phenylbutan-2-ol isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of resolving this compound enantiomers.
Issue 1: Poor or No Resolution in Chiral HPLC
Q: I am not seeing any separation between the enantiomers of this compound on my chiral HPLC column. What should I do?
A: A complete lack of separation, or co-elution, is a common starting point in chiral method development. Here are several potential causes and solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The primary issue may be that the selected CSP does not provide the necessary stereospecific interactions for this compound. Chiral recognition is dependent on the formation of transient diastereomeric complexes, and not all CSPs are effective for all molecules.[1]
-
Solution: Screen a variety of polysaccharide-based CSPs, as these are often effective for a wide range of chiral compounds, including those with aromatic groups.[2] Consider columns with different chiral selectors, such as amylose (B160209) or cellulose (B213188) derivatives.
-
-
Suboptimal Mobile Phase Composition: The type and ratio of the solvents in your mobile phase are critical for achieving selectivity.
-
Solution: Systematically vary the ratio of your mobile phase components. For normal-phase chromatography (e.g., hexane (B92381)/isopropanol), adjust the percentage of the alcohol modifier.[3] Trying a different alcohol, such as ethanol (B145695) instead of isopropanol (B130326), can also alter the selectivity.[4]
-
-
Incorrect Mobile Phase Mode: If normal-phase conditions are unsuccessful, switching to a different chromatographic mode may be necessary.
-
Solution: Consider polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode (e.g., water/acetonitrile) if your initial screening in normal-phase fails.[1]
-
-
Temperature Not Optimized: Temperature influences the thermodynamics of chiral recognition.
-
Solution: Lowering the column temperature can often enhance enantioselectivity.[5] Try decreasing the temperature in 5-10°C increments.
-
Issue 2: Peak Tailing in Chiral HPLC
Q: The peaks for my this compound enantiomers are tailing. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Secondary Interactions with Silica (B1680970): Residual acidic silanol (B1196071) groups on the silica support of the CSP can interact with the hydroxyl group of the alcohol, leading to tailing.
-
Solution: While less common for neutral alcohols than for basic or acidic compounds, adding a mobile phase modifier can sometimes help. However, for neutral compounds, optimizing other parameters is often more effective.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.[5]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to poor peak shape.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[1]
-
Issue 3: Low Yield After Diastereomeric Salt Crystallization
Q: I am getting a very low yield of my desired enantiomer after recrystallizing the diastereomeric salts of this compound. Why is this happening?
A: Low yields in classical resolution can be due to several factors related to the solubility of the diastereomeric salts.
-
Inappropriate Solvent Choice: The chosen solvent may not provide a significant enough difference in solubility between the two diastereomeric salts.
-
Solution: Experiment with different solvent systems. Polar solvents like methanol (B129727) or ethanol, or mixtures with other solvents, are good starting points. The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.
-
-
Suboptimal Temperature Control: Cooling the solution too quickly can lead to co-precipitation of both diastereomers.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath to promote selective crystallization.
-
-
Loss of Product During Washing: The desired diastereomeric salt may have some solubility in the cold washing solvent.
-
Solution: Ensure the washing solvent is ice-cold and use the minimum amount necessary to wash away impurities.[6]
-
Experimental Protocols
Protocol 1: Chiral HPLC Resolution of this compound
This protocol provides a general starting point for developing a chiral HPLC method for the separation of this compound enantiomers.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of about 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Method Optimization:
-
If resolution is insufficient, decrease the percentage of isopropanol in the mobile phase (e.g., to 2%).
-
If peaks are too broad, try reducing the flow rate to 0.5 mL/min.
-
To improve selectivity, decrease the column temperature to 15 °C.[5]
-
Protocol 2: Resolution via Diastereomeric Salt Formation
This protocol describes a classical resolution approach using a chiral resolving agent.
-
Formation of Diastereomeric Esters:
-
Dissolve racemic this compound (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane.
-
Add a chiral derivatizing agent, for example, an enantiomerically pure chiral carboxylic acid like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), along with a coupling agent (e.g., DCC) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Separation of Diastereomers:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Separate the resulting diastereomeric esters using standard silica gel flash column chromatography. An eluent system of ethyl acetate (B1210297) in hexane is a good starting point.
-
-
Liberation of the Pure Enantiomer:
-
Collect the fractions containing the desired single diastereomer.
-
Cleave the ester bond by hydrolysis using a base like potassium hydroxide (B78521) in methanol.
-
After the reaction, neutralize the mixture and extract the liberated this compound enantiomer with a suitable organic solvent.
-
Dry the organic layer, remove the solvent, and purify the resulting alcohol if necessary.
-
-
Characterization:
-
Determine the enantiomeric excess (ee%) of the purified alcohol using the chiral HPLC method described in Protocol 1.
-
Data Presentation
The following table summarizes typical starting conditions and expected performance for the chiral HPLC analysis of this compound on different types of chiral stationary phases.
| Chiral Stationary Phase (CSP) Type | Recommended Column Chemistry | Typical Mobile Phase | Flow Rate (mL/min) | Expected Performance |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | 0.5 - 1.0 | Good to excellent enantioselectivity is often observed for compounds with aromatic groups. |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (90:10, v/v) | 0.5 - 1.0 | Can provide complementary selectivity to amylose-based phases. |
| Cyclodextrin-Based | Beta-cyclodextrin derivative | Acetonitrile / Water (gradient) | 1.0 | May be effective in reversed-phase mode. |
Mandatory Visualizations
Caption: A logical workflow for chiral HPLC method development.
Caption: Experimental workflow for chiral resolution via diastereomer formation.
Caption: A decision-making pathway for troubleshooting poor HPLC resolution.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is generally most successful for a compound like this compound? A1: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives coated or immobilized on a silica support, are typically the most effective for a broad range of chiral compounds, including those with phenyl groups like this compound.[2] It is highly recommended to start by screening a few different polysaccharide columns.
Q2: How does column temperature affect the chiral separation of this compound? A2: Temperature plays a complex role in chiral recognition.[5] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which often leads to better selectivity and improved resolution. However, this is not always the case, and in some instances, a higher temperature might improve peak efficiency. Therefore, temperature should be treated as a key parameter to be optimized for each specific separation.
Q3: When should I choose diastereomeric salt resolution over chiral HPLC? A3: Diastereomeric salt resolution is a classical technique that is particularly useful for preparative scale separations where larger quantities of a single enantiomer are needed. It can be more cost-effective than preparative HPLC if a suitable and inexpensive resolving agent is available. Chiral HPLC, on the other hand, is generally preferred for analytical purposes due to its speed, high resolution, and the small amount of sample required. It is also the method of choice when a suitable resolving agent for crystallization cannot be found.
References
Improving selectivity in the reduction of 3-phenylbutan-2-one
Technical Support Center: Reduction of 3-Phenylbutan-2-one (B1615089)
This guide provides troubleshooting advice and detailed protocols for scientists and researchers working on the stereoselective reduction of 3-phenylbutan-2-one to produce 3-phenyl-2-butanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of 3-phenylbutan-2-one with sodium borohydride (B1222165) (NaBH₄) is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
A1: Achieving high diastereoselectivity in this reduction depends on controlling the trajectory of the hydride attack on the prochiral ketone. The stereochemical outcome is governed by models like the Felkin-Anh and Cram's rules, which consider the steric hindrance of the substituents on the adjacent chiral carbon.[1][2]
-
Problem: Simple reducing agents like NaBH₄ are often not selective enough for substrates with small to medium steric differences between groups on the α-carbon (in this case, phenyl, methyl, and hydrogen).[3][4]
-
Solution 1: Increase Steric Bulk of the Reagent: Employing a bulkier hydride source can enhance selectivity by increasing the steric differentiation between the two faces of the carbonyl. Consider using lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents will preferentially attack from the less hindered face, favoring the syn diastereomer.
-
Solution 2: Chelation Control: If applicable, using a reducing agent with a chelating metal, such as zinc borohydride (Zn(BH₄)₂), can lock the conformation of the substrate and direct the hydride attack, potentially reversing or improving selectivity.[5] This is most effective when a chelating group (like a hydroxyl or alkoxy group) is present on the α-carbon.
-
Solution 3: Lower the Temperature: Reducing the reaction temperature (e.g., to -78 °C) can increase selectivity. Lower thermal energy makes the reaction more sensitive to the small energy differences between the diastereomeric transition states.[6]
Q2: I need to synthesize a single enantiomer of 3-phenyl-2-butanol, but my current method produces a racemic mixture. What are my options?
A2: To achieve an enantioselective reduction, you must introduce a chiral influence into the reaction. This can be done with a chiral reducing agent or a chiral catalyst.
-
Solution 1: Catalytic Asymmetric Reduction: This is often the most efficient method.
-
CBS Reduction (Corey-Bakshi-Shibata): Use a catalytic amount of a chiral oxazaborolidine catalyst with a stoichiometric amount of a borane (B79455) source (like BH₃·SMe₂ or catecholborane).[7][8] This method is highly effective for the asymmetric reduction of prochiral ketones.
-
Asymmetric Transfer Hydrogenation: Employ a chiral transition metal catalyst, such as a Ruthenium-TsDPEN complex, with a hydrogen donor like isopropanol (B130326) or formic acid.[8] This is a robust and often highly selective method.
-
-
Solution 2: Stoichiometric Chiral Reagents: These reagents have a chiral ligand permanently attached.
-
Chirally Modified Borohydrides: Reagents like Alpine-Borane® (derived from α-pinene) can give good enantioselectivity, especially for ketones with significant steric differences between the two substituents.[7]
-
Chirally Modified Aluminum Hydrides: BINAL-H reagents, which are prepared from lithium aluminum hydride and a chiral binaphthol ligand, are very effective for reducing ketones that have a π-system (like a phenyl group) attached to the carbonyl.[9]
-
Q3: My reaction is sluggish or incomplete. What are the common causes?
A3: Incomplete conversion can stem from several factors related to reagents and conditions.
-
Inactive Reducing Agent: Sodium borohydride can decompose upon exposure to atmospheric moisture.[10] Ensure you use a freshly opened container or a properly stored reagent. Lithium aluminum hydride (LiAlH₄) is extremely reactive with protic solvents and moisture.[3]
-
Suboptimal Solvent: While NaBH₄ reductions are often performed in protic solvents like methanol (B129727) or ethanol, the choice of solvent can impact reactivity.[10][11] Ensure your ketone is fully dissolved. For more powerful or sensitive reagents like LiAlH₄, a dry aprotic solvent (e.g., THF, diethyl ether) is mandatory.[12]
-
Insufficient Stoichiometry: In principle, one mole of NaBH₄ can reduce four moles of a ketone.[13] However, in practice, it is common to use a molar excess (e.g., at least 2 equivalents of hydride) to ensure complete reaction.[13]
-
Low Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. Allow for sufficient reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC).[13]
Data Presentation: Selectivity in Ketone Reductions
The following tables summarize typical outcomes for different reduction strategies. Note that exact ratios for 3-phenylbutan-2-one may vary based on specific experimental conditions.
Table 1: Diastereoselectivity of Achiral Hydride Reductions
| Reducing Agent | Typical Solvent | Typical Temp. (°C) | Expected Major Diastereomer (for 3-phenylbutan-2-one) | Typical Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 25 | syn | ~ 2:1 to 3:1 |
| LiAlH₄ | THF | 0 | syn | ~ 3:1 to 4:1 |
| L-Selectride® | THF | -78 | syn | > 10:1 |
| Zn(BH₄)₂ | Diethyl Ether | 0 | anti (via chelation if applicable) | Varies |
Table 2: Enantioselectivity of Chiral Reduction Methods
| Method/Reagent | Chiral Influence | Stoichiometric Reductant | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| CBS Reduction | (S)-CBS Catalyst | BH₃·SMe₂ | >95% for (R)-alcohol |
| Noyori Transfer Hydrogenation | (S,S)-RuCl(TsDPEN)(p-cymene) | Isopropanol | >97% for (R)-alcohol[8] |
| Alpine-Borane® | (+)-α-Pinene | 9-BBN | Moderate to high (Varies) |
| BINAL-H | (S)-BINOL | LiAlH₄ | >90% for (S)-alcohol |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction with NaBH₄
This protocol is adapted from standard laboratory procedures for ketone reduction.[3][10][11]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylbutan-2-one (1.0 eq) in methanol (approx. 15-20 mL per gram of ketone).
-
Cooling: Cool the solution in an ice-water bath to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, ~0.5 eq, which provides 2.0 eq of hydride) to the stirred solution in small portions over 5-10 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC until the starting ketone is consumed.[13]
-
Quenching: Carefully quench the reaction by slowly adding water, followed by dilute acid (e.g., 1 M HCl) until the bubbling ceases.
-
Workup: Extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.[14]
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the 3-phenyl-2-butanol.
Protocol 2: General Procedure for Enantioselective CBS Reduction
This protocol is based on established methods for the Corey-Bakshi-Shibata reduction.[8]
-
Preparation: To a flame-dried, three-neck flask under a nitrogen or argon atmosphere, add a solution of the chiral CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.05-0.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Borane Addition: Cool the flask to 0 °C and slowly add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂, ~0.6-1.0 eq) dropwise. Stir for 10-15 minutes at this temperature.
-
Substrate Addition: Add a solution of 3-phenylbutan-2-one (1.0 eq) in anhydrous THF dropwise over 20-30 minutes, maintaining the internal temperature.
-
Reaction: Stir the reaction at the controlled temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, cool it to 0 °C and very carefully quench it by the slow, dropwise addition of methanol. This will decompose the excess borane. Caution: Vigorous hydrogen evolution.
-
Workup: After gas evolution ceases, the mixture can be concentrated. The residue is then subjected to a standard aqueous workup and extraction as described in Protocol 1.
-
Purification: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).
Visualizations
Caption: Decision workflow for selecting a reduction strategy.
Caption: General workflow for ketone reduction experiments.
References
- 1. quora.com [quora.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. studylib.net [studylib.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. webassign.net [webassign.net]
- 11. webassign.net [webassign.net]
- 12. books.rsc.org [books.rsc.org]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: One-Pot Deprotection and Reduction for Amino Alcohol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and optimized protocols for the one-pot synthesis of amino alcohols from N-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of a one-pot synthesis for amino alcohols? A one-pot synthesis combines multiple reaction steps (in this case, deprotection and reduction) into a single procedure without isolating intermediates. This approach is highly efficient, saving time, reagents, and solvents. It also minimizes product loss that can occur during intermediate purification steps, often leading to higher overall yields.
Q2: Which N-protecting groups are most suitable for this one-pot procedure? The tert-butyloxycarbonyl (Boc) group is one of the most common and suitable protecting groups for this synthesis.[1][2] Its acid-labile nature allows for in-situ removal under conditions that can be compatible with subsequent reduction. Other groups like Carbobenzyloxy (Cbz) can also be used, though they may require different deprotection strategies (e.g., hydrogenolysis) that are less amenable to a one-pot acid-labile deprotection/reduction sequence.
Q3: What are the most common reducing agents used for converting the carboxylic acid to an alcohol? Strong hydride reagents are typically required. Lithium aluminum hydride (LiAlH₄) is very effective but can be hazardous.[3][4] Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce a carboxylic acid directly but can be used effectively if the acid is first activated, for example, by conversion to a mixed anhydride (B1165640) or in the presence of additives like iodine.[4][5][6] Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also a common and effective choice.[7]
Q4: How can I monitor the progress of the reaction? Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product.[8][9] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of the starting material and confirming the mass of the desired amino alcohol.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the one-pot synthesis.
Problem 1: Incomplete Deprotection of the N-Boc Group
-
Possible Cause: Insufficient acid strength, concentration, or reaction time. The rate of Boc cleavage is highly dependent on the acid concentration.[8]
-
Solution:
-
Increase Acid Concentration: For trifluoroacetic acid (TFA), a 25-50% solution in a solvent like dichloromethane (B109758) (DCM) is a typical starting point.[10] If deprotection is still slow, the concentration can be increased.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration (e.g., 2-4 hours) until the starting material is fully consumed.[8][11]
-
Switch Reagent: For stubborn substrates, consider using a stronger acidic system, such as 4M HCl in dioxane.[8][12]
-
-
-
Possible Cause: Steric hindrance around the Boc-protected amine. Bulky amino acid side chains can slow the reaction rate.[8][9][11]
-
Solution:
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40°C) can help overcome the energy barrier, but this should be done cautiously as it can also promote side reactions.[8]
-
Use Stronger Acid: As mentioned above, switching to a more potent acidic reagent like 4M HCl in dioxane can be effective.[8]
-
-
Problem 2: Low Yield of the Final Amino Alcohol
-
Possible Cause: Ineffective reduction of the carboxylic acid.
-
Solution:
-
Choice of Reducing Agent: Ensure the reducing agent is suitable. NaBH₄ alone is often insufficient for carboxylic acids.[4] Use a stronger agent like LiAlH₄ or a borane complex (BH₃·THF).[3][7]
-
Acid Activation: If using NaBH₄, the carboxylic acid must be activated first. This can be done in a one-pot fashion by forming a mixed anhydride with ethyl chloroformate or by using 1,1'-carbonyldiimidazole (B1668759) (CDI) prior to adding the reducing agent.[5][6]
-
Reagent Stoichiometry: Ensure a sufficient excess of the reducing agent is used to account for any reactive functional groups and potential quenching by the acidic deprotection reagent if not properly neutralized or buffered.
-
-
-
Possible Cause: Racemization of the chiral center.
-
Solution: Maintain low temperatures during the reduction step, especially when using powerful reducing agents. Perform the reaction at 0°C or below to minimize racemization. The use of NaBH₄ with a mixed anhydride intermediate at low temperatures has been shown to proceed with little racemization.[5]
-
Problem 3: Formation of Side Products
-
Possible Cause: Alkylation by the tert-butyl cation. During acidic deprotection, the Boc group forms a reactive tert-butyl cation which can alkylate nucleophilic side chains (e.g., on Tryptophan or Methionine).[9]
-
Solution: Add a "scavenger" to the reaction mixture. Scavengers like triethylsilane (TES) or thioanisole (B89551) are nucleophiles that trap the tert-butyl cation before it can react with the substrate.[9]
-
-
Possible Cause: Formation of an intermediate amino aldehyde. Insufficient reduction can sometimes lead to the isolation of the amino aldehyde instead of the alcohol, particularly with milder reducing agents.[5]
-
Solution: Increase the equivalents of the reducing agent and/or extend the reaction time. Ensure the reaction is allowed to proceed to completion as monitored by TLC or LC-MS.
-
Optimization Data
Optimizing the choice of reducing agent is critical for achieving high yields. The following table summarizes yields reported for the reduction of various amino acids or their N-protected derivatives to amino alcohols using different methods.
| Starting Material | Protecting Group | Reducing Agent / System | Solvent | Yield (%) | Reference |
| L-Valine | None | LiAlH₄ | THF | 73-75 | [3] |
| L-Phenylalanine | None | Li / AlCl₃ | THF | 74.8-91.4 | [13] |
| Various Amino Acids | None | NaBH₄ / I₂ | THF | 80-98 | [3][13] |
| Various Amino Acid Esters | N/A | NaBH₄ / CH₃OH | Methanol | 88-94 | [3][13] |
| N-Boc-L-Phenylalanine Methyl Ester | Boc | NaBH₄ / LiCl | Methanol | 94 | [14] |
| Various N-Protected Amino Acids | Boc, Z, Fmoc | CDI activation, then NaBH₄ | THF / H₂O | 81-98 | [6] |
Experimental Protocols & Visualizations
Protocol: One-Pot Synthesis of L-Phenylalaninol from N-Boc-L-Phenylalanine
This protocol involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, followed by in-situ reduction with sodium borohydride. This method avoids harsh reagents like LiAlH₄ and has been shown to produce high yields with minimal racemization.[5]
Materials:
-
N-Boc-L-Phenylalanine
-
Tetrahydrofuran (THF), anhydrous
-
N-Methylmorpholine (NMM)
-
Ethyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Water
-
1M HCl
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-L-phenylalanine (1 equivalent) in anhydrous THF.
-
Activation: Cool the solution to -15°C using an ice-salt bath. Add N-methylmorpholine (1 equivalent) dropwise, followed by the slow, dropwise addition of ethyl chloroformate (1 equivalent). Stir the resulting mixture at -15°C for 15-20 minutes to form the mixed anhydride.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in water. Add this NaBH₄ solution dropwise to the cold mixed anhydride solution, ensuring the temperature remains below 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring its progress by TLC.
-
Workup:
-
Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-phenylalaninol.
-
-
Deprotection (if free amine is desired): The crude N-Boc-L-phenylalaninol can be dissolved in a solution of 4M HCl in dioxane or 25-50% TFA in DCM and stirred at room temperature for 1-2 hours to remove the Boc group.[8] The solvent is then removed under reduced pressure to yield the L-phenylalaninol salt.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. benthamopen.com [benthamopen.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. jocpr.com [jocpr.com]
- 14. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
Safe handling and storage of 3-phenylbutan-2-ol
This guide provides essential information for the safe handling, storage, and use of 3-phenylbutan-2-ol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a chemical compound with the formula C10H14O.[1] It is classified as an irritant. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Q2: What are the GHS hazard classifications for this compound?
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazard classifications:
-
Skin irritation (Category 2)[1]
-
Serious eye irritation (Category 2A)[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE should always be worn when handling this compound to minimize exposure risk. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield.[2]
-
Skin Protection: Chemical-resistant gloves (such as nitrile rubber) and a lab coat.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
Q4: How should this compound be stored?
Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep the container tightly closed when not in use.[3] It should be stored away from heat, sparks, open flames, and other sources of ignition.
Q5: What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents.[3]
Troubleshooting Guides
Spill Response
Issue: A small spill of this compound has occurred in the lab.
Solution:
-
Safety First: Immediately alert others in the vicinity and ensure the area is well-ventilated.[4]
-
Personal Protective Equipment (PPE): Before cleaning, don the appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[2][4]
-
Containment: If it is safe to do so, prevent the spill from spreading by creating a dike around it with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[4][5]
-
Absorption: Gently cover the spill with the absorbent material, starting from the outside and working inwards.[4][6]
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[5][7]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[5]
-
Disposal: Dispose of the sealed container and any contaminated materials according to your institution's hazardous waste disposal procedures.[8]
dot graph Spill_Cleanup_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
Spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alert [label="Alert Others & Ventilate Area", fillcolor="#FBBC05"]; Don_PPE [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#FBBC05"]; Assess [label="Assess Spill Size", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Small_Spill [label="Small & Manageable", fillcolor="#34A853", fontcolor="#FFFFFF"]; Large_Spill [label="Large or Unmanageable", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contain [label="Contain Spill with\nInert Absorbent", fillcolor="#FBBC05"]; Absorb [label="Absorb Material", fillcolor="#FBBC05"]; Collect [label="Collect Waste in\nSealed Container", fillcolor="#FBBC05"]; Decontaminate [label="Decontaminate Spill Area", fillcolor="#FBBC05"]; Dispose [label="Dispose of as\nHazardous Waste", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contact_EHS [label="Contact Emergency Personnel\n(EHS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Spill -> Alert; Alert -> Don_PPE; Don_PPE -> Assess; Assess -> Small_Spill [label="Yes"]; Assess -> Large_Spill [label="No"]; Small_Spill -> Contain; Contain -> Absorb; Absorb -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; Large_Spill -> Evacuate; Evacuate -> Contact_EHS; } A decision-making workflow for responding to a this compound spill.
First Aid
Issue: Accidental exposure to this compound.
Solution:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with soap and plenty of water. If skin irritation occurs, seek medical attention.[7][10]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
dot graph First_Aid_Procedure { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
Exposure [label="Exposure Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eye_Contact [label="Eye Contact", fillcolor="#FBBC05"]; Skin_Contact [label="Skin Contact", fillcolor="#FBBC05"]; Inhalation [label="Inhalation", fillcolor="#FBBC05"]; Ingestion [label="Ingestion", fillcolor="#FBBC05"]; Flush_Eyes [label="Flush Eyes with Water\nfor 15 minutes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Remove_Clothing [label="Remove Contaminated Clothing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_Skin [label="Wash Skin with\nSoap & Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fresh_Air [label="Move to Fresh Air", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rinse_Mouth [label="Rinse Mouth with Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seek_Medical_Attention [label="Seek Immediate\nMedical Attention", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Exposure -> Eye_Contact; Exposure -> Skin_Contact; Exposure -> Inhalation; Exposure -> Ingestion; Eye_Contact -> Flush_Eyes -> Seek_Medical_Attention; Skin_Contact -> Remove_Clothing -> Wash_Skin; Wash_Skin -> Seek_Medical_Attention [label="If irritation persists"]; Inhalation -> Fresh_Air -> Seek_Medical_Attention [label="If feeling unwell"]; Ingestion -> Rinse_Mouth -> Seek_Medical_Attention; } First aid procedures for different types of exposure to this compound.
Data Presentation
| Property | Value |
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| Appearance | Liquid |
| GHS Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
| Storage Temperature | Room temperature |
| Incompatibilities | Strong oxidizing agents[3] |
Experimental Protocols
General Protocol for a Reaction Using this compound as a Solvent or Reagent
This protocol outlines the general steps for safely using this compound in a chemical reaction. Note: This is a general guideline; always refer to your specific, validated experimental protocol.
-
Preparation and Precaution:
-
Conduct a thorough risk assessment for the entire experimental procedure.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible.[2]
-
Assemble all necessary glassware and equipment, checking for any defects.
-
Don the appropriate PPE: chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[2]
-
-
Reagent Handling:
-
Reaction Setup and Execution:
-
Set up the reaction apparatus within the fume hood.
-
If the reaction requires heating, use a controlled heating source such as a heating mantle with a stirrer. Avoid open flames.
-
Add reagents in the order specified by your protocol.
-
Monitor the reaction for any unexpected changes.
-
-
Work-up and Purification:
-
Quench the reaction and perform extractions inside the fume hood.
-
Handle all waste, including aqueous layers and solvent washes, as hazardous waste.
-
-
Waste Disposal:
-
Decontamination:
-
Thoroughly clean all glassware and equipment used.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly with soap and water after completing the experiment.[3]
-
References
- 1. This compound | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-methyl-3-phenylbutan-2-ol | 2977-31-3-Molbase [molbase.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. cdn.chemservice.com [cdn.chemservice.com]
Validation & Comparative
A Spectroscopic Showdown: Differentiating the Diastereomers of 3-Phenylbutan-2-ol
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a detailed spectroscopic comparison of the diastereomers of 3-phenylbutan-2-ol, the (2R,3R)/(2S,3S) erythro pair and the (2R,3S)/(2S,3R) threo pair, offering a framework for their unambiguous identification.
This document outlines the distinct spectroscopic signatures of these diastereomers as observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subtle differences in their three-dimensional structures give rise to unique spectral features, which, when analyzed in concert, allow for their clear differentiation. Experimental data is presented in a comparative format, and detailed protocols for the key analytical techniques are provided.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | Key Differentiating Features |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) of the methine protons (CH-OH and CH-Ph) and the methyl groups are distinct for each diastereomer. |
| ¹³C NMR | Chemical shifts of the carbons in the chiral centers (C2 and C3) and the adjacent methyl groups show measurable differences between the erythro and threo isomers. |
| Infrared (IR) Spectroscopy | The position and shape of the O-H stretching vibration band can differ due to variations in intramolecular hydrogen bonding between the diastereomers. |
| Mass Spectrometry (MS) | While the mass spectra of diastereomers are typically very similar, subtle differences in the relative abundance of certain fragment ions may be observed under high-resolution conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers
NMR spectroscopy is the most powerful tool for distinguishing between the diastereomers of this compound. The different spatial arrangements of the substituents in the erythro and threo isomers lead to distinct magnetic environments for the protons and carbons, resulting in unique chemical shifts and coupling constants.
¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Proton | erythro (2R,3R)/(2S,3S) | threo (2R,3S)/(2S,3R) |
| CH₃ (on C2) | ~1.15 (d, J ≈ 6.5 Hz) | ~0.95 (d, J ≈ 6.8 Hz) |
| CH₃ (on C3) | ~1.25 (d, J ≈ 7.0 Hz) | ~1.20 (d, J ≈ 7.2 Hz) |
| OH | Variable (broad s) | Variable (broad s) |
| CH (on C2) | ~3.90 (quintet, J ≈ 6.5 Hz) | ~4.10 (quintet, J ≈ 6.8 Hz) |
| CH (on C3) | ~2.60 (quintet, J ≈ 7.0 Hz) | ~2.75 (quintet, J ≈ 7.2 Hz) |
| Aromatic (Ph) | ~7.20-7.40 (m) | ~7.15-7.35 (m) |
¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Carbon | erythro (2R,3R)/(2S,3S) | threo (2R,3S)/(2S,3R) |
| CH₃ (on C2) | ~21.5 | ~18.0 |
| CH₃ (on C3) | ~16.0 | ~19.5 |
| C2 (CH-OH) | ~72.0 | ~74.0 |
| C3 (CH-Ph) | ~49.0 | ~51.0 |
| Aromatic (Ph) | ~126.0-145.0 | ~126.0-145.0 |
Infrared (IR) Spectroscopy: The Hydrogen Bonding Signature
The key diagnostic feature in the IR spectra of the this compound diastereomers is the O-H stretching vibration. The ability of the hydroxyl group to form an intramolecular hydrogen bond with the phenyl group's π-electron system is conformation-dependent and, therefore, differs between the erythro and threo isomers. This results in variations in the position and shape of the O-H band.
| Diastereomer | O-H Stretching Frequency (ν) | Interpretation |
| erythro | Broader band, shifted to a lower wavenumber (~3600-3620 cm⁻¹) | Indicates a higher population of conformers with intramolecular hydrogen bonding. |
| threo | Sharper band, at a slightly higher wavenumber (~3620-3640 cm⁻¹) | Suggests weaker or less frequent intramolecular hydrogen bonding. |
Mass Spectrometry (MS): A Subtle Distinction
While mass spectrometry is not the primary technique for distinguishing diastereomers, as they have identical masses and often similar fragmentation patterns, high-resolution analysis can sometimes reveal minor differences in the relative abundances of fragment ions. The primary fragmentation pathways for this compound involve the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule.
Common Fragmentation Pathways:
-
Loss of a methyl group (M-15): [C₉H₁₁O]⁺
-
Loss of an ethyl group (M-29): [C₈H₉O]⁺
-
Loss of a phenyl group (M-77): [C₄H₉O]⁺
-
Loss of water (M-18): [C₁₀H₁₂]⁺
-
Formation of the tropylium (B1234903) ion: [C₇H₇]⁺ (m/z 91)
-
Cleavage yielding a benzylic cation: [C₈H₉]⁺ (m/z 105)
Subtle variations in the ratios of these fragment ions may be observed between the two diastereomers, reflecting differences in the stability of the precursor ions.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound diastereomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024). Proton decoupling is applied during acquisition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC) system to ensure the analysis of a pure compound. Use a capillary column suitable for the separation of alcohols (e.g., a DB-5 or equivalent).
-
GC Conditions: Use a temperature program that effectively separates the diastereomers. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-200.
Logical Workflow for Diastereomer Identification
Caption: Workflow for the spectroscopic differentiation of this compound diastereomers.
By employing a combination of these spectroscopic techniques and adhering to the detailed protocols, researchers can confidently distinguish between the erythro and threo diastereomers of this compound, a crucial step in the development of stereochemically pure chemical entities.
A Comparative Guide to the Synthesis of Enantiopure 3-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 3-phenylbutan-2-ol are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry at the two chiral centers is crucial for their biological activity, making the development of efficient and highly selective synthetic routes a significant area of research. This guide provides a comparative overview of three prominent methods for synthesizing enantiopure this compound: enzymatic reduction of 3-phenyl-2-butanone, kinetic resolution of racemic this compound using lipases, and Noyori asymmetric hydrogenation of 3-phenyl-2-butanone.
Data Presentation: A Quantitative Comparison of Synthesis Routes
The following table summarizes the key performance indicators for each of the three primary synthesis routes to enantiopure this compound. This data is compiled from literature reports and provides a basis for selecting the most appropriate method based on desired yield, enantioselectivity, and reaction conditions.
| Synthesis Route | Starting Material | Key Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time |
| Enzymatic Reduction | 3-Phenyl-2-butanone | Alcohol Dehydrogenase (e.g., W110A TeSADH) | (S)-3-Phenylbutan-2-ol | >99 | >99 | 24 h |
| Lipase-Catalyzed Kinetic Resolution | Racemic this compound | Immobilized Lipase (B570770) (e.g., Novozym 435) | (R)-3-Phenylbutan-2-ol & (S)-acetate | ~48 (alcohol) | >99 (alcohol) | 48 h |
| Noyori Asymmetric Hydrogenation | 3-Phenyl-2-butanone | Ru-BINAP complex | (R)- or (S)-3-Phenylbutan-2-ol | ~94 | >99 | 12 h |
Logical Workflow of Synthesis Strategies
The following diagram illustrates the relationship between the different starting materials and the three primary synthetic pathways to obtain enantiopure this compound.
Caption: Comparative workflow of enantiopure this compound synthesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Enzymatic Reduction of 3-Phenyl-2-butanone
This protocol utilizes a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) for the asymmetric reduction of 3-phenyl-2-butanone to yield (S)-3-phenylbutan-2-ol.[1]
Materials:
-
3-Phenyl-2-butanone
-
W110A TeSADH (lyophilized powder)
-
NADP⁺ (nicotinamide adenine (B156593) dinucleotide phosphate)
-
Isopropanol
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 3-phenyl-2-butanone (10 mM) in Tris-HCl buffer containing 30% (v/v) isopropanol.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Initiate the reaction by adding W110A TeSADH to a final concentration of 1 mg/mL.
-
Seal the vessel and incubate the reaction mixture at 30°C with gentle agitation for 24 hours.
-
Monitor the reaction progress by gas chromatography (GC) using a chiral column.
-
Upon completion, extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting (S)-3-phenylbutan-2-ol by flash column chromatography.
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol employs an immobilized lipase, Novozym 435 (Candida antarctica lipase B), to perform a kinetic resolution of racemic this compound through enantioselective acylation.
Materials:
-
Racemic this compound
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Hexane (B92381) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of racemic this compound (1 mmol) in anhydrous hexane (10 mL), add Novozym 435 (50 mg).
-
Add vinyl acetate (2 mmol) to the mixture.
-
Incubate the reaction at 40°C with shaking (200 rpm) for 48 hours.
-
Monitor the progress of the resolution by chiral GC.
-
After approximately 50% conversion, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-3-phenylbutan-2-ol from the acetylated (S)-enantiomer by flash column chromatography on silica gel.
Noyori Asymmetric Hydrogenation of 3-Phenyl-2-butanone
This protocol describes the asymmetric hydrogenation of 3-phenyl-2-butanone using a chiral Ru-BINAP catalyst to produce enantiopure this compound. The enantiomer obtained depends on the chirality of the BINAP ligand used.
Materials:
-
3-Phenyl-2-butanone
-
[RuCl₂((R)- or (S)-BINAP)]₂·NEt₃ complex
-
Hydrogen gas (H₂)
-
Methanol (B129727) (degassed)
-
Pressurized hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst (substrate to catalyst ratio of 1000:1).
-
Add a degassed solution of 3-phenyl-2-butanone (1 mmol) in methanol (5 mL).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 50°C for 12 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Determine the enantiomeric excess of the product by chiral GC analysis.
-
Purify the product by flash column chromatography.
References
3-Phenylbutan-2-ol vs other chiral alcohols in asymmetric catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or ligand is a critical decision in the design of enantioselective synthetic routes. This guide provides a comparative overview of 3-phenylbutan-2-ol and other common chiral alcohols in the context of asymmetric catalysis, supported by available experimental data and detailed methodologies.
Chiral alcohols are fundamental building blocks and directing groups in asymmetric synthesis. Their utility stems from their ability to create a chiral environment around a reaction center, influencing the stereochemical outcome of a transformation. While a vast array of chiral alcohols have been successfully employed, this guide focuses on the performance of this compound in comparison to other widely used alternatives such as 1-phenylethanol, menthol, and derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL).
Performance in Asymmetric Reactions: A Comparative Analysis
The efficacy of a chiral alcohol in asymmetric catalysis is typically evaluated by the yield of the desired product and the level of stereoselectivity, expressed as enantiomeric excess (ee%) for chiral products or diastereomeric excess (de%) when a chiral auxiliary is used. The following sections present a summary of available data for key asymmetric transformations.
Enantioselective Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the effectiveness of chiral ligands. While direct comparative studies featuring ligands derived from this compound are not extensively documented in publicly available literature, we can analyze the performance of analogous systems. For instance, in the reduction of acetophenone (B1666503), a common substrate, various chiral ligands derived from amino alcohols have been investigated.
Table 1: Performance of Chiral Alcohols/Derived Ligands in the Asymmetric Reduction of Acetophenone
| Chiral Alcohol Precursor | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |
| This compound (Hypothetical) | Ru-complex | Isopropanol | 25 | - | - | - |
| 1-Phenylethanol | Ru-complex | Isopropanol | 25 | >95 | >98 | (R) |
| (1R,2S)-Norephedrine | BH₃·THF | THF | -20 | 92 | 85 | (S) |
| (-)-Menthol | LiAlH₄/Modifier | Diethyl ether | -78 | 85 | 75 | (R) |
| (R)-BINOL | LiAlH₄ | THF | -100 | 98 | >99 | (R) |
Note: Data for this compound is hypothetical due to a lack of specific comparative experimental results in the surveyed literature. The performance of a catalyst derived from this compound would be influenced by the specific ligand structure and reaction conditions.
Diastereoselective Alkylation
Chiral alcohols are frequently used as auxiliaries to direct the stereoselective alkylation of enolates. The chiral auxiliary is temporarily attached to the substrate, and its steric bulk directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
Table 2: Performance of Chiral Auxiliaries in the Asymmetric Alkylation of Propionyl Imides
| Chiral Auxiliary | Base | Electrophile | Solvent | Temp. (°C) | Yield (%) | de (%) |
| This compound (Hypothetical) | LDA | Benzyl bromide | THF | -78 | - | - |
| (-)-8-Phenylmenthol | LDA | Methyl iodide | THF | -78 | 90 | >98 |
| (S)-4-Benzyl-2-oxazolidinone | NaHMDS | Allyl bromide | THF | -78 | 95 | >99 |
| (1R,2R)-Pseudoephedrine | LDA | Ethyl iodide | THF | 0 | 92 | >98 |
| 1-Phenylethanol | LDA | Benzyl bromide | THF | -78 | 88 | 90 |
Note: Data for this compound is hypothetical. The diastereoselectivity would depend on the specific substrate and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the types of reactions discussed.
General Protocol for Asymmetric Reduction of Acetophenone using a Chiral Ru-complex
-
Catalyst Preparation: In a nitrogen-flushed glovebox, a solution of the chiral ligand (derived from the corresponding chiral alcohol) and a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) in an appropriate solvent (e.g., isopropanol) is stirred at room temperature for a specified time to form the active catalyst.
-
Reaction Setup: To a solution of acetophenone in isopropanol, the pre-formed catalyst solution is added.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature for the required time, and the progress is monitored by TLC or GC.
-
Work-up and Analysis: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC.
General Protocol for Diastereoselective Alkylation using a Chiral Auxiliary
-
Substrate Preparation: The chiral alcohol is esterified with the desired carboxylic acid derivative (e.g., propionyl chloride) to form the chiral substrate.
-
Enolate Formation: The chiral ester is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base (e.g., LDA or NaHMDS) is added dropwise to generate the enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution, and the reaction is stirred until completion.
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and concentrated. The diastereomeric excess of the crude product is determined by ¹H NMR or GC analysis.
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis or reduction to yield the desired chiral product.
Visualizing Asymmetric Catalysis Workflows
To illustrate the logical flow of a typical asymmetric catalysis experiment, the following diagrams are provided.
Caption: A general experimental workflow for asymmetric catalysis.
Navigating the Maze of Molecular Structure: A Comparative Guide to the Validation of 3-phenylbutan-2-ol
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and fundamental research. For a chiral molecule like 3-phenylbutan-2-ol, an unambiguous structural assignment is paramount. This guide provides a comparative analysis of the primary method for absolute structure elucidation, single-crystal X-ray crystallography, alongside the more routinely employed spectroscopic techniques for structural confirmation.
While X-ray crystallography stands as the gold standard for providing unequivocal proof of a molecule's atomic arrangement in the solid state, publicly available crystallographic data for this compound is scarce.[1] Consequently, researchers and chemists predominantly rely on a suite of spectroscopic methods to verify its structure. This guide will therefore present a detailed overview of these spectroscopic techniques, their expected outcomes for this compound, and a generalized protocol for X-ray crystallography, using data from a structurally similar compound as an illustrative example.
Spectroscopic Validation: The Workhorse of Structural Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with Mass Spectrometry (MS), form the triumvirate of techniques for the routine structural validation of organic molecules like this compound.[2][3][4] These methods provide a detailed picture of the molecular connectivity and the chemical environment of atoms within the molecule.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, which are crucial for its identification and distinction from potential isomers or impurities.
Table 1: ¹H NMR Spectral Data for this compound (Typical Solvent: CDCl₃)
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (C₆H₅) | ~7.1 - 7.4 | Multiplet |
| Methine Proton (CH-Ph) | ~2.7 - 2.9 | Quartet or Multiplet |
| Methine Proton (CH-OH) | ~3.8 - 4.0 | Quartet or Multiplet |
| Methyl Protons (CH₃-CH(Ph)) | ~1.2 - 1.4 | Doublet |
| Methyl Protons (CH₃-CH(OH)) | ~1.1 - 1.3 | Doublet |
| Hydroxyl Proton (OH) | Variable | Singlet (broad) |
Table 2: ¹³C NMR Spectral Data for this compound (Typical Solvent: CDCl₃)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Aromatic Carbons (C₆H₅) | ~126 - 145 |
| Methine Carbon (CH-Ph) | ~45 - 55 |
| Methine Carbon (CH-OH) | ~65 - 75 |
| Methyl Carbon (CH₃-CH(Ph)) | ~15 - 25 |
| Methyl Carbon (CH₃-CH(OH)) | ~20 - 30 |
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O | Stretching | 1050 - 1150 |
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄O[5] |
| Molecular Weight | 150.22 g/mol [5] |
| Key Fragmentation Peaks (m/z) | 135, 105, 91, 77 |
X-ray Crystallography: The Definitive, Yet Elusive, Answer
X-ray crystallography offers an unparalleled level of detail, providing the precise coordinates of each atom in a crystal lattice.[6][7][8] This technique is indispensable for determining the absolute stereochemistry of chiral molecules. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the molecular structure can be elucidated.[6][7]
Due to the lack of specific crystallographic data for this compound, we present data for phenibut (4-amino-3-phenylbutanoic acid), a structurally related molecule, to illustrate the nature of crystallographic parameters.[1]
Table 5: Comparative Crystallographic Data for Phenibut
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Phenibut | C₁₀H₁₃NO₂ | Monoclinic | P2₁/c | 10.134 | 11.776 | 15.652 | 90 | 109.11 | 90 |
| Phenibut Hydrate | C₁₀H₁₃NO₂ · H₂O | Monoclinic | P2₁/n | 5.869 | 17.891 | 9.948 | 90 | 99.18 | 90 |
This data for phenibut is provided for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallographic study.[1]
Experimental Protocols
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used to obtain one-dimensional spectra. Further two-dimensional experiments (e.g., COSY, HSQC) can be performed to confirm proton-proton and proton-carbon correlations.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the neat liquid sample is placed directly on the diamond or germanium crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]
3. Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Electron impact (EI) is a common ionization method for small molecules like this compound.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that shows the molecular ion peak and characteristic fragmentation patterns.
X-ray Crystallography (Generalized Protocol)
1. Crystallization:
-
High-purity this compound is dissolved in a suitable solvent or solvent mixture to create a supersaturated solution.
-
Common crystallization techniques include slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), or cooling crystallization.[8] The goal is to grow a single, defect-free crystal of sufficient size (typically >0.1 mm in all dimensions).[7]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas to minimize radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
3. Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.
-
Computational methods are then employed to solve the phase problem and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final, highly accurate molecular structure.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. (2S,3R)-3-phenylbutan-2-ol | C10H14O | CID 12335569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chiral Auxiliaries for Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, chiral auxiliaries have established themselves as indispensable tools for controlling stereochemistry. These molecular scaffolds are temporarily incorporated into a prochiral substrate, effectively guiding the stereochemical course of a reaction before being subsequently removed. This guide provides a comprehensive comparison of four widely used chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultam, (-)-8-Phenylmenthol, and Pseudoephedrine. Their performance in key asymmetric transformations is evaluated based on diastereoselectivity and yield, supported by detailed experimental protocols.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is highly dependent on the specific reaction, substrate, and conditions employed. The following tables summarize the performance of the selected auxiliaries in asymmetric alkylation, aldol (B89426), and Diels-Alder reactions, providing a quantitative basis for comparison.
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | 61-77 |
| Oppolzer's Sultam | N-Propionylcamphorsultam | Methyl iodide | NaHMDS | >99:1 | 95 |
| Pseudoephedrine | N-Propionylpseudoephedrine amide | Benzyl (B1604629) bromide | LDA | >99:1 | 91 |
Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | Propionyl Imide | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85 |
| Oppolzer's Sultam | Propionyl Imide | Benzaldehyde | TiCl₄ | 98:2 (anti:syn) | - |
Asymmetric Diels-Alder & Cyclopropanation Reactions
| Chiral Auxiliary | Dienophile/Unsaturated Ester | Diene/Ylide | Lewis Acid/Base | Diastereomeric Excess (d.e.) | Yield (%) |
| Oppolzer's Sultam | N-Acryloylcamphorsultam | Cyclopentadiene | Et₂AlCl | >98% | >90 |
| (-)-8-Phenylmenthol | (-)-8-Phenylmenthyl cinnamate | Telluronium Ylide | LiTMP | 95% | 84 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation.
Asymmetric Alkylation of N-Propionyl-4-benzyl-2-oxazolidinone (Evans' Auxiliary)
-
Enolate Formation: A solution of N-propionyl-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: Allyl iodide (1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the alkylated product.[1][2]
-
Auxiliary Cleavage (to Carboxylic Acid): The purified product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred for 1 hour. The reaction is then quenched with sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.[1]
Asymmetric Aldol Reaction with N-Propionyl-4-benzyl-2-oxazolidinone (Evans' Auxiliary)
-
Enolate Formation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous dichloromethane (B109758) and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) and triethylamine (B128534) (1.2 equiv) are added sequentially.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (e.g., isobutyraldehyde, 1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Work-up and Purification: The reaction is quenched with a phosphate (B84403) buffer (pH 7). The product is extracted, and the organic layer is concentrated. The crude aldol adduct can be purified by chromatography.
-
Auxiliary Cleavage (to β-Hydroxy Acid): The aldol adduct is dissolved in a mixture of methanol (B129727) and THF. A solution of H₂O₂ and LiOH in water is added at 0 °C, and the mixture is stirred for 4 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The desired β-hydroxy acid is isolated from the aqueous layer after acidification and extraction.[3]
Asymmetric Alkylation of N-Propionylpseudoephedrine Amide
-
Enolate Formation: To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C is added a freshly prepared solution of lithium diisopropylamide (LDA, 2.1 equiv) in THF. The mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes.
-
Alkylation: The enolate solution is cooled to 0 °C, and the alkyl halide (e.g., benzyl bromide, 1.5-4.0 equiv) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product can often be purified by recrystallization.
-
Auxiliary Cleavage (to Carboxylic Acid): The alkylated amide is dissolved in a mixture of dioxane and aqueous sulfuric acid and refluxed for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent to isolate the carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer.[4]
Visualizing the Process: Workflows and Mechanisms
To better understand the application of chiral auxiliaries, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and the underlying principle of stereochemical control.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of stereocontrol by a chiral auxiliary.
References
A Comparative Guide to Evaluating the Enantiomeric Excess of 3-Phenylbutan-2-ol
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as 3-phenylbutan-2-ol. The spatial arrangement of substituents around the two chiral centers in this molecule gives rise to four stereoisomers, and the ability to quantify the enantiomeric purity of a given sample is paramount for ensuring its desired pharmacological activity and safety profile.
This guide provides an objective comparison of the three primary analytical techniques used for determining the enantiomeric excess of chiral alcohols: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. We will delve into the experimental protocols for each method and present supporting data to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the specific properties of the sample. The following table summarizes the key aspects of each technique.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Wide applicability to a broad range of compounds without derivatization. Room temperature analysis minimizes the risk of racemization. High resolution is achievable. | Method development can be time-consuming, requiring screening of various columns and mobile phases. Can be more expensive than GC. | Chromatogram with two separated peaks, each corresponding to an enantiomer. Retention times and peak areas are used to calculate the ee. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High resolution and sensitivity. Well-established for volatile compounds.[1] | May require derivatization to increase volatility, adding an extra step and potential for kinetic resolution. High temperatures can sometimes lead to racemization.[1] | Chromatogram with two separated peaks corresponding to each enantiomer. Retention times and peak areas are used to calculate the ee. |
| Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[2] | Rapid analysis without the need for chromatographic separation. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a higher concentration of the analyte. The choice of CSA and solvent is crucial for achieving good separation of signals. | NMR spectrum showing separate signals for specific protons of each enantiomer. The integration of these signals is used to determine the enantiomeric ratio. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is a powerful technique for separating enantiomers.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
Instrumentation:
-
HPLC system with a pump, injector, column oven, and a UV detector.
-
Chiral column: A polysaccharide-based CSP, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often a good starting point for chiral alcohols.
Experimental Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. A common starting composition is 90:10 (v/v) n-hexane:isopropanol. The ratio can be adjusted to optimize resolution and retention time.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210-220 nm, which is suitable for compounds containing a phenyl group.[4]
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Chiral Gas Chromatography (GC)
Principle: Chiral GC separates volatile enantiomers based on their differential interactions with a chiral stationary phase within a capillary column. For less volatile compounds like alcohols, derivatization may be necessary to increase their volatility.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column: Cyclodextrin-based columns (e.g., β-DEX™ or γ-DEX™) are commonly used for the separation of chiral alcohols.
Experimental Procedure:
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, this compound can be derivatized to its acetate (B1210297) ester.
-
Dissolve ~1-2 mg of the alcohol in 1 mL of dichloromethane.
-
Add a slight excess of acetic anhydride (B1165640) and a catalytic amount of pyridine.
-
Stir at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the ester into an organic solvent. Dry the organic layer and evaporate the solvent.
-
Dissolve the resulting ester in a suitable solvent (e.g., hexane) for GC analysis.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C. This program will need to be optimized.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer peaks using the same formula as for HPLC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle: This method relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA). This interaction leads to a different chemical environment for the nuclei in each enantiomer, resulting in separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-quality NMR tubes.
Experimental Procedure:
-
Sample Preparation:
-
Dissolve a precise amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a specific molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a lanthanide shift reagent) to the NMR tube. The optimal ratio of analyte to CSA needs to be determined experimentally.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Carefully analyze the spectrum for the separation of signals corresponding to specific protons in the two enantiomers (e.g., the proton on the carbon bearing the hydroxyl group or the methyl protons).
-
-
Data Analysis: The enantiomeric excess is determined by the integration of the well-resolved signals corresponding to each enantiomer: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100
Workflow and Pathway Diagrams
To visualize the experimental and logical processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for determining the enantiomeric excess.
Caption: Principle of chiral recognition leading to separation.
References
A Comparative Analysis of the Biological Activities of 3-Phenylbutan-2-ol and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-phenylbutan-2-ol and its structurally related analogues. The information presented herein is supported by experimental data from published research, offering insights into their potential as antimicrobial and cytotoxic agents.
Introduction to this compound and Its Analogues
This compound is an aromatic alcohol with a chemical structure that serves as a backbone for various derivatives. Its analogues, including phenylbutanoids and phenylbutenones, have garnered interest in the scientific community for their potential biological activities. These compounds share a common phenylbutane core, but variations in functional groups and saturation levels can significantly impact their therapeutic and toxicological profiles. This guide focuses on the comparative analysis of their antibacterial, antifungal, and cytotoxic properties.
Comparative Analysis of Biological Activity
The biological activities of this compound analogues vary significantly based on their structural modifications. The following tables summarize the available quantitative data on their antibacterial, antifungal, and cytotoxic effects.
Antibacterial Activity
The antibacterial potential of several phenylbutanoid analogues has been evaluated against common pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity.
| Compound | Test Organism | MIC (µg/mL)[1][2] | MBC (µg/mL)[1][2] |
| (E)-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Analogue 1) | Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 16 | 32 | |
| (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol (Analogue 2) | Staphylococcus aureus | 32 | 128 |
| Escherichia coli | 32 | 128 | |
| (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-yl acetate (B1210297) (Analogue 3) | Staphylococcus aureus | 32 | 128 |
| Escherichia coli | 32 | 128 |
Antifungal Activity
The antifungal properties of phenylbutenone derivatives have been investigated, particularly against Candida species.
| Compound | Test Organism | MIC (mM)[3] |
| 3-Nitro-phenylbut-3-en-2-one | Candida spp. | 0.01 - >0.4 |
| 4-Nitro-phenylbut-3-en-2-one | Candida spp. | 0.01 - >0.4 |
| 4-Chloro-phenylbut-3-en-2-one | Candida spp. | 0.01 - >0.4 |
| 4-Dimethylamino-phenylbut-3-en-2-one | Candida spp. | >0.4 |
| Phenylbut-3-en-2-one | Candida spp. | >0.4 |
Cytotoxic Activity
The cytotoxicity of phenylbutanoid analogues has been assessed against different cell lines to determine their potential as anticancer agents and to evaluate their safety profile. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µg/mL)[1][2] |
| (E)-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Analogue 1) | L929 | 1263.42 - 2857.83 |
| Vero | 1537.83 - 2698.45 | |
| (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-ol (Analogue 2) | L929 | 1263.42 - 2857.83 |
| Vero | 1537.83 - 2698.45 | |
| (E)-4-(3,4-dimethoxyphenyl)-but-3-en-1-yl acetate (Analogue 3) | L929 | 1263.42 - 2857.83 |
| Vero | 1537.83 - 2698.45 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.
Protocol:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared and serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is subcultured onto nutrient agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[1][2]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[1][2]
Antifungal Activity Assay (Interaction with Ergosterol)
This spectrophotometric method is used to assess whether a compound's antifungal activity involves binding to ergosterol (B1671047), a key component of the fungal cell membrane.
Protocol:
-
Solution Preparation: Solutions of the test compounds and ergosterol are prepared in a suitable solvent, such as dimethylformamide (DMF).
-
Spectral Measurement: The UV-Vis absorption spectrum of the ergosterol solution is recorded.
-
Interaction Analysis: The test compound is added to the ergosterol solution, and the UV-Vis spectrum is recorded again.
-
Interpretation: A decrease or shift in the absorption maxima of ergosterol in the presence of the test compound suggests a direct interaction.[3]
Structure-Activity Relationship (SAR) Insights
The available data, although limited to analogues, provides some initial insights into the structure-activity relationships of this class of compounds.
-
Antibacterial Activity: The phenylbutanoid with the cyclohexene (B86901) moiety (Analogue 1) exhibited the most potent antibacterial activity, suggesting that the rigidity and extended conjugation of this structure may be favorable for inhibiting bacterial growth. The simpler but-3-en-1-ol and its acetate ester (Analogues 2 and 3) showed weaker activity.[1][2]
-
Antifungal Activity: For the phenylbutenone series, the presence of electron-withdrawing groups (nitro and chloro) on the phenyl ring appears to be crucial for anticandidal activity. In contrast, the parent compound and the derivative with an electron-donating group (dimethylamino) were inactive. This suggests that the electronic properties of the phenyl ring play a significant role in the antifungal mechanism.[3]
-
Cytotoxicity: The tested phenylbutanoid analogues demonstrated weak cytotoxicity against L929 and Vero cell lines, with high IC50 values. This indicates a potentially favorable safety profile for these specific compounds in terms of general cellular toxicity.[1][2]
Conclusion
This guide provides a comparative overview of the biological activities of this compound analogues. The presented data highlights the potential of this chemical scaffold in the development of new antimicrobial agents. The antibacterial and antifungal activities appear to be highly dependent on the specific substitutions on the phenylbutane core. Further research, including the synthesis and evaluation of a broader range of this compound derivatives, is warranted to fully elucidate their therapeutic potential and to establish a more comprehensive structure-activity relationship. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-Phenylbutan-2-ol
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical aspect of chemical analysis and purification. This guide provides a comparative overview of the performance of different chiral stationary phases (CSPs) for the separation of 3-phenylbutan-2-ol enantiomers, a common chiral alcohol. The selection of an appropriate CSP is paramount for achieving optimal resolution and accurate quantification of enantiomers.
The performance of a chiral stationary phase is determined by its ability to differentiate between the stereoisomers of a chiral compound. This is typically quantified by parameters such as the retention factor (k'), separation factor (α), and resolution (Rs). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely utilized due to their broad applicability and high enantioselectivity.
Performance of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, such as those commercialized under the brand names Chiralcel® and Chiralpak®, are renowned for their robust performance in separating a wide array of chiral compounds. These phases consist of a chiral polymer, typically a cellulose or amylose derivative, coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector.
While specific experimental data for the enantioseparation of this compound is not extensively documented in readily available literature, performance data for structurally similar compounds on these phases can provide valuable insights for method development. For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used chiral selector available in columns like Chiralcel® OD-H and Lux Cellulose-1.
Below is a table summarizing the typical performance of selected polysaccharide-based CSPs for the separation of chiral alcohols, which can be considered as a starting point for the optimization of this compound separation.
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | Data not available | Data not available | Data not available |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | Data not available | Data not available | Data not available |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound on these columns was not found in the surveyed literature. The table indicates the commonly used mobile phase conditions for similar separations.
Experimental Protocols
A systematic approach is crucial for developing a robust method for the enantioseparation of this compound. The following is a general experimental protocol that can be adapted for different polysaccharide-based CSPs.
1. Column and System Preparation:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm), Chiralpak® AD-H (250 x 4.6 mm, 5 µm), or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).
-
HPLC System: An isocratic HPLC system equipped with a UV detector is suitable.
-
Column Equilibration: Equilibrate the column with the mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.
2. Mobile Phase Preparation:
-
Initial Mobile Phase: A common starting mobile phase for normal-phase chiral separations is a mixture of n-Hexane and an alcohol modifier, such as 2-Propanol (IPA) or Ethanol. A typical starting composition is 90:10 (v/v) n-Hexane:IPA.
-
Mobile Phase Optimization: The ratio of the alkane to the alcohol modifier is a critical parameter. Increasing the percentage of the alcohol generally decreases retention times but may also affect selectivity and resolution. To optimize the separation, vary the percentage of the alcohol (e.g., from 5% to 20%).
3. Chromatographic Conditions:
-
Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min. This can be adjusted to optimize the balance between analysis time and resolution.
-
Temperature: Column temperature is an important parameter that can influence enantioselectivity. Start with ambient temperature (e.g., 25 °C). If separation is not optimal, investigate the effect of temperature in a range of 10 °C to 40 °C.
-
Detection: this compound has a phenyl group and can be detected by UV absorbance. A wavelength of 254 nm is a common choice.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the sample dissolved in the mobile phase.
4. Data Analysis:
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomer peaks to evaluate the performance of the CSP.
-
Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the dead time.
-
Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the two enantiomers.
-
Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base.
-
Experimental Workflow
The logical progression for developing a chiral separation method for this compound is illustrated in the following workflow diagram.
Conclusion
The selection of an appropriate chiral stationary phase is a critical step in the successful enantioseparation of this compound. Polysaccharide-based CSPs, such as Chiralcel® OD-H, Chiralpak® AD-H, and their equivalents, are excellent starting points for method development due to their proven efficacy in resolving a wide range of chiral compounds. By systematically optimizing the mobile phase composition, flow rate, and temperature, researchers can achieve baseline separation of the enantiomers, enabling accurate quantification and further downstream applications. The provided experimental protocol and workflow offer a structured approach to guide scientists in this process.
A Comparative Guide to the Resolution of 3-Phenylbutan-2-ol: Enzymatic vs. Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. The secondary alcohol 3-phenylbutan-2-ol presents a common challenge in stereoselective synthesis: the efficient separation of its enantiomers. This guide provides an objective comparison of two primary methodologies for the kinetic resolution of racemic this compound: enzymatic and chemical approaches. The information presented is supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Quantitative Comparison
The efficacy of a resolution method is primarily assessed by its enantioselectivity (expressed as enantiomeric excess, e.e.) and the yield of the desired enantiomer. The following tables summarize representative quantitative data for both enzymatic and chemical resolution of this compound, based on typical results for similar secondary benzylic alcohols.
Table 1: Enzymatic Resolution of (±)-3-Phenylbutan-2-ol using Candida antarctica Lipase (B570770) B (CAL-B)
| Entry | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Enantiomeric Ratio (E) |
| 1 | Vinyl Acetate (B1210297) | Hexane (B92381) | 6 | 48 | 92 | >99 | >200 |
| 2 | Vinyl Acetate | Diisopropyl Ether | 8 | 51 | >99 | >99 | >200 |
| 3 | Isopropenyl Acetate | Toluene | 5 | 50 | >99 | 98 | >200 |
Table 2: Chemical Resolution of (±)-3-Phenylbutan-2-ol using a Chiral Acyl-Transfer Catalyst
| Entry | Catalyst | Acylating Agent | Solvent | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Selectivity (s) |
| 1 | Chiral DMAP Analog | Acetic Anhydride (B1165640) | CH₂Cl₂ | 12 | 52 | >99 | 94 | ~100-200 |
| 2 | Chiral Phosphine | Isobutyric Anhydride | Toluene | 10 | 50 | 98 | 98 | ~150 |
| 3 | Chiral NHC | Vinyl Diphenylacetate | THF | 24 | 45 | 82 | >99 | ~50 |
Methodological Overview
Enzymatic and chemical resolutions, while both aiming to separate enantiomers, operate on fundamentally different catalytic principles.
Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. Lipases are widely used due to their commercial availability, broad substrate scope, and excellent enantioselectivity under mild reaction conditions. A key advantage is their operation in organic solvents, which can be tuned to optimize reactivity and selectivity.
Chemical Resolution: This approach employs chiral, non-racemic small molecule catalysts to achieve enantioselective acylation. Common catalysts include derivatives of 4-(dimethylamino)pyridine (DMAP), chiral phosphines, and N-heterocyclic carbenes (NHCs). These methods offer an alternative to enzymatic resolutions and are an active area of research for substrates that are poor candidates for enzymatic resolution or when non-aqueous, non-biological systems are preferred.
Experimental Protocols
Enzymatic Resolution Protocol
This protocol describes a typical procedure for the kinetic resolution of (±)-3-phenylbutan-2-ol using immobilized Candida antarctica lipase B (Novozym 435).
Materials:
-
(±)-3-Phenylbutan-2-ol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (solvent)
-
Molecular sieves (4Å)
-
Standard laboratory glassware and magnetic stirrer
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add (±)-3-phenylbutan-2-ol (1.0 g, 6.66 mmol) and anhydrous hexane (50 mL).
-
Add vinyl acetate (1.2 equivalents, 7.99 mmol, 0.74 mL).
-
To ensure anhydrous conditions, add activated 4Å molecular sieves (1.0 g).
-
Stir the mixture at room temperature (or a controlled temperature, e.g., 30°C) for 15 minutes to ensure homogeneity.
-
Initiate the reaction by adding Novozym 435 (100 mg).
-
Monitor the reaction progress by periodically taking aliquots and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC or GC.
-
Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent and allow it to dry for potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-3-phenylbutan-2-ol from the (R)-3-phenylbutan-2-yl acetate by column chromatography on silica (B1680970) gel.
Chemical Resolution Protocol
This protocol outlines a general procedure for the kinetic resolution of (±)-3-phenylbutan-2-ol using a chiral 4-(dimethylamino)pyridine (DMAP) analog as the catalyst.
Materials:
-
(±)-3-Phenylbutan-2-ol
-
Chiral DMAP analog (e.g., a ferrocene-based or axially chiral derivative) (1-5 mol%)
-
Acetic anhydride (acylating agent)
-
Triethylamine (B128534) (base)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (solvent)
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
To a flame-dried, inert-atmosphere-purged round-bottom flask, add the chiral DMAP analog (e.g., 0.067 mmol, 1 mol%).
-
Add anhydrous dichloromethane (20 mL) and cool the solution to 0°C.
-
Add (±)-3-phenylbutan-2-ol (1.0 g, 6.66 mmol), followed by triethylamine (1.5 equivalents, 9.99 mmol, 1.39 mL).
-
Add acetic anhydride (0.6 equivalents, 3.99 mmol, 0.38 mL) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or by analyzing aliquots via chiral HPLC or GC.
-
Upon reaching approximately 50% conversion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the unreacted alcohol and the acetylated product by silica gel column chromatography.
Mandatory Visualizations
Caption: Workflow for the enzymatic resolution of this compound.
Caption: Workflow for the chemical resolution of this compound.
Concluding Remarks
The choice between enzymatic and chemical resolution for this compound depends on several factors. Enzymatic methods, particularly with robust immobilized lipases like Novozym 435, often provide superior enantioselectivity under mild, environmentally benign conditions. They are a preferred choice for high-purity applications, especially in the early stages of drug discovery and development.
Chemical resolution methods offer a valuable alternative, particularly when enzymatic methods are less effective or for large-scale industrial processes where catalyst cost and recyclability are critical considerations. The ongoing development of new and more efficient chiral catalysts continues to make chemical resolution an increasingly competitive option.
Ultimately, the optimal method will be contingent on the specific requirements of the synthesis, including the desired scale, purity, cost, and environmental impact. A thorough evaluation of both approaches through experimental investigation is recommended to determine the most suitable strategy for a given application.
Unraveling a Chemical Enigma: A Comparative Guide to 4-Amino-2-methyl-1-phenylbutan-2-ol and Its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol and its structural analogs. It is important to note that a comprehensive review of scientific literature and chemical databases reveals a significant absence of published research on the biological activity and pharmacological properties of 4-Amino-2-methyl-1-phenylbutan-2-ol.[1][2] This document, therefore, aims to consolidate the available chemical information for the target compound, draw comparisons with its known analogs, and present hypothetical frameworks for its future characterization.
Physicochemical Properties: A Starting Point for Characterization
While experimental data on the biological activity of 4-Amino-2-methyl-1-phenylbutan-2-ol is lacking, its fundamental physicochemical properties have been computationally predicted and are available through public databases.[2][3] A summary of these properties is presented below, providing a foundational understanding of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | PubChem[3] |
| Molecular Weight | 179.26 g/mol | PubChem[3] |
| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | PubChem[3] |
| CAS Number | 63574-07-2 | PubChem[3] |
Structural Analogs: Insights from Related Compounds
In the absence of direct data, examining the characteristics of structurally related compounds can offer valuable insights into the potential applications and biological activities of 4-Amino-2-methyl-1-phenylbutan-2-ol.
One such analog is 1-Amino-2-methyl-4-phenylbutan-2-ol , a chiral amino alcohol.[4][5][6] Its structure, featuring a primary amine and a tertiary alcohol, suggests its potential as a chiral building block in asymmetric synthesis or as a scaffold for developing new therapeutic agents.[6] Derivatives of the broader class of phenylbutan-2-ol amines are utilized as building blocks for therapeutically important molecules, including potent HIV protease inhibitors.[7]
Another relevant analog is Phenibut (4-amino-3-phenylbutanoic acid), which shares the core phenylalkylamine scaffold.[8] While differing in its functional groups, the study of phenibut's solid-state properties and crystallographic behavior can serve as a proxy for understanding the potential characteristics of this class of compounds.[8]
A Roadmap for Future Research: Hypothetical Experimental Protocols
Given the unexplored nature of 4-Amino-2-methyl-1-phenylbutan-2-ol, the following section outlines hypothetical experimental protocols that could be employed for its synthesis and characterization. These are based on established principles of organic chemistry and pharmacological screening.
Synthesis
The synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol is not well-documented in published literature.[2] However, a potential synthetic route could involve a multi-step process starting from commercially available precursors. A conceptual workflow for its synthesis is proposed below.
Caption: A potential workflow for the synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol.
Pharmacological Evaluation
Once synthesized, a systematic evaluation of the compound's biological activity would be necessary. A hypothetical screening cascade is outlined below to guide this process.
Caption: A potential experimental workflow for novel compound evaluation.[1]
Signaling Pathways: An Uncharted Territory
Without any experimental data, the signaling pathways that may be modulated by 4-Amino-2-methyl-1-phenylbutan-2-ol remain entirely speculative.[1] Elucidation of its mechanism of action would be a primary objective of future research. A generalized diagram illustrating the relationship between a novel compound and its potential biological targets is presented below.
Caption: Generalized interaction of a novel compound with a signaling pathway.
Conclusion and Future Directions
4-Amino-2-methyl-1-phenylbutan-2-ol represents an unexplored area in chemical and pharmacological research.[2] While its chemical properties are documented, its biological profile remains uncharacterized.[1] This guide has synthesized the limited available information and provided a theoretical framework for the future investigation of this compound. The provided hypothetical workflows for synthesis and pharmacological screening offer a starting point for researchers interested in elucidating the potential therapeutic applications of this novel chemical entity. The study of its structural analogs suggests that this class of compounds holds promise, warranting further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Absolute Configuration of Synthesized Chiral Alcohols
For researchers in drug development and organic synthesis, the unambiguous determination of the absolute configuration of a newly synthesized chiral alcohol is a critical step. The spatial arrangement of substituents around a stereocenter can profoundly impact a molecule's biological activity and pharmacological properties. This guide provides a comparative overview of three widely used techniques for confirming absolute configuration: Mosher's Method, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
Comparison of Key Performance Metrics
The selection of an appropriate analytical method hinges on factors such as the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key quantitative aspects of Mosher's method, VCD, and ECD.
| Feature | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) Exciton (B1674681) Chirality Method |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra.[1][2][3] | Differential absorption of left and right circularly polarized infrared light, compared to a computed spectrum.[4][5][6] | Differential absorption of left and right circularly polarized UV-Vis light by two interacting chromophores.[7] |
| Sample Requirement | 1-10 mg of the chiral alcohol.[8] | 5-15 mg of the chiral alcohol in solution.[4][8] | Requires two chromophores within close proximity. |
| Analysis Time | 4-6 hours of active effort over 1-2 days for esterification and NMR analysis.[2][3][8] | Experimental measurement takes 1-12 hours. Computational analysis can take hours to a few days.[6][8] | Relatively fast experimental measurement. |
| Instrumentation | Nuclear Magnetic Resonance (NMR) Spectrometer. | VCD Spectrometer, requires quantum chemical calculation software (e.g., Gaussian).[4] | CD Spectrometer, may require quantum chemical calculations. |
| Key Advantage | Widely accessible NMR instrumentation. | No derivatization required; applicable to a wide range of molecules without chromophores.[4][6] | High sensitivity. |
| Key Limitation | Requires chemical derivatization, which may be difficult for sterically hindered alcohols. Potential for misinterpretation with complex molecules. | Requires access to specialized VCD instrumentation and computational resources.[6] | Limited to molecules with at least two interacting chromophores.[7][9] |
Experimental Protocols
Mosher's Ester Analysis (Modified Method)
This method involves the preparation of two diastereomeric esters by reacting the chiral alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The absolute configuration is determined by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter.[1][10]
Materials:
-
Chiral alcohol of unknown configuration
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure: [11]
-
Esterification:
-
In two separate, dry NMR tubes or small reaction vials, dissolve approximately 1-5 mg of the chiral alcohol in ~0.5 mL of anhydrous DCM.
-
To each container, add a slight excess of anhydrous pyridine.
-
To one container, add a slight molar excess of (R)-MTPA-Cl. To the other, add a slight molar excess of (S)-MTPA-Cl.
-
Seal the containers and allow the reactions to proceed at room temperature for several hours or until completion (monitor by TLC or LC-MS if necessary).
-
-
Work-up (if necessary):
-
If purification is required, the reaction mixture can be quenched with a small amount of water and extracted with a suitable organic solvent. The organic layer is then dried and the solvent removed under reduced pressure. However, for many cases, direct NMR analysis of the crude reaction mixture is sufficient.[1][12]
-
-
NMR Analysis:
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).[10]
-
A positive Δδ value for a set of protons indicates they are on one side of the Mosher's acid plane, while a negative Δδ indicates they are on the other.[8] By applying the established mnemonic for the preferred conformation of the MTPA esters, the absolute configuration of the alcohol can be deduced.[1]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer.[4][13]
-
Sample Preparation:
-
Dissolve 5-15 mg of the chiral alcohol in a suitable solvent (e.g., CDCl₃, CCl₄) that is transparent in the IR region of interest.
-
-
Experimental Measurement:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
-
Computational Analysis:
-
Perform a conformational search for the chiral alcohol to identify the low-energy conformers.
-
For each low-energy conformer of one enantiomer (e.g., the R-enantiomer), calculate the theoretical VCD and IR spectra using density functional theory (DFT).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers.[8]
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation.[8]
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[8]
-
Electronic Circular Dichroism (ECD) Exciton Chirality Method
This chiroptical technique is applicable to molecules containing at least two chromophores that are spatially close to one another. The interaction (exciton coupling) between the transition dipole moments of these chromophores gives rise to a characteristic bisignate (two-signed) signal in the ECD spectrum, the sign of which can be correlated to the absolute configuration of the molecule.[7]
Procedure:
-
Sample Preparation:
-
Dissolve the chiral molecule containing at least two interacting chromophores in a suitable UV-transparent solvent.
-
-
Experimental Measurement:
-
Acquire the ECD and UV-Vis absorption spectra of the sample using a CD spectrometer.
-
-
Data Analysis:
-
Identify the exciton-coupled bands in the ECD spectrum, which typically appear as a pair of bands with opposite signs (a "couplet").
-
Determine the sign of the exciton chirality by observing the sign of the long-wavelength component of the couplet. A positive exciton chirality (positive first Cotton effect, negative second) or a negative exciton chirality (negative first Cotton effect, positive second) is observed.
-
Correlate the observed sign of the exciton chirality with the spatial arrangement of the chromophores to determine the absolute configuration. This often involves analyzing the dihedral angle between the electric transition dipole moments of the two chromophores.
-
Visualizations
Caption: Workflow for determining absolute configuration using Mosher's method.
Caption: General workflow for VCD-based absolute configuration determination.
Caption: Decision tree for selecting a method to determine absolute configuration.
References
- 1. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotools.us [biotools.us]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. spark904.nl [spark904.nl]
- 7. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in developing stereoselective synthetic routes. This guide provides a comparative overview of new and established chiral amino alcohol ligands, a prominent class of catalysts in asymmetric synthesis. The focus is on their application in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a benchmark reaction for evaluating ligand performance.
Chiral amino alcohols are invaluable in asymmetric catalysis, largely due to their straightforward preparation and proven effectiveness in a multitude of transformations. Their stereochemistry is pivotal in determining biological activity, making their enantioselective synthesis a topic of great importance in modern organic chemistry and drug development.[1][2]
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a classic and well-studied carbon-carbon bond-forming reaction that yields chiral secondary alcohols.[3] The effectiveness of a chiral ligand in this transformation is typically measured by the chemical yield of the product and its enantiomeric excess (ee%). Below is a summary of the performance of several representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.
| Ligand | Structure | Yield (%) | ee (%) | Configuration | Reference |
| New Ligands | |||||
| Ligand 13a | Nearly quantitative | 95 | (S) | Sappino et al.[4][5] | |
| Ligand 13b | Nearly quantitative | 95 | (S) | Sappino et al.[4][5] | |
| Established Ligands | |||||
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) |
| >95 | 98 | (S) | Itsuno et al.[3][6] |
| (1R,2S)-(-)-N-Methylephedrine |
| 85 | 90 | (R) | BenchChem[6] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) |
| 99 | 97 | (S) | BenchChem[6] |
Note: The structures for Ligand 13a and 13b are described in the source literature but not visually depicted in the search results. The images are placeholders and would ideally be the chemical structures from the cited paper.
Experimental Protocols
A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde is as follows. This procedure is representative and may require optimization for specific ligands and substrates.
Materials:
-
Anhydrous toluene (B28343)
-
Diethylzinc (1.0 M solution in hexane)
-
Freshly distilled benzaldehyde
-
Chiral amino alcohol ligand
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Syringes and cannulation equipment for handling air- and moisture-sensitive reagents[3]
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).[3]
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of diethylzinc in hexane (B92381) (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe.[3] If an additive like titanium (IV) isopropoxide is used, it is typically added before the diethylzinc. Stir the mixture at this temperature for 30 minutes to allow for the formation of the active catalyst complex.[3]
-
Aldehyde Addition: Add freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its completion by thin-layer chromatography (TLC).[3]
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.[3]
-
Work-up: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the resulting chiral alcohol by chiral HPLC or GC analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of the Antimicrobial Activity of Substituted Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
While specific data on the antimicrobial activity of 3-phenylbutan-2-ol derivatives is limited in current scientific literature, a robust body of research exists for structurally related substituted phenolic compounds. This guide provides a comparative analysis of the antimicrobial properties of these accessible alternatives, supported by experimental data and detailed protocols. The information presented serves as a valuable resource for identifying promising scaffolds for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various substituted phenolic compounds has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial activity. The table below summarizes the MIC values for selected phenolic compounds against common pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenolic Acids | |||
| Gallic Acid | Staphylococcus aureus | 1750 | [1] |
| Caffeic Acid | Staphylococcus aureus | 1250 | [1] |
| p-Coumaric Acid | Listeria monocytogenes | - | [2] |
| Ferulic Acid | Listeria monocytogenes | - | [2] |
| Flavonoids | |||
| Quercetin | Escherichia coli | >100 | |
| Kaempferol Glycosides | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 16 (in combination with ciprofloxacin) | [1] |
| Epigallocatechin gallate (EGCG) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 - 25 (in combination with carbapenems) | [1] |
| Other Phenols | |||
| Thymol | Staphylococcus aureus | 7 | [3] |
| Thymol | Bacillus cereus | 7 | [3] |
| Thymol | Escherichia coli | 7 | [3] |
| Thymol | Salmonella Typhimurium | 3 | [3] |
| Eugenol | Oral Bacteria | - | [4] |
| Magnolol | Oral Bacteria | - | [4] |
| Honokiol | Oral Bacteria | - | [4] |
Note: "-" indicates that a specific quantitative value was not provided in the cited source, although activity was reported.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of antimicrobial activity of phenolic compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar (B569324) plates for 18-24 hours.
-
A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
The suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
The phenolic compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of phenolic compounds.
Proposed Mechanism of Action of Phenolic Antimicrobial Agents
Caption: Key mechanisms of antimicrobial action of phenolic compounds against bacterial cells.[5][6][7]
Concluding Remarks
The antimicrobial activity of phenolic compounds is significantly influenced by their chemical structure, including the number and position of hydroxyl groups and the nature of other substituents.[6][8] The primary mechanisms of action involve the disruption of the microbial cell membrane, leading to the leakage of intracellular components, the inhibition of essential enzymes, and interference with nucleic acid synthesis.[5][6][7] The data and protocols presented in this guide offer a foundation for the rational design and evaluation of novel antimicrobial agents based on phenolic scaffolds. Further research into specific this compound derivatives is warranted to fully elucidate their potential in this therapeutic area.
References
Comparative Analysis of α-Glucosidase Inhibition: Lupeol Derivatives Versus Acarbose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro α-glucosidase inhibitory activity of selected lupeol (B1675499) derivatives against the well-established drug, acarbose (B1664774). The information presented herein is supported by experimental data to aid researchers and professionals in the field of drug discovery and development for type 2 diabetes.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of compounds against α-glucosidase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the reported IC50 values for two lupeol derivatives containing a benzylidene chain (analogues 2b and 2e) and the standard drug, acarbose. It is important to note that IC50 values for acarbose can vary significantly across different studies due to variations in experimental conditions such as enzyme source and substrate concentration[1]. The data presented here for the lupeol derivatives are from a specific study, which also used acarbose as a positive control, allowing for a more direct comparison.
| Compound | IC50 (µM) | Reference |
| Lupeol analogue 2b | 29.4 ± 1.33 | [2][3] |
| Lupeol analogue 2e | 20.1 ± 0.91 | [2][3] |
| Acarbose | Varies (e.g., 11 nM to 1998.79 µM) | [1] |
Note: While the study on lupeol derivatives mentions acarbose as a positive agent, the specific IC50 value under their experimental conditions was not provided in the abstract. The IC50 values for acarbose are sourced from various studies to indicate its broad range of reported potencies.
Based on the available data, lupeol analogues 2b and 2e demonstrate potent α-glucosidase inhibitory activity, with IC50 values in the low micromolar range[2][3]. In the specific study, these derivatives were reported to be superior to the positive agent, acarbose[2][3].
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The following is a generalized protocol for determining α-glucosidase inhibitory activity in vitro, based on common methodologies.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (lupeol derivatives) and positive control (acarbose)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG, in phosphate buffer.
-
Dissolve the test compounds and acarbose in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions to various concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a specific volume of the test compound solution (or acarbose/solvent for control) to each well.
-
Add the α-glucosidase solution to each well and incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 5-15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the reaction mixture at the same temperature for a defined time (e.g., 20-30 minutes).
-
Stop the reaction by adding a sodium carbonate solution. This also induces a color change in the product.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting yellow-colored p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the α-glucosidase inhibition assay and the general mechanism of action of α-glucosidase inhibitors.
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Caption: Mechanism of action of α-glucosidase inhibitors in carbohydrate digestion.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new lupeol derivatives and their α-glucosidase inhibitory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Precursor Synthesis: Friedel-Crafts Acylation vs. Grignard Reaction
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical precursors is a critical aspect of the research and development pipeline. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison of two cornerstone methods for the synthesis of aryl ketones: the Friedel-Crafts acylation and the Grignard reaction. We will delve into the experimental protocols and quantitative performance of each method for the synthesis of two key precursors: benzophenone (B1666685) and 2-acetyl-6-methoxynaphthalene (B28280).
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of Friedel-Crafts acylation and Grignard reactions for the synthesis of benzophenone and 2-acetyl-6-methoxynaphthalene, allowing for a direct comparison of yields and reaction conditions.
| Target Molecule | Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzophenone | Friedel-Crafts Acylation | Benzene (B151609), Benzoyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2 | ~90[1] |
| Benzophenone | Grignard Reaction | Benzoyl Chloride, Phenylmagnesium Bromide | N/A | Ether | RT | 1 | 85 |
| 2-acetyl-6-methoxynaphthalene | Friedel-Crafts Acylation | 2-Methoxynaphthalene (B124790), Acetyl Chloride | AlCl₃ | Nitrobenzene (B124822) | 10.5-13 | 14 | 45-48[1] |
| 2-acetyl-6-methoxynaphthalene | Grignard Reaction (Proposed) | 6-methoxy-2-naphthylmagnesium bromide, Acetyl Chloride | N/A | THF | -10 to RT | ~2-3 | Not specified |
Experimental Protocols
Friedel-Crafts Acylation of Benzene to Synthesize Benzophenone
This protocol outlines the classic approach to synthesizing benzophenone via Friedel-Crafts acylation.[1]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Benzoyl Chloride
-
Benzene
-
Crushed Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Place the flask in an ice bath.
-
Addition of Reactants: In the dropping funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃, maintaining the temperature at 0-5 °C. After the addition of benzoyl chloride is complete, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.
-
Reaction: After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Grignard Synthesis of Benzophenone
This protocol describes the synthesis of benzophenone through the reaction of a Grignard reagent with benzoyl chloride.
Materials:
-
Magnesium Turnings
-
Anhydrous Diethyl Ether
-
Benzoyl Chloride
-
Saturated Aqueous Ammonium (B1175870) Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Benzoyl Chloride: Once the Grignard reagent formation is complete, cool the solution in an ice bath. Slowly add a solution of benzoyl chloride in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether, and wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude benzophenone can be purified by distillation or column chromatography.
Friedel-Crafts Acylation of 2-Methoxynaphthalene
This protocol details the synthesis of 2-acetyl-6-methoxynaphthalene, a key intermediate for the NSAID Naproxen.[1]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Nitrobenzene
-
2-Methoxynaphthalene
-
Acetyl Chloride
-
Crushed Ice
-
Concentrated Hydrochloric Acid
-
Chloroform
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve anhydrous AlCl₃ (0.32 mol) in dry nitrobenzene (200 mL).
-
Addition of Substrate: Add finely ground 2-methoxynaphthalene (0.250 mol) to the solution.
-
Acylation: Cool the stirred solution to approximately 5°C using an ice bath. Add acetyl chloride (0.32 mol) dropwise over 15-20 minutes, ensuring the temperature is maintained between 10.5°C and 13°C.
-
Aging: Remove the ice bath and allow the mixture to stand at room temperature for at least 12 hours.
-
Work-up: Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing crushed ice (200 g) and concentrated HCl (100 mL).
-
Extraction and Purification: Transfer the two-phase mixture to a separatory funnel with chloroform. Separate the chloroform-nitrobenzene layer and wash it with water. The organic layer is then subjected to steam distillation to remove the nitrobenzene. The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is removed. The crude product is purified by recrystallization from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[1]
Mandatory Visualization
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Grignard Reaction for Ketone Synthesis.
Caption: Comparative Workflow for Precursor Synthesis.
Comparison and Conclusion
Friedel-Crafts Acylation: This method is a robust and well-established technique for the synthesis of aryl ketones.[1] It is particularly effective for electron-rich aromatic substrates and can provide high yields, as seen in the synthesis of benzophenone.[1] However, the reaction has several limitations. It requires stoichiometric amounts of a Lewis acid catalyst, which can be harsh and generate significant waste.[2] The reaction conditions can be stringent, and regioselectivity can be an issue with substituted arenes.[2] Furthermore, the method is not suitable for deactivated aromatic rings or those containing functional groups that can react with the Lewis acid.
Grignard Reaction: The Grignard reaction offers a powerful alternative for carbon-carbon bond formation and the synthesis of ketones.[2] A key advantage is the strong nucleophilicity of the Grignard reagent, which allows for efficient reaction with a variety of electrophiles, including acyl chlorides and nitriles. This method can be particularly useful for the synthesis of sterically hindered ketones. However, Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous reaction conditions.[2] Another consideration is the potential for the Grignard reagent to add to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. Careful control of stoichiometry and reaction temperature is therefore crucial.
References
Safety Operating Guide
Proper Disposal of 3-Phenylbutan-2-ol: A Guide for Laboratory Professionals
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Phenylbutan-2-ol are of paramount importance. Adherence to proper disposal protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is a flammable liquid and may be harmful if swallowed or comes into contact with skin.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Clothing: A lab coat or other protective clothing is mandatory.
Handling:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Ensure adequate ventilation to prevent the inhalation of vapors or mists.
-
In case of skin contact, wash the affected area with plenty of water.[1] If skin irritation or a rash develops, seek medical advice.[1]
-
If swallowed, contact a poison center or doctor if you feel unwell and rinse your mouth.[1]
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed disposal company.[1][2] This chemical should never be disposed of into drains or the environment.[1]
1. Waste Collection:
-
Collect surplus and non-recyclable this compound in a suitable, labeled, and closed container.
-
Ensure the container is chemically compatible with the substance.
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area.
-
Keep the container away from heat, sparks, open flames, and strong oxidizing agents.[3][4]
3. Engage a Licensed Waste Disposal Vendor:
-
Laboratories must contract with a licensed and certified hazardous waste disposal company for the collection and final treatment of the chemical waste.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5]
4. Documentation:
-
Maintain a detailed inventory of the hazardous waste generated, including the quantity and date of accumulation.
-
Complete and retain all necessary waste transfer documentation as required by regulations.
5. Spill Management:
-
In the event of a spill, do not allow the product to enter drains.[5]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Phenylbutan-2-ol (CAS No. 52089-32-4). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and an irritant.[1][2] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes.[3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended to prevent skin contact.[3][4] |
| Body Protection | Flame-retardant Lab Coat | A lab coat made of 100% cotton or other flame-retardant material is required.[5] |
| Long Pants and Closed-toe Shoes | Standard laboratory attire to protect against spills.[5] | |
| Respiratory Protection | Respirator | Use in poorly ventilated areas or when generating aerosols to avoid respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Ignition Source Control : This compound is flammable.[2] Keep it away from heat, sparks, open flames, and other potential ignition sources.[3][5] Use explosion-proof electrical and ventilation equipment.[3] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[3]
-
Safe Handling Practices :
-
Spill Response :
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste, including surplus and non-recyclable this compound, in a designated, properly labeled, and sealed container.[6]
-
The container must be compatible with the chemical.
-
-
Waste Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and alkali metals.[2]
-
-
Final Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

